molecular formula C9H10N2O B2959106 5-Methoxy-2-methyl-1H-pyrrolo[2,3-C]pyridine CAS No. 1097839-70-7

5-Methoxy-2-methyl-1H-pyrrolo[2,3-C]pyridine

Cat. No.: B2959106
CAS No.: 1097839-70-7
M. Wt: 162.192
InChI Key: ULQSXFDNFIPXLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine (CAS 1097839-70-7) is a high-purity chemical building block of significant interest in medicinal chemistry and anticancer drug discovery research. With the molecular formula C9H10N2O and a molecular weight of 162.19 g/mol, this compound serves as a versatile scaffold for the synthesis of more complex molecules . The rigid pyrrolopyridine core is structurally analogous to privileged scaffolds in drug discovery. Recent scientific studies highlight the potential of such fused ring systems in designing novel tubulin polymerization inhibitors that target the colchicine-binding site . These inhibitors can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in various cancer cell lines, making this compound a valuable template for developing new anticancer agents . Furthermore, pyrrolopyridine derivatives are extensively investigated for a broad spectrum of other pharmacological activities, including potential applications as analgesics, sedatives, and treatments for diseases of the nervous and immune systems, as well as antidiabetic and antiviral activities . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers are advised to consult the associated Safety Data Sheet (SDS) and handle the material appropriately, sealing it in a dry environment at room temperature for storage .

Properties

IUPAC Name

5-methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-6-3-7-4-9(12-2)10-5-8(7)11-6/h3-5,11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULQSXFDNFIPXLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=NC=C2N1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-Methoxy-2-methyl-1H-pyrrolo[2,3-C]pyridine structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure Elucidation of 5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine

Abstract

The unequivocal determination of a molecule's chemical structure is the bedrock of all chemical and pharmaceutical research. This guide provides a comprehensive, in-depth walkthrough of the analytical methodologies required for the structural elucidation of 5-methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine, a heterocyclic compound of interest in medicinal chemistry. This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the multi-technique approach. We will proceed through a logical workflow, integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) techniques to build a self-validating case for the final structure.

Introduction: The Pyrrolopyridine Scaffold and the Imperative of Purity

The pyrrolopyridine core, often referred to as azaindole, is a privileged scaffold in medicinal chemistry, appearing in a multitude of compounds targeting various biological pathways, including kinase inhibition. The specific arrangement of nitrogen atoms and substituents dramatically influences the molecule's physicochemical properties and its interactions with biological targets. Therefore, the precise and unambiguous confirmation of the structure of a novel derivative like 5-methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine is a non-negotiable prerequisite for any further investigation or application.

The Workflow: A Strategy for Certainty

Our approach is systematic. We begin with techniques that give broad, foundational information and progressively move to more detailed methods that reveal fine-grained connectivity.

Elucidation_Workflow cluster_ms Mass Spectrometry cluster_ir IR Spectroscopy cluster_nmr NMR Spectroscopy cluster_conclusion Final Confirmation MS High-Resolution MS (HRMS) Formula Molecular Formula C₉H₁₀N₂O MS->Formula Provides Integration Data Integration Formula->Integration IR FTIR Analysis FuncGroups Functional Groups (N-H, C-O, C=N, etc.) IR->FuncGroups Identifies FuncGroups->Integration NMR_1H 1H NMR NMR_13C 13C NMR NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_2D->Integration Structure Final Structure Confirmed Integration->Structure

Caption: A strategic workflow for structure elucidation.

Mass Spectrometry: Defining the Elemental Composition

Expertise & Causality: The first step in identifying an unknown compound is to determine its elemental formula. High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement of the parent ion, allowing for the calculation of a unique elemental composition. This is the foundational piece of data upon which all subsequent interpretations are built.

The molecular formula for 5-methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine is C₉H₁₀N₂O.[1] The expected monoisotopic mass is 162.0793 g/mol . An HRMS experiment, typically using Electrospray Ionization (ESI), should yield a protonated molecular ion [M+H]⁺ at m/z 163.0866. Observing this value, within a tight mass tolerance window (e.g., < 5 ppm), provides high confidence in the proposed molecular formula.

Further fragmentation analysis (MS/MS) can reveal structural motifs. The pyrrolopyridine core is relatively stable, but characteristic losses from the substituents are expected.

Table 1: Predicted Mass Spectrometry Fragmentation Data

m/z (Positive Mode) Proposed Fragment Ion Proposed Neutral Loss Rationale
163.0866 [C₉H₁₁N₂O]⁺ - Protonated Molecular Ion [M+H]⁺
148.0630 [C₈H₈N₂O]⁺ •CH₃ Loss of a methyl radical from the methoxy group is a common fragmentation pathway.[2]
130.0524 [C₈H₆N₂]⁺ CH₃OH Loss of methanol via rearrangement.

| 119.0576 | [C₇H₇N₂]⁺ | •OCH₃, •CH₃ | Sequential loss of methoxy and methyl radicals. |

Experimental Protocol: LC-HRMS Analysis
  • Sample Preparation:

    • Accurately weigh ~1 mg of the synthesized compound.

    • Dissolve in 1 mL of a high-purity solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a final concentration of ~1-10 µg/mL in the mobile phase.

  • Instrumentation (Example: Q-TOF Mass Spectrometer):

    • Liquid Chromatography (LC):

      • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 2 µL.

    • Mass Spectrometry (MS):

      • Ionization Mode: Electrospray Ionization (ESI), positive mode.

      • Capillary Voltage: 3.5 kV.

      • Source Temperature: 120 °C.

      • Mass Range: m/z 50-500.

      • Acquisition Mode: Full scan for accurate mass measurement. For MS/MS, use collision-induced dissociation (CID) with varying collision energies (e.g., 10-40 eV).

  • Data Processing:

    • Process the raw data using the instrument's software.

    • Extract the accurate mass of the parent ion from the total ion chromatogram.

    • Use the formula calculator tool to match the observed accurate mass to the theoretical mass of C₉H₁₁N₂O⁺, ensuring the error is below 5 ppm.

    • Analyze the MS/MS spectrum for the predicted fragment ions.

Infrared Spectroscopy: Identifying Key Functional Groups

Expertise & Causality: FTIR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is a rapid and effective method for confirming the presence of key functional groups, which must be consistent with the proposed structure. For our target molecule, we expect to see characteristic absorptions for the N-H bond of the pyrrole ring, aromatic C-H bonds, aliphatic C-H bonds of the methyl and methoxy groups, C-O ether bonds, and the various C=C and C=N bonds within the fused aromatic system.[3]

Table 2: Predicted FTIR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group Rationale
~3400-3200 N-H Stretch Pyrrole N-H A broad peak characteristic of a secondary amine/pyrrole N-H group.[4]
~3100-3000 C-H Stretch Aromatic C-H Stretching vibrations of sp² C-H bonds on the heterocyclic rings.
~2950-2850 C-H Stretch Aliphatic C-H Asymmetric and symmetric stretching of sp³ C-H bonds in the methyl and methoxy groups.
~1620-1580 C=C / C=N Stretch Aromatic Rings Skeletal vibrations of the fused pyrrolopyridine ring system.[5]
~1250-1200 C-O Stretch Aryl-Alkyl Ether Asymmetric C-O-C stretching of the methoxy group.

| ~1050-1020 | C-O Stretch | Aryl-Alkyl Ether | Symmetric C-O-C stretching of the methoxy group. |

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
  • Sample Preparation:

    • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened wipe (e.g., isopropanol) and allowing it to dry completely.

    • Record a background spectrum of the empty, clean ATR crystal.

  • Data Acquisition:

    • Place a small amount (a few milligrams) of the solid sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform baseline correction if necessary.

    • Label the significant peaks and compare them against the expected values.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Expertise & Causality: NMR spectroscopy is the most powerful tool for elucidating the specific connectivity and constitution of an organic molecule. By analyzing the chemical environment of each ¹H and ¹³C nucleus, we can piece together the molecular skeleton. For a novel structure, a full suite of 1D and 2D experiments is required for unambiguous assignment.

¹H NMR Spectroscopy

This experiment identifies all unique proton environments in the molecule. We expect to see signals for the pyrrole N-H, three aromatic protons, the methoxy protons, and the methyl protons. Their chemical shifts, integration (number of protons), and multiplicity (splitting pattern) are key identifiers.

¹³C NMR Spectroscopy

This experiment identifies all unique carbon environments. For 5-methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine, we expect to see 9 distinct signals corresponding to the 9 carbon atoms in the structure. The chemical shifts are indicative of the carbon type (sp², sp³, attached to heteroatoms, etc.).[6]

Table 3: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆, 400 MHz)

Atom Label Predicted ¹H δ (ppm) Multiplicity Integration Predicted ¹³C δ (ppm) Rationale
N1-H ~11.0-11.5 Broad Singlet 1H - Exchangeable proton on nitrogen, typically downfield.
C2-CH₃ ~2.4 Singlet 3H ~13-15 Aliphatic methyl group on an sp² carbon.
H3 ~6.2 Singlet 1H ~100-105 Proton on the electron-rich pyrrole ring.
H4 ~6.8 Doublet (J≈8 Hz) 1H ~108-112 Pyridine ring proton, ortho to the pyrrole fusion.
C5-OCH₃ ~3.9 Singlet 3H ~55-57 Methoxy group protons. The carbon shift is typical for an aromatic methoxy group.
H7 ~7.9 Doublet (J≈8 Hz) 1H ~125-130 Pyridine ring proton, deshielded by the adjacent nitrogen.
C2 - - - ~140-145 Pyrrole carbon attached to the methyl group.
C3 - - - (See H3) Pyrrole carbon with an attached proton.
C3a - - - ~145-150 Quaternary carbon at the ring fusion.
C4 - - - (See H4) Pyridine carbon with an attached proton.
C5 - - - ~155-160 Pyridine carbon attached to the electron-donating methoxy group.
C7 - - - (See H7) Pyridine carbon with an attached proton.

| C7a | - | - | - | ~120-125 | Quaternary carbon at the ring fusion, adjacent to the pyridine nitrogen. |

2D NMR Spectroscopy: Connecting the Dots

While 1D NMR provides the list of parts, 2D NMR shows how they are connected.

  • COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other (typically through 2-3 bonds). We would expect to see a correlation between H4 and H7, confirming their adjacency on the pyridine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal of the atom it is directly attached to. It allows for the definitive assignment of the protonated carbon signals (C3, C4, C7, C2-CH₃, and C5-OCH₃).

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for mapping the complete carbon skeleton. It shows correlations between protons and carbons that are 2-3 bonds away. These long-range correlations are critical for identifying the quaternary (non-protonated) carbons and confirming the positions of the substituents.

HMBC_Correlations H_Me->C2 H_Me->C3 ¹H(CH₃) → C3 H_Me->C3a ¹H(CH₃) → C3a H3->C2 H_OMe->C5 H7->C5_again H7->C7a ¹H(7) → C7a

Caption: Key HMBC correlations confirming substituent placement and ring fusion.

Key HMBC Correlations for Structural Confirmation:

  • Methyl Group Placement: The protons of the C2-CH₃ group (~2.4 ppm) should show correlations to C2, C3, and the quaternary carbon C3a. This definitively places the methyl group at the C2 position.

  • Methoxy Group Placement: The protons of the C5-OCH₃ group (~3.9 ppm) must show a strong correlation to C5. This confirms the methoxy group is on the pyridine ring at this position.

  • Ring System Confirmation: The aromatic proton H7 (~7.9 ppm) should show correlations to C5 and the quaternary carbon C7a, locking in the structure of the pyridine portion of the ring system.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample.

    • Dissolve in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. DMSO-d₆ is often chosen for its ability to dissolve a wide range of compounds and for keeping the N-H proton signal sharp and observable.

    • Ensure the sample is fully dissolved and the solution is homogeneous.

  • Instrumentation (400 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution and peak shape.

  • Data Acquisition:

    • ¹H NMR: Acquire with a standard 30° or 45° pulse. Typically 8-16 scans are sufficient.

    • ¹³C NMR: Acquire using a proton-decoupled pulse program. Due to the low natural abundance of ¹³C, several hundred to a few thousand scans may be required.

    • COSY: Use a standard gradient-selected COSY pulse sequence.

    • HSQC: Use a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence optimized for one-bond J-coupling (~145 Hz).

    • HMBC: Use a standard gradient-selected HMBC pulse sequence optimized for long-range coupling (typically set to 8 Hz to observe 2-3 bond correlations).

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to all spectra.

    • Calibrate the ¹H spectrum to the residual solvent peak (DMSO-d₅ at 2.50 ppm) and the ¹³C spectrum to the solvent peak (DMSO-d₆ at 39.52 ppm).

    • Integrate the ¹H spectrum.

    • Analyze the 2D spectra to build the connectivity map of the molecule.

Conclusion: Synthesizing the Evidence

The structure of 5-methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine is unequivocally confirmed by the synergistic integration of all analytical data:

  • HRMS establishes the correct elemental formula: C₉H₁₀N₂O.

  • FTIR confirms the presence of the required functional groups: N-H, C-O ether, and the aromatic system.

  • ¹H and ¹³C NMR show the correct number and type of proton and carbon environments.

  • 2D NMR (COSY, HSQC, and HMBC) provides the definitive proof of connectivity, mapping the complete atomic framework and confirming the precise location of the methyl and methoxy substituents.

This multi-faceted, self-validating approach leaves no room for ambiguity and stands as the gold standard for chemical structure elucidation in modern research and development.

References

  • MySkinRecipes. (2025). 5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-methoxy-1H-pyrrolo[2,3-b]pyridine. PubChem Compound Database. Retrieved from [Link]

  • San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. Retrieved from [Link]

  • Elyashberg, M., Williams, A. J., & Blinov, K. (2010). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Magnetic Resonance in Chemistry, 48(6), 469-477. Retrieved from [Link]

  • Chemistry Explained. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. Retrieved from [Link]

  • Elyashberg, M. I., Blinov, K. A., Williams, A. J., Molodtsov, S. G., Martin, G. E., & Argyropoulos, D. (2007). Structure Elucidation from 2D NMR Spectra Using the StrucEluc Expert System: Detection and Removal of Contradictions in the Data. Journal of Chemical Information and Modeling, 47(3), 1024-1033. Retrieved from [Link]

  • EPFL. (n.d.). 2D NMR. Retrieved from [Link]

  • ResearchGate. (n.d.). The FTIR spectrum for Pyrrole [Data set]. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-methoxy-1H-pyrrolo(2,3-c)pyridine. PubChem Compound Database. Retrieved from [Link]

  • Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 721-727. Retrieved from [Link]

  • Tunoori, A. R., & White, J. D. (2001). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. Journal of the American Society for Mass Spectrometry, 12(7), 844-851. Retrieved from [Link]

  • Li, J., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6586. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra (500–2250 cm⁻¹ region) of Pyr-L (black) and Pyr-L/Pyr-D [Image]. Retrieved from [Link]

  • Metin, Ö. (2011). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

  • Reich, H. J. (n.d.). 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • Zupkó, I., et al. (2020). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 55(10), e4595. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of Polypyrrole film. Inset shows structure of pyrrole monomer [Image]. Retrieved from [Link]

  • Jackson, G., et al. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Journal of the American Society for Mass Spectrometry, 31(6), 1275-1286. Retrieved from [Link]

  • CET Scientific Services. (n.d.). Pyridine FTIR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR of Pyrrole (PYR) and of polypyrrole (PPYR) [Image]. Retrieved from [Link]

  • Nedolya, N. A., et al. (2000). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Chemistry of Heterocyclic Compounds, 36(8), 929-934. Retrieved from [Link]

  • Tormena, C. F., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. Journal of the American Chemical Society, 135(5), 1965-1974. Retrieved from [Link]

Sources

Introduction: The Significance of the Pyrrolo[2,3-c]pyridine Core

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of 5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine

Executive Summary: This document provides a comprehensive technical overview of 5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine, a heterocyclic compound of significant interest to the medicinal chemistry and drug discovery sectors. As a derivative of the 6-azaindole scaffold, it serves as a crucial building block for developing novel therapeutic agents. This guide delves into its fundamental physicochemical properties, outlines a plausible synthetic pathway with detailed protocols, provides an analysis of its expected spectroscopic signature, and explores its chemical reactivity and derivatization potential. The information herein is curated for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their work.

The pyrrolo[2,3-c]pyridine ring system, commonly known as 6-azaindole, is a privileged scaffold in medicinal chemistry. Its structure is a bioisosteric analog of indole, a core component of numerous biologically active molecules. The replacement of the benzene ring's C6-H group with a nitrogen atom fundamentally alters the electronic properties, solubility, and hydrogen bonding capacity of the molecule, often leading to improved pharmacokinetic profiles and novel biological activities.

Derivatives of this scaffold have been successfully developed as potent inhibitors of various protein kinases, making them valuable in oncology and inflammation research.[1][2][3] The specific compound, 5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine, incorporates a methoxy group on the pyridine ring and a methyl group on the pyrrole ring. These substitutions are critical for fine-tuning the molecule's steric and electronic properties, influencing its interaction with biological targets and its metabolic stability. This guide serves to elucidate the core chemical characteristics that make this compound a versatile tool for synthetic and medicinal chemists.

Physicochemical and Structural Properties

5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine is a solid organic compound at room temperature. Its core structure consists of a fused bicyclic system where the electron-rich pyrrole ring imparts nucleophilic character, while the electron-deficient pyridine ring is susceptible to nucleophilic attack.[4]

PropertyValueSource
IUPAC Name 5-methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridineAiFChem[5]
CAS Number 1097839-70-7AiFChem[5]
Molecular Formula C₉H₁₀N₂OPubChem[6]
Molecular Weight 162.19 g/mol ---
Monoisotopic Mass 162.07932 DaPubChem[6]
SMILES CC1=CC2=CC(=NC=C2N1)OCPubChem[6]
InChIKey ULQSXFDNFIPXLS-UHFFFAOYSA-NPubChem[6]
Predicted XlogP 1.7PubChem[6]
Hydrogen Bond Donors 1 (Pyrrole N-H)---
Hydrogen Bond Acceptors 2 (Pyridine N, Methoxy O)---

Synthesis and Mechanistic Considerations

While multiple synthetic routes to the pyrrolopyridine core exist, a common and effective strategy involves the construction of the pyrrole ring onto a pre-functionalized pyridine precursor. The following proposed synthesis is based on established methodologies for related heterocyclic systems, such as the Fischer indole synthesis and palladium-catalyzed cyclizations.

G cluster_0 Proposed Synthetic Workflow A 2-Chloro-5-methoxypyridin-3-amine B N-(2-chloro-5-methoxypyridin-3-yl)hydrazine A->B 1. NaNO2, HCl 2. SnCl2 C Hydrazone Intermediate B->C Acetone, cat. acid D 5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine C->D Polyphosphoric acid (PPA) Heat (Fischer Indole Synthesis)

Caption: Proposed synthetic pathway for 5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of N-(2-chloro-5-methoxypyridin-3-yl)hydrazine (B)

  • Rationale: This step converts the starting aniline into a hydrazine, which is the key functional group required for the subsequent condensation and cyclization. Diazotization followed by reduction is a standard and reliable method for this transformation.

  • To a stirred solution of 2-Chloro-5-methoxypyridin-3-amine (1.0 eq) in 6M hydrochloric acid at 0°C, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5°C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0°C.

  • In a separate flask, prepare a solution of tin(II) chloride dihydrate (3.0 eq) in concentrated hydrochloric acid.

  • Slowly add the cold diazonium salt solution to the SnCl₂ solution. A precipitate should form.

  • Allow the mixture to warm to room temperature and stir for 2 hours.

  • Collect the precipitate by filtration, wash with cold water, and then neutralize with a saturated sodium bicarbonate solution to afford the crude hydrazine product.

Step 2: Formation of the Hydrazone Intermediate (C)

  • Rationale: Condensation of the hydrazine with a ketone (acetone, to install the 2-methyl group) forms the hydrazone necessary for the Fischer indole synthesis. The reaction is typically acid-catalyzed to activate the carbonyl group.

  • Dissolve the crude hydrazine (1.0 eq) in ethanol.

  • Add acetone (1.5 eq) followed by a catalytic amount of acetic acid.

  • Heat the mixture at reflux for 4 hours, monitoring the reaction by TLC.

  • Upon completion, cool the mixture and remove the solvent under reduced pressure to yield the crude hydrazone.

Step 3: Fischer Indole Synthesis to yield 5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine (D)

  • Rationale: This is the key ring-forming step. A strong acid catalyst, such as polyphosphoric acid (PPA), promotes the[7][7]-sigmatropic rearrangement of the hydrazone, followed by cyclization and aromatization to form the final pyrrole ring.

  • Add the crude hydrazone to polyphosphoric acid (PPA) at room temperature.

  • Heat the mixture to 120-140°C and maintain for 1-2 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Basify the aqueous solution with concentrated sodium hydroxide until pH > 10.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the final product.

Spectroscopic and Analytical Characterization

The structural confirmation of 5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine relies on standard analytical techniques. The following data is predictive, based on its structure and data from analogous compounds.[8][9]

Mass Spectrometry (Predicted): High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is expected to show a prominent protonated molecular ion peak.

AdductPredicted m/zSource
[M+H]⁺ 163.08660PubChem[6]
[M+Na]⁺ 185.06854PubChem[6]
[M+K]⁺ 201.04248PubChem[6]

¹H NMR Spectroscopy (Predicted, 400 MHz, CDCl₃):

  • δ 8.0-8.2 (s, 1H): Proton on C4 of the pyridine ring.

  • δ 7.0-7.2 (s, 1H): Proton on C7 of the pyridine ring.

  • δ 6.2-6.4 (s, 1H): Proton on C3 of the pyrrole ring.

  • δ 3.9-4.1 (s, 3H): Methoxy (-OCH₃) protons.

  • δ 2.4-2.6 (s, 3H): Methyl (-CH₃) protons.

  • δ 8.5-9.5 (br s, 1H): Pyrrole N-H proton (exchangeable, may be broad or absent).

¹³C NMR Spectroscopy (Predicted, 100 MHz, CDCl₃):

  • δ 155-158: C5 (carbon bearing the methoxy group).

  • δ 140-145: Quaternary carbons of the ring fusion (C7a, C3a).

  • δ 130-135: C2 (carbon bearing the methyl group).

  • δ 120-125: C4 and C7.

  • δ 98-102: C3.

  • δ 55-58: Methoxy carbon (-OCH₃).

  • δ 14-16: Methyl carbon (-CH₃).

Infrared (IR) Spectroscopy (Predicted, KBr):

  • 3100-3300 cm⁻¹: N-H stretching vibration (pyrrole).

  • 2950-3050 cm⁻¹: Aromatic and aliphatic C-H stretching.

  • 1580-1620 cm⁻¹: C=C and C=N stretching vibrations of the aromatic rings.

  • 1250-1280 cm⁻¹: Ar-O-C asymmetric stretching (methoxy group).

  • 1020-1050 cm⁻¹: Ar-O-C symmetric stretching (methoxy group).

Chemical Reactivity and Derivatization Potential

The unique electronic distribution in the 6-azaindole core allows for selective functionalization at several positions, making it a highly versatile scaffold for building molecular libraries.

G cluster_0 Key Reactivity Pathways Core 5-Methoxy-2-methyl-1H- pyrrolo[2,3-c]pyridine N_Alkylation N-Alkylation/Acylation Product Core->N_Alkylation R-X, Base (e.g., NaH) EAS C3-Electrophilic Substitution (e.g., Bromination) Core->EAS NBS, DMF CrossCoupling C4/C7 Cross-Coupling Product (Requires Halogenation First) Core->CrossCoupling 1. Halogenation (e.g., NCS) 2. Pd(0), Boronic Acid (Suzuki)

Caption: Potential derivatization reactions for the 6-azaindole scaffold.

  • N-Functionalization of the Pyrrole Ring: The pyrrole nitrogen is acidic and can be readily deprotonated by a suitable base (e.g., NaH, K₂CO₃) and subsequently alkylated, acylated, or protected with groups like SEM-Cl, which can be crucial for directing subsequent reactions or improving solubility.[10]

  • Electrophilic Aromatic Substitution (EAS): The electron-rich pyrrole ring is susceptible to EAS, primarily at the C3 position. Reactions such as halogenation (with NBS or NCS), nitration, or Friedel-Crafts acylation can be performed to introduce new functional groups.

  • Cross-Coupling Reactions: While the parent molecule is not primed for cross-coupling, halogenation of the pyridine ring (e.g., at C4 or C7) can be achieved, creating a handle for powerful palladium-catalyzed reactions. Suzuki-Miyaura or Buchwald-Hartwig amination reactions at these positions are cornerstone strategies in modern drug discovery for building molecular complexity.[10]

Applications in Medicinal Chemistry

The pyrrolopyridine scaffold is a well-established pharmacophore found in numerous kinase inhibitors and other therapeutic agents.[11] The value of 5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine lies in its potential as an intermediate or core structure for new drug candidates.

  • Kinase Inhibition: Many FGFR and FMS kinase inhibitors feature a substituted pyrrolopyridine core that interacts with the hinge region of the ATP binding site.[1][2][3] The methoxy group can act as a hydrogen bond acceptor and improve binding affinity.

  • Anticancer and Antimicrobial Activity: The broader class of nitrogen-containing heterocycles, including pyrrolopyridines, is a rich source of compounds with anticancer, antimicrobial, and antiviral properties.[12]

  • Central Nervous System (CNS) Activity: The structural similarity to serotonin and other indole-based neurotransmitters makes this scaffold a promising starting point for developing agents that target CNS receptors.[7]

The specific methyl and methoxy substituents on this molecule provide vectors for further optimization, allowing chemists to explore structure-activity relationships (SAR) and enhance properties such as potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

Conclusion

5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine is a strategically important heterocyclic compound with a rich chemical profile. Its synthesis is achievable through established organic chemistry reactions, and its structure offers multiple sites for selective functionalization. The combination of the biologically validated 6-azaindole core with synthetically tractable methyl and methoxy groups makes it a high-value building block for the discovery of next-generation therapeutics. This guide provides the foundational chemical knowledge necessary for researchers to effectively utilize this potent scaffold in their drug discovery programs.

References

  • PubChem. (n.d.). 5-methoxy-1H-pyrrolo(2,3-c)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • MySkinRecipes. (n.d.). (5-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol. Retrieved from [Link]

  • PubChem. (n.d.). 5-methoxy-1H-pyrrolo[2,3-b]pyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Lu, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11, 20651-20661. Retrieved from [Link]

  • PubChemLite. (n.d.). 5-methoxy-2-methyl-1h-pyrrolo[2,3-c]pyridine. Retrieved from [Link]

  • Supplementary Information File. (2021). Journal of Pharmacy & Pharmaceutical Sciences. Retrieved from [Link]

  • Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.). Retrieved from [Link]

  • Lu, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. Retrieved from [Link]

  • El-Adl, K., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Medicinal Chemistry Research, 27, 1537-1548. Retrieved from [Link]

  • PubChemLite. (n.d.). 5-methoxy-1h-pyrrolo[2,3-c]pyridine. Retrieved from [Link]

  • PubChem. (n.d.). 5-methoxy-2-methyl-1H-pyridine-4-thione. National Center for Biotechnology Information. Retrieved from [Link]

  • Juhl, M., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(21), 5195. Retrieved from [Link]

  • Staszewska-Krajewska, O., & Cieniecka-Rosłonkiewicz, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(16), 4994. Retrieved from [Link]

  • Roughley, S. D., & Jordan, A. M. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 265-290. Retrieved from [Link]

  • Lu, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. Retrieved from [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). Retrieved from [Link]

  • Singh, U. P., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2022). A Review on Medicinally Important Heterocyclic Compounds. Current Organic Synthesis, 19(5), 488-513. Retrieved from [Link]

  • Al-Masoudi, N. A., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4181. Retrieved from [Link]

Sources

The Strategic Core of Modern Drug Discovery: A Technical Guide to 5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

January 6, 2026

A deep dive into the molecular architecture of 5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine, identified by its CAS Number 1097839-70-7 , reveals a cornerstone scaffold for the next generation of therapeutics. This guide serves as a technical resource for researchers, medicinal chemists, and drug development professionals, offering insights into its synthesis, physicochemical properties, and pivotal role as a strategic intermediate in pharmaceutical research and development.

Introduction: The Significance of the 6-Azaindole Scaffold

5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine, also known as 5-Methoxy-2-methyl-6-azaindole, belongs to the pyrrolopyridine class of bicyclic heterocycles. The azaindole core is considered a "privileged structure" in medicinal chemistry. This designation is reserved for molecular frameworks that demonstrate the ability to bind to multiple, diverse biological targets, thereby serving as a rich foundation for developing a wide array of therapeutic agents.[1] The strategic placement of a nitrogen atom in the six-membered ring imparts unique physicochemical properties compared to its indole analogue, influencing hydrogen bonding capabilities, solubility, and metabolic stability—key parameters in drug design.[2]

This particular derivative, featuring a methoxy group at the 5-position and a methyl group at the 2-position, is a valuable building block for synthesizing compounds aimed at treating neurological disorders and for the development of kinase inhibitors in oncology.[2] Its structure is frequently employed in the exploration of lead compounds to enhance efficacy and mitigate off-target effects.

Physicochemical & Spectroscopic Profile

A comprehensive understanding of a molecule's intrinsic properties is fundamental to its application in synthesis and drug design. The key identifiers and properties of 5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine are summarized below.

PropertyValueSource
CAS Number 1097839-70-7AiFChem[3]
Molecular Formula C₉H₁₀N₂OPubChemLite[4]
Molecular Weight 162.19 g/mol MySkinRecipes[5]
Monoisotopic Mass 162.07932 DaPubChemLite[4]
Predicted XlogP 1.7PubChemLite[4]
Predicted TPSA 37.91 ŲChemScene[6]
Hydrogen Bond Donors 1ChemScene[6]
Hydrogen Bond Acceptors 2ChemScene[6]
Spectroscopic Data (Predicted)

While specific, experimentally validated spectra for this exact compound are not widely published, computational predictions based on its structure provide valuable expected data for characterization.

Mass Spectrometry: The predicted mass-to-charge ratios (m/z) for various adducts are critical for identification via LC-MS.

AdductPredicted m/z
[M+H]⁺ 163.08660
[M+Na]⁺ 185.06854
[M-H]⁻ 161.07204
[M+NH₄]⁺ 180.11314
Data sourced from PubChemLite.[4]

NMR Spectroscopy: Based on analogous structures, the expected ¹H and ¹³C NMR spectra would feature characteristic signals for the aromatic protons of the bicyclic system, as well as singlets for the C2-methyl and C5-methoxy groups. The specific chemical shifts would require experimental validation.

Synthesis and Reaction Pathways

Representative Synthetic Protocol: Modified Fischer Indole Synthesis

The Fischer indole synthesis is a classic and robust method for creating indole and azaindole cores. This representative protocol illustrates how the target molecule could be synthesized from commercially available precursors. The causality behind these steps lies in the sequential formation of a key hydrazone intermediate followed by an acid-catalyzed intramolecular cyclization and aromatization.

Experimental Protocol

Step 1: Formation of the Hydrazone Intermediate

  • To a solution of 4-amino-3-methoxypyridine (1.0 eq) in a suitable acidic aqueous medium (e.g., 6M HCl), cool the mixture to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C to form the corresponding diazonium salt.

  • In a separate flask, prepare a solution of sodium sulfite (2.2 eq) in water and cool it to 0-5 °C.

  • Slowly add the freshly prepared diazonium salt solution to the sodium sulfite solution. After the addition is complete, add acetone (1.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours. The formation of the hydrazone intermediate can be monitored by Thin Layer Chromatography (TLC).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Acid-Catalyzed Cyclization (Fischer Indolization)

  • Dissolve the crude hydrazone intermediate from Step 1 in a high-boiling point solvent such as toluene or xylene.

  • Add a catalytic amount of a strong acid (e.g., polyphosphoric acid (PPA) or Amberlyst-15 resin). The acid catalyzes the[7][7]-sigmatropic rearrangement necessary for ring closure.

  • Heat the reaction mixture to reflux (typically 110-140 °C) for 2-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield 5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine.

Synthesis Workflow Diagram

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Fischer Indolization A 4-Amino-3-methoxypyridine B Diazotization (NaNO₂, HCl, 0-5°C) A->B C Diazonium Salt B->C D Reduction & Condensation (Na₂SO₃, Acetone) C->D E Hydrazone Intermediate D->E F Hydrazone Intermediate G Acid-Catalyzed Cyclization (PPA, Toluene, Reflux) F->G H [3,3]-Sigmatropic Rearrangement G->H I Aromatization (Loss of NH₃) H->I J 5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine I->J

Caption: Representative workflow for the synthesis of the target compound.

Applications in Drug Discovery and Medicinal Chemistry

The true value of 5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine lies in its role as a versatile scaffold for creating potent and selective drug candidates. The azaindole core acts as an effective bioisostere for other bicyclic systems like indole or benzimidazole, allowing chemists to fine-tune pharmacological properties.

Kinase Inhibitors

A primary application of the azaindole framework is in the design of protein kinase inhibitors, a critical class of drugs for cancer therapy.[1] Kinases play a central role in cell signaling, and their dysregulation is a hallmark of many cancers. The nitrogen atom of the pyridine ring can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a common interaction motif for many inhibitors. The pyrrole portion and its substituents can then be modified to achieve selectivity and potency by extending into other regions of the binding site. Derivatives of azaindoles have been developed as inhibitors for various kinases, including DYRK1A, c-Met, and CSF1R.[1]

G Scaffold 5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine Core Scaffold Derivatization Chemical Synthesis (e.g., Suzuki, Buchwald-Hartwig) Scaffold->Derivatization Starting Material Library Library of Kinase Inhibitor Candidates Derivatization->Library Generates Target { Kinase ATP Binding Pocket | Hinge Region | Hydrophobic Pocket} Library->Target Binds to Target:f1->Library H-Bonding

Caption: Role of the scaffold in kinase inhibitor design.

Central Nervous System (CNS) Agents

The pyrrolopyridine core is also prevalent in compounds targeting the central nervous system. Its structure is suitable for developing molecules that interact with various receptors and enzymes in the brain. Commercial information suggests that this specific intermediate is used in research and development for new drugs related to neurological conditions such as depression, anxiety, and Parkinson's disease. The methoxy and methyl groups can be crucial for modulating lipophilicity, which affects the ability of a drug to cross the blood-brain barrier, a critical requirement for CNS-active compounds.

Conclusion and Future Outlook

5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine (CAS 1097839-70-7) stands out as a high-value intermediate for modern drug discovery. Its privileged azaindole core provides a robust platform for the synthesis of potent and selective kinase inhibitors and CNS-active agents. While detailed public data on its synthesis and specific applications remain somewhat limited, its structural alerts and the well-established utility of the azaindole class underscore its importance. As the demand for novel therapeutics continues to grow, the strategic application of such well-designed molecular building blocks will be paramount in accelerating the journey from laboratory synthesis to clinical success.

References

  • PubChemLite. 5-methoxy-2-methyl-1h-pyrrolo[2,3-c]pyridine. Available from: [Link].

  • Taylor & Francis Online. Synthesis and Chemical Reactivity of 5-Methoxy-2-vinyl-4-azaindoles. Available from: [Link].

  • PubChem. 5-methoxy-1H-pyrrolo(2,3-c)pyridine. Available from: [Link].

  • ResearchGate. Synthesis and Reactivity of 4-, 5- and 6-Azaindoles. Available from: [Link].

  • MDPI. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Available from: [Link].

  • Organic Chemistry Portal. Azaindole synthesis. Available from: [Link].

  • J&K Scientific LLC. 5-Methoxy-6-azaindole. Available from: [Link].

  • MySkinRecipes. 5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine. Available from: [Link].

  • MDPI. The Azaindole Framework in the Design of Kinase Inhibitors. Available from: [Link].

  • NIH National Center for Biotechnology Information. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors. Available from: [Link].

  • MDPI. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Available from: [Link].

  • NIH National Center for Biotechnology Information. Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. Available from: [Link].

  • UPCommons. European Journal of Medicinal Chemistry. Available from: [Link].

  • ResearchGate. Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Available from: [Link].

Sources

The Biological Landscape of 5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine and its Isosteres: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The pyrrolopyridine scaffold, a bio-isosteric analogue of purines and indoles, represents a "privileged structure" in modern medicinal chemistry. Its various isomers, including the 6-azaindole (pyrrolo[2,3-c]pyridine) and 7-azaindole (pyrrolo[2,3-b]pyridine) cores, are foundational to numerous clinical candidates and approved drugs. This guide focuses on the biological activities associated with derivatives of the 5-methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine core. While this specific scaffold often serves as a crucial synthetic intermediate, its broader family of related aza-indoles has demonstrated significant therapeutic potential, particularly in oncology and neurology.[1][2] This document synthesizes the available research to provide a comprehensive overview of mechanisms of action, key biological targets, and field-proven experimental methodologies for researchers engaged in the development of novel therapeutics based on this versatile heterocyclic system.

The Pyrrolopyridine Core: A Privileged Scaffold in Medicinal Chemistry

The fusion of a pyrrole ring with a pyridine ring gives rise to several isomers known as pyrrolopyridines or azaindoles. Their structural resemblance to endogenous purines, such as adenine, makes them ideal candidates for ATP-competitive inhibitors of protein kinases.[3] This mimicry allows them to bind effectively to the ATP-binding pocket of kinases, a mechanism central to the treatment of proliferative diseases like cancer. The 5-methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine is a key building block in this context, offering synthetic handles for modification to enhance potency and selectivity.[1][2]

The strategic placement of the nitrogen atom within the six-membered ring dramatically influences the scaffold's electronic properties and hydrogen bonding capabilities, allowing for fine-tuning of target engagement.

G cluster_isomers Key Pyrrolopyridine Isomers cluster_endogenous Endogenous Analogs Pyrrolo[2,3-b]pyridine Pyrrolo[2,3-b]pyridine (7-Azaindole) Purine Purine Pyrrolo[2,3-b]pyridine->Purine Bio-isostere Pyrrolo[2,3-c]pyridine Pyrrolo[2,3-c]pyridine (6-Azaindole) Indole Indole Pyrrolo[2,3-c]pyridine->Indole Structural Mimic Pyrrolo[3,2-c]pyridine Pyrrolo[3,2-c]pyridine (5-Azaindole)

Caption: Key isomers of the pyrrolopyridine scaffold and their endogenous counterparts.

Anticancer Activity: A Primary Therapeutic Avenue

The most extensively documented biological activity of pyrrolopyridine derivatives is their function as potent kinase inhibitors, representing an attractive strategy for cancer therapy.[4][5][6]

Mechanism of Action: ATP-Competitive Kinase Inhibition

Kinases are enzymes that catalyze the transfer of a phosphate group from ATP to a substrate protein, a fundamental process in cellular signaling. In many cancers, kinases become constitutively active, leading to uncontrolled cell growth and proliferation. Pyrrolopyridine derivatives function by occupying the ATP-binding site on the kinase, preventing the phosphorylation of downstream substrates and thereby inhibiting the oncogenic signaling cascade. The nitrogen of the pyridine ring often forms a critical hydrogen bond with a "hinge" region of the kinase domain, anchoring the inhibitor in the active site.

Case Study: Fibroblast Growth Factor Receptor (FGFR) Inhibition

Abnormal activation of the FGFR signaling pathway is a known driver in various tumor types.[4] A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been designed and synthesized as potent inhibitors of FGFR1, 2, and 3.[4][6] Structure-activity relationship (SAR) studies revealed that substitutions at the 5-position of the pyrrolopyridine ring could form a hydrogen bond with glycine residues (e.g., G485 in FGFR1), significantly enhancing inhibitory activity. Further modifications of substituents to occupy a nearby hydrophobic pocket led to the discovery of compounds with nanomolar potency.[4]

G cluster_pathway Simplified FGFR Signaling Pathway FGF FGF Ligand FGFR FGFR Receptor FGF->FGFR Binds PLCg PLCγ FGFR->PLCg Activates RAS RAS FGFR->RAS Activates Inhibitor Pyrrolopyridine Derivative Inhibitor->FGFR Blocks ATP Binding Site RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation Promotes

Caption: Structural relationship between the pyrrolopyridine core and key neuro-transmitters.

Key Experimental Protocols and Workflows

To ensure scientific integrity, the evaluation of novel pyrrolopyridine derivatives must follow robust, self-validating experimental protocols.

General Drug Discovery Workflow

The process of identifying and validating a new chemical entity follows a standardized, yet iterative, workflow. This begins with initial design and synthesis, followed by high-throughput screening against the target of interest, and progresses to more complex cellular and in vivo models for promising candidates.

G A Compound Design & Chemical Synthesis B Biochemical Assay (e.g., Kinase Inhibition) A->B Initial Screening C Cell-Based Assay (e.g., Proliferation, Apoptosis) B->C Validate Hits D Lead Optimization (SAR Studies) C->D Identify Leads D->A Iterative Refinement E In Vivo Studies (Pharmacokinetics & Efficacy) D->E Test Optimized Leads F Candidate Selection E->F Final Evaluation

Sources

Unraveling the Enigma: A Technical Guide to the Potential Mechanism of Action of 5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Charting Unexplored Pharmacological Territory

In the landscape of medicinal chemistry, the pyrrolo[2,3-c]pyridine scaffold is a privileged structure, forming the core of numerous biologically active compounds. The specific derivative, 5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine, presents a compelling case for investigation. While it is recognized within the pharmaceutical industry as a valuable synthetic intermediate for compounds targeting the central nervous system—implicated in research for conditions like depression, anxiety, and Parkinson's disease—its intrinsic mechanism of action remains largely uncharacterized in publicly accessible scientific literature.[1]

This guide, therefore, deviates from a conventional monograph on a well-defined mechanism. Instead, it serves as a forward-looking technical roadmap for the scientific community. We will embark on a deductive exploration of its potential biological targets and signaling pathways, drawing insights from the established pharmacology of structurally analogous compounds. This document is structured to not only hypothesize potential mechanisms but also to provide robust, actionable experimental protocols for their validation.

I. Molecular Profile and Structural Considerations

The structure of 5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine, with its fused pyrrole and pyridine rings, methoxy group at the 5-position, and methyl group at the 2-position, offers several clues to its potential bioactivity. The pyrrolopyridine core is a known bioisostere for indole, purine, and other key heterocyclic systems, allowing it to interact with a wide array of biological targets.

PropertyValueSource
Molecular FormulaC₉H₁₀N₂O[1]
Molecular Weight162.19 g/mol [1]
CAS Number1097839-70-7[1]

The lipophilicity and electronic distribution imparted by the methoxy and methyl groups are critical determinants for target binding and cellular permeability. These features are common in compounds designed to cross the blood-brain barrier and act on the central nervous system.

II. Hypothesized Mechanisms of Action: An Evidence-Based Extrapolation

Given the absence of direct literature, we will infer potential mechanisms by examining the established activities of structurally related pyrrolopyridine derivatives.

A. Hypothesis 1: Modulation of Serotonin Receptors

A prominent theme among nitrogen-containing heterocyclic compounds with structural similarities is the modulation of serotonin (5-HT) receptors. For instance, various tryptamine derivatives, which share an indole-like core, exhibit high affinity for 5-HT receptors. While not a direct tryptamine, the pyrrolopyridine scaffold can be considered a bioisostere.

  • Plausible Targets: 5-HT1A and 5-HT2A receptors are compelling candidates. Agonism at the 5-HT1A receptor is a validated mechanism for anxiolytic and antidepressant effects.

  • Rationale: The methoxy group, in particular, is a common feature in many potent 5-HT receptor ligands. The overall structure may fit within the binding pockets of these G-protein coupled receptors.

B. Hypothesis 2: Kinase Inhibition

The pyrrolopyridine scaffold is a well-established "hinge-binding" motif in a multitude of kinase inhibitors. The nitrogen atoms in the ring system can form critical hydrogen bonds with the hinge region of the ATP-binding pocket of kinases.

  • Plausible Targets:

    • Fibroblast Growth Factor Receptors (FGFRs): Numerous 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors for cancer therapy.[2][3][4] These compounds often feature substituents that occupy the hydrophobic pocket of the ATP-binding site.

    • Colony-Stimulating Factor 1 Receptor (CSF1R): This receptor tyrosine kinase is another validated target for pyrrolopyridine-based inhibitors.

    • Other Kinases: The promiscuous nature of some kinase inhibitors suggests that 5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine could exhibit activity against a panel of other kinases, such as FMS kinase.

The specific substitution pattern of our lead compound would determine its selectivity profile across the kinome.

C. Hypothesis 3: Microtubule Dynamics Modulation

Certain pyrrolopyridine derivatives have been identified as inhibitors of tubulin polymerization, a mechanism central to the action of many anticancer drugs.

  • Plausible Target: The colchicine-binding site on tubulin is a known target for heterocyclic compounds.[5]

  • Rationale: By binding to tubulin, such compounds can disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

III. Experimental Validation: A Step-by-Step Methodological Guide

To transition from hypothesis to evidence, a systematic and multi-tiered experimental approach is essential. The following protocols are designed to be self-validating, with each stage informing the next.

A. Tier 1: Initial Target Screening

The primary objective is to broadly assess the compound's biological activity and identify the most promising therapeutic areas.

1. Broad-Panel Radioligand Binding Assays:

  • Objective: To identify high-affinity binding to a wide range of receptors, ion channels, and transporters.

  • Protocol:

    • Utilize a commercially available broad-panel screening service (e.g., Eurofins SafetyScreen, CEREP BioPrint).

    • Submit 5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine for screening against a panel of at least 40-50 common CNS targets, including serotonin, dopamine, adrenergic, and opioid receptors.

    • The compound is typically tested at a concentration of 10 µM.

    • Results are reported as a percentage of inhibition of radioligand binding. Significant "hits" (typically >50% inhibition) warrant further investigation.

2. Kinase Panel Profiling:

  • Objective: To assess the compound's inhibitory activity against a diverse panel of protein kinases.

  • Protocol:

    • Engage a specialized kinase profiling service (e.g., Reaction Biology, Eurofins KinaseProfiler).

    • Screen the compound at an initial concentration (e.g., 1 µM or 10 µM) against a panel of several hundred kinases.

    • Activity is measured as the percentage of remaining kinase activity.

    • Potent inhibition of specific kinases will guide subsequent cellular and mechanistic studies.

Diagram of Initial Screening Workflow

G Compound 5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine BindingAssay Broad-Panel Radioligand Binding Assay Compound->BindingAssay KinaseAssay Kinase Panel Profiling Compound->KinaseAssay BindingHits Identify High-Affinity Receptor Hits (>50% inhibition) BindingAssay->BindingHits KinaseHits Identify Potent Kinase Hits KinaseAssay->KinaseHits DownstreamValidation Proceed to Tier 2 Mechanistic Studies BindingHits->DownstreamValidation KinaseHits->DownstreamValidation

Caption: Tier 1 screening workflow for target identification.

B. Tier 2: Mechanistic Elucidation and Cellular Activity

Based on the results from Tier 1, focused experiments are conducted to confirm the mechanism of action.

1. For Serotonin Receptor Agonism (Example):

  • Objective: To determine the functional activity (agonist, antagonist, or allosteric modulator) at specific serotonin receptor subtypes.

  • Protocol: Calcium Flux Assay for Gq-coupled receptors (e.g., 5-HT2A)

    • Culture HEK293 cells stably expressing the human 5-HT2A receptor.

    • Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Establish a dose-response curve by adding increasing concentrations of 5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine.

    • Measure the change in fluorescence using a plate reader.

    • Calculate the EC50 (half-maximal effective concentration) to determine potency.

    • To determine agonism vs. antagonism, pre-incubate cells with the compound before adding a known 5-HT2A agonist (e.g., serotonin). A rightward shift in the agonist's dose-response curve indicates antagonism.

  • Protocol: cAMP Assay for Gi/o-coupled receptors (e.g., 5-HT1A)

    • Use a cell line expressing the 5-HT1A receptor.

    • Stimulate adenylyl cyclase with forskolin.

    • Add increasing concentrations of the test compound. Agonism will inhibit forskolin-stimulated cAMP production.

    • Quantify cAMP levels using a commercial kit (e.g., HTRF or ELISA-based).

    • Calculate the IC50 (half-maximal inhibitory concentration).

2. For Kinase Inhibition (Example: FGFR1):

  • Objective: To confirm direct inhibition of the kinase and its downstream signaling pathway in a cellular context.

  • Protocol: Western Blot Analysis of Downstream Signaling

    • Use a cancer cell line that overexpresses FGFR1 (e.g., NCI-H1581).

    • Starve the cells to reduce basal signaling.

    • Treat the cells with various concentrations of 5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine for a specified time.

    • Stimulate the cells with FGF ligand.

    • Lyse the cells and separate proteins by SDS-PAGE.

    • Perform Western blotting using antibodies against phosphorylated FGFR (p-FGFR), phosphorylated ERK (p-ERK), and phosphorylated AKT (p-AKT).

    • A dose-dependent decrease in the phosphorylation of these proteins will confirm cellular inhibition of the FGFR pathway.

Diagram of a Hypothesized FGFR Signaling Pathway and Points of Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR pFGFR Autophosphorylation FGFR->pFGFR FGF FGF Ligand FGF->FGFR Binding & Dimerization RAS_RAF_MEK RAS-RAF-MEK Pathway pFGFR->RAS_RAF_MEK PI3K_AKT PI3K-AKT Pathway pFGFR->PI3K_AKT ERK p-ERK RAS_RAF_MEK->ERK AKT p-AKT PI3K_AKT->AKT Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT->Proliferation Inhibitor 5-Methoxy-2-methyl- 1H-pyrrolo[2,3-c]pyridine Inhibitor->pFGFR Inhibition

Caption: Hypothesized inhibition of the FGFR signaling cascade.

IV. Concluding Remarks and Future Directions

While the direct mechanism of action for 5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine is yet to be fully elucidated, its structural characteristics and the activities of related compounds provide a strong foundation for targeted investigation. The hypotheses presented herein—modulation of serotonin receptors, kinase inhibition, and disruption of microtubule dynamics—are not mutually exclusive. It is plausible that this compound exhibits polypharmacology, a trait that can be both beneficial and detrimental in drug development.

The experimental workflows detailed in this guide offer a clear and logical path forward for any research group aiming to characterize this promising molecule. Successful elucidation of its mechanism of action will not only contribute to our fundamental understanding of the pharmacology of pyrrolopyridines but also pave the way for its potential development as a novel therapeutic agent.

V. References

  • MySkinRecipes. (n.d.). 5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine. Retrieved January 6, 2026, from [Link]

  • Yin, J., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]

  • Royal Society of Chemistry. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Link]

  • Li, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Molecules. [Link]

Sources

An In-depth Technical Guide to 5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. While the direct discovery and historical narrative of this specific molecule are not extensively documented in peer-reviewed literature, its structural motif, the 6-azaindole core, is a well-established pharmacophore. This guide will therefore focus on the plausible synthetic routes, physicochemical properties, and the vast therapeutic potential of this compound, drawing insights from the extensive research on analogous pyrrolopyridine derivatives. The content is tailored for researchers, scientists, and drug development professionals, offering a blend of theoretical grounding and practical considerations for its application in modern drug discovery.

Introduction: The Rise of the Pyrrolopyridine Scaffold

The pyrrolo[2,3-c]pyridine, or 6-azaindole, framework is a bioisostere of indole, a privileged structure in numerous natural products and pharmaceuticals. The strategic replacement of a carbon atom in the benzene ring of indole with a nitrogen atom imparts unique physicochemical properties, such as altered hydrogen bonding capacity, dipole moment, and metabolic stability. These modifications can lead to enhanced biological activity and improved pharmacokinetic profiles. Consequently, the 6-azaindole scaffold has become a cornerstone in the design of novel therapeutics, particularly in the realm of kinase inhibitors for oncology and inflammatory diseases.[1] The subject of this guide, 5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine (CAS 1097839-70-7), represents a specific embodiment of this promising scaffold, featuring key substitutions that are anticipated to modulate its biological activity.[2]

Physicochemical Properties

While experimental data for 5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine is scarce, its fundamental properties can be predicted through computational models, providing a valuable starting point for its handling and application in a laboratory setting.

PropertyValueSource
Molecular FormulaC₉H₁₀N₂O[2]
Molecular Weight162.19 g/mol [2]
CAS Number1097839-70-7[2]

Note: The table above presents basic molecular information. More extensive, computationally predicted properties are available through public databases such as PubChem.

Synthesis and Chemical Reactivity

Proposed Synthetic Pathway: A Modified Bartoli Approach

The synthesis would likely commence from a readily available 3-nitro-4-methylpyridine derivative. The key steps are outlined below:

Synthetic Pathway A 2-Chloro-5-methoxy-4-methyl-3-nitropyridine C Intermediate Adduct A->C Bartoli Reaction (THF, -78°C to -20°C) B Vinyl Grignard Reagent D 5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine C->D Acidic Workup & Cyclization

Caption: Proposed synthesis of 5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine.

Experimental Protocol (Hypothetical):

  • Starting Material Synthesis: The synthesis would begin with the preparation of 2-chloro-5-methoxy-4-methyl-3-nitropyridine. This could be achieved through nitration and subsequent chlorination of a corresponding 5-methoxy-4-methylpyridine precursor.

  • Bartoli Reaction: The substituted nitropyridine would be dissolved in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), and cooled to a low temperature (e.g., -78 °C). An excess of a vinyl Grignard reagent (e.g., vinylmagnesium bromide) would be added slowly. The reaction mixture would then be allowed to warm to a slightly higher temperature (e.g., -20 °C) and stirred for several hours to form the intermediate adduct.[3]

  • Cyclization and Isolation: The reaction would be quenched with an aqueous solution of an acid (e.g., acetic acid or ammonium chloride), which facilitates the cyclization to the pyrrole ring. The crude product would then be extracted, purified by column chromatography, and characterized by standard analytical techniques (NMR, MS, etc.) to confirm the structure of 5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine.

Alternative Synthetic Strategies

Other established methods for azaindole synthesis could also be adapted. These include:

  • Fischer Indole Synthesis: Utilizing a substituted pyridine hydrazine and a ketone or aldehyde under acidic conditions.[4]

  • Palladium-Catalyzed Cross-Coupling Reactions: A convergent approach involving the coupling of a functionalized pyridine with a pyrrole precursor.[5]

The choice of synthetic route would depend on the availability of starting materials, desired scale, and tolerance to various functional groups.

Therapeutic Potential and Biological Context

The true value of 5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine lies in its potential as a scaffold for the development of novel therapeutic agents. The 6-azaindole core is a common feature in a multitude of biologically active molecules, particularly kinase inhibitors.

Kinase Inhibition: A Promising Avenue

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The pyrrolopyridine scaffold has been successfully employed in the design of potent and selective kinase inhibitors.

  • Lysine-Specific Demethylase 1 (LSD1) Inhibition: Recent studies have identified pyrrolo[2,3-c]pyridines as a new class of highly potent and reversible LSD1 inhibitors. LSD1 is a promising therapeutic target in oncology.[6]

  • Cyclin-Dependent Kinase 8 (CDK8) Inhibition: Novel 1H-pyrrolo[2,3-b]pyridine derivatives have been discovered as potent type II CDK8 inhibitors for the treatment of colorectal cancer.[7]

  • Fibroblast Growth Factor Receptor (FGFR) Inhibition: The 1H-pyrrolo[2,3-b]pyridine scaffold has been utilized to develop potent inhibitors of FGFRs, which are implicated in various cancers.[6]

The 5-methoxy and 2-methyl substituents on the target molecule are likely to play a significant role in modulating its binding affinity and selectivity for various kinases. The methoxy group can act as a hydrogen bond acceptor and influence the electronic properties of the aromatic system, while the methyl group can occupy hydrophobic pockets in the kinase active site.

Signaling Pathway cluster_0 Potential Kinase Targets cluster_1 Downstream Cellular Effects LSD1 LSD1 Apoptosis Apoptosis LSD1->Apoptosis CDK8 CDK8 CellCycleArrest Cell Cycle Arrest CDK8->CellCycleArrest FGFR FGFR AntiAngiogenesis Anti-Angiogenesis FGFR->AntiAngiogenesis Molecule 5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine Molecule->LSD1 Inhibition Molecule->CDK8 Inhibition Molecule->FGFR Inhibition

Caption: Potential mechanism of action via kinase inhibition.

Other Potential Applications

Beyond kinase inhibition, the pyrrolopyridine scaffold has shown promise in other therapeutic areas:

  • Phosphodiesterase 4B (PDE4B) Inhibition: Derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as selective PDE4B inhibitors with potential applications in central nervous system disorders.[8]

  • Antiviral and Antimicrobial Activity: The broader family of pyrrolopyridines has been investigated for activity against various pathogens.[2]

Future Directions and Conclusion

5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine stands as a molecule of considerable potential, largely due to its embodiment of the medicinally significant 6-azaindole scaffold. While direct experimental data on this specific compound is limited, a robust foundation of knowledge on related structures allows for informed predictions regarding its synthesis, properties, and biological activity.

Future research should focus on:

  • Documented Synthesis: The development and publication of a detailed and optimized synthetic protocol.

  • Biological Screening: A comprehensive biological evaluation of the compound against a panel of kinases and other relevant biological targets.

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the 5-methoxy and 2-methyl groups to understand their impact on activity and selectivity.

References

  • Dobbs, A. P. (2001). The Bartoli Indole Synthesis. Journal of the Chemical Society, Perkin Transactions 1, (22), 2845-2847.
  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911.
  • (Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines)
  • (Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity)
  • (Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit)
  • (Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors)
  • (Azaindole synthesis)
  • (An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives) - This reference pertains to a different isomer but provides context on the broader class of compounds.
  • (Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer)
  • (Exploring Pyrrolo-Fused Heterocycles as Promising Anticancer Agents: An Integrated Synthetic, Biological, and Computational Approach)
  • (Synthesis of pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines (6-azaindoles). Experimental and theoretical study)
  • (Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase)
  • (Synthesis and SAR studies of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as phosphodiesterase 4B (PDE4B) inhibitors)
  • (NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION)
  • (Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones)
  • (3,5-(UN)SUBSTITUTED-1H-PYRROLO[2,3-B]PYRIDINE, 1H-PYRAZOLO[3,4-B]PYRIDINE AND 5H-PYRROLO [2-,3-B]PYRAZINE DUAL ITK AND JAK3 KINA) - A patent reference, a peer-reviewed article would be more suitable.
  • (1h-pyrrolo[2,3-b]pyridines)
  • (Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors)

Sources

A Technical Guide to the Spectroscopic Characterization of 5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine, an isomer of azaindole, represents a core heterocyclic scaffold of significant interest in medicinal chemistry and materials science.[1][2][3] Its structural features, combining the electron-rich pyrrole ring with the electron-deficient pyridine ring, give rise to unique electronic and biological properties. Accurate and unambiguous structural confirmation is the bedrock of any chemical research, making a thorough understanding of its spectroscopic signature essential for scientists working with this molecule or its derivatives.

This guide provides an in-depth analysis of the mass spectrometry (MS) and nuclear magnetic resonance (NMR) data for 5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine. Moving beyond a simple data repository, this document explains the causality behind the experimental choices and provides a framework for interpreting the spectral data, ensuring both scientific integrity and practical utility for researchers in the field.

I. Mass Spectrometry (MS) Analysis: Determining Molecular Mass and Formula

Mass spectrometry is a cornerstone analytical technique for determining the precise molecular weight of a compound, which in turn aids in confirming its elemental composition. For a small, relatively polar molecule like 5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine, several ionization techniques are applicable, each offering distinct advantages.

Expertise & Experience: Selecting the Right Ionization Method

The choice of ionization method is critical and depends on the desired information.

  • Electrospray Ionization (ESI): This is a "soft" ionization technique ideal for this class of molecules.[4][5] ESI typically imparts minimal excess energy to the analyte, resulting in a spectrum dominated by the protonated molecular ion ([M+H]⁺) with little to no fragmentation.[6][7] This is invaluable for unequivocally determining the molecular weight. The process involves dissolving the analyte in a suitable solvent and spraying it into an electric field, which generates charged droplets that evaporate to yield gaseous ions.[6]

  • Electron Ionization (EI): This is a "hard" ionization technique where the sample is bombarded with high-energy electrons (typically 70 eV).[6][8] This high energy not only ionizes the molecule to form a molecular ion (M⁺) but also causes extensive fragmentation.[7][8] While this can make identifying the molecular ion challenging, the resulting fragmentation pattern is highly reproducible and acts as a "fingerprint," providing rich structural information. For this molecule, EI would be useful for confirming the connectivity of the methyl and methoxy groups.

Experimental Protocol: A Self-Validating System

A robust MS protocol ensures reproducibility and accuracy.

  • Sample Preparation: Dissolve approximately 1 mg of 5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine in 1 mL of a high-purity solvent such as methanol or acetonitrile. For ESI, the addition of a trace amount of formic acid (0.1%) can facilitate protonation and enhance the [M+H]⁺ signal.

  • Instrumentation: Introduce the sample solution into a high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap analyzer) via direct infusion or coupled with a liquid chromatography (LC) system.[8]

  • Data Acquisition (ESI Positive Mode):

    • Ion Source: Electrospray Ionization (ESI)

    • Polarity: Positive

    • Scan Range: m/z 50-500

    • Capillary Voltage: 3-4 kV

    • Source Temperature: 100-150 °C

Trustworthiness: Data Interpretation

The molecular formula of 5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine is C₉H₁₀N₂O. Its predicted monoisotopic mass is 162.0793 Da.[9] The high-resolution mass spectrum should show a prominent ion peak corresponding to this mass.

The following table summarizes the predicted m/z values for common adducts observed in ESI-MS.[9] The presence of these adducts, particularly the [M+H]⁺ and [M+Na]⁺ ions, in the correct isotopic abundance pattern, provides definitive confirmation of the compound's identity.

AdductFormulaPredicted m/z
[M+H]⁺ [C₉H₁₁N₂O]⁺163.0866
[M+Na]⁺[C₉H₁₀N₂ONa]⁺185.0685
[M+K]⁺[C₉H₁₀N₂OK]⁺201.0425
[M+NH₄]⁺[C₉H₁₄N₃O]⁺180.1131

Table 1: Predicted m/z values for common adducts of 5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine.

MS_Workflow cluster_prep Sample Preparation cluster_ion Ionization (ESI) cluster_analysis Analysis & Detection A Analyte in Solution (Methanol/Acetonitrile) B Charged Droplets A->B Nebulization & High Voltage C Gas-Phase Ions [M+H]⁺ B->C Desolvation D Mass Analyzer (e.g., TOF) C->D Acceleration E Detector D->E Separation by m/z F Mass Spectrum (m/z vs. Intensity) E->F

Caption: Workflow for ESI-MS analysis.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.[10]

Caption: Structure of 5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine with numbering.

Experimental Protocol: Acquiring High-Quality NMR Spectra
  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of a deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform-d (CDCl₃), in a 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to solubilize a wide range of compounds and for making the N-H proton readily observable.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.[11][12]

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse ('zg30').

    • Number of Scans: 16-64 scans.

    • Relaxation Delay: 1-2 seconds.

    • Calibration: Calibrate the spectrum using the residual solvent peak (DMSO-d₆ at δ 2.50 ppm).[11]

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse ('zgpg30').

    • Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of ¹³C.[12]

    • Relaxation Delay: 2-5 seconds.

    • Calibration: Calibrate the spectrum using the solvent peak (DMSO-d₆ at δ 39.52 ppm).[11]

¹H NMR Data: Interpretation and Predicted Spectrum

The ¹H NMR spectrum provides a map of all the proton environments in the molecule. Based on the structure and data from analogous pyrrolopyridine derivatives, the following proton signals are predicted.[13][14]

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
N1-H 11.0 - 11.5Broad Singlet1HThe pyrrole N-H proton is acidic and often broad. Its chemical shift is highly solvent-dependent.
C4-H 7.8 - 8.0Doublet1HAromatic proton on the pyridine ring, deshielded by the adjacent nitrogen.
C6-H 6.8 - 7.0Doublet1HAromatic proton on the pyridine ring, shielded by the methoxy group at C5.
C3-H 6.1 - 6.3Singlet1HAromatic proton on the pyrrole ring, in a relatively electron-rich environment.
O-CH₃ 3.8 - 4.0Singlet3HProtons of the methoxy group, deshielded by the attached oxygen atom.
C2-CH₃ 2.3 - 2.5Singlet3HProtons of the methyl group attached to the pyrrole ring.

Table 2: Predicted ¹H NMR data for 5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine in DMSO-d₆.

¹³C NMR Data: Interpretation and Predicted Spectrum

The proton-decoupled ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. The structure has 9 unique carbon atoms. Their predicted chemical shifts are based on established substituent effects for heterocyclic systems.[15]

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C5 158 - 162Aromatic carbon directly attached to the electron-donating methoxy group and ring nitrogen; expected to be far downfield.
C7a 148 - 152Quaternary carbon at the fusion of the two rings, adjacent to a nitrogen atom.
C2 140 - 145Carbon bearing the methyl group in the pyrrole ring.
C4 130 - 135Aromatic CH carbon on the pyridine ring.
C3a 120 - 125Quaternary carbon at the ring fusion.
C6 108 - 112Aromatic CH carbon on the pyridine ring, shielded by the adjacent methoxy group.
C3 98 - 102Aromatic CH carbon on the pyrrole ring, typically shielded in this system.
O-CH₃ 54 - 58Methoxy group carbon.
C2-CH₃ 13 - 17Methyl group carbon.

Table 3: Predicted ¹³C NMR data for 5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine in DMSO-d₆.

Conclusion

The collective analysis of Mass Spectrometry and NMR spectroscopy provides an unambiguous and robust characterization of 5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine. High-resolution MS confirms the elemental composition with high accuracy, primarily through the observation of the [M+H]⁺ ion at m/z 163.0866. Concurrently, ¹H and ¹³C NMR spectroscopy elucidates the complete molecular framework, confirming the specific substitution pattern and connectivity of the bicyclic system. The predicted chemical shifts and coupling patterns serve as a reliable benchmark for researchers to verify the identity and purity of their synthesized or acquired material, forming a critical foundation for its application in drug discovery and advanced materials development.

References

  • Bitesize Bio. (2025, March 19). Ionization Methods in Mass Spec: Making Molecules Fly. [Link]

  • ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. [Link]

  • University of Notre Dame. Ionization Modes - Mass Spectrometry & Proteomics Facility. [Link]

  • Pharma Focus Europe. Ionization Methods in Modern Mass Spectrometry. [Link]

  • de Hoffmann, E., & Stroobant, V. (2013). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 32(1), 2-23. [Link]

  • Journal of Pharmacy & Pharmaceutical Sciences. (2021). Supplementary Information File. [Link]

  • Chong, D. P. (2021). Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. Molecules, 26(7), 1947. [Link]

  • Nakajima, A., et al. (1995). Spectroscopic Study of Hydrogen Bonded 7-Azaindole Clusters. Laser Chemistry, 15, 167-181. [Link]

  • Organic Letters. Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. [Link]

  • Negrie, M., et al. (2004). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Chemical Reviews, 104(9), 3959-4000. [Link]

  • Molecules. (2021). Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. [Link]

  • Sroor, F. M. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Organic & Medicinal Chemistry International Journal, 9(1). [Link]

  • PubChemLite. 5-methoxy-2-methyl-1h-pyrrolo[2,3-c]pyridine. [Link]

  • University of the Basque Country. Copies of 1H, 13C, 19F NMR spectra. [Link]

  • Lee, J., et al. (2021). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. European Journal of Medicinal Chemistry, 223, 113645. [Link]

  • University of British Columbia. Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. [Link]

  • PubChem. 5-methoxy-1H-pyrrolo(2,3-c)pyridine. [Link]

  • Scott, R. D., et al. (1982). Pyrrolopyridine derivatives from pyridoxal 5'-sulfate. Biochemistry, 21(21), 5213-5219. [Link]

  • University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • ResearchGate. ¹H NMR spectra of 1H‐pyrrole (1) in different solvents. [Link]

  • Blass, B. (2015). Pyrrolopyridine or Pyrazolopyridine Derivatives. ACS Medicinal Chemistry Letters, 6(7), 726–728. [Link]

  • Metin, T. Basic 1H- and 13C-NMR Spectroscopy. [Link]

  • ResearchGate. 1H NMR spectra of compound 3a. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of 5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The structure of this guide is designed to offer not just a compilation of data, but a practical framework for understanding, determining, and applying these properties in a research and development setting. We will delve into the known characteristics of this molecule and provide detailed, field-proven methodologies for their experimental determination, ensuring a robust understanding grounded in scientific integrity.

Molecular Identity and Structural Characteristics

5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine, also known by its CAS Number 1097839-70-7, is a bicyclic heteroaromatic compound. Its structure, featuring a fusion of a pyrrole and a pyridine ring, with methoxy and methyl substitutions, imparts a unique electronic and steric profile that is of significant interest in the design of biologically active molecules.[1]

Table 1: Core Molecular Identifiers

PropertyValueSource
Molecular Formula C₉H₁₀N₂O[2][3]
Molecular Weight 162.19 g/mol [1][3]
CAS Number 1097839-70-7[1]
Predicted XlogP 1.7[2]

The predicted octanol-water partition coefficient (XlogP) of 1.7 suggests a moderate lipophilicity, a crucial parameter influencing a molecule's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME).[2]

Spectroscopic Profile: Elucidating the Molecular Fingerprint

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine, both ¹H and ¹³C NMR would provide definitive information about its atomic connectivity and chemical environment.

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: Signals corresponding to the protons on the pyrrolo[2,3-c]pyridine ring system. Their chemical shifts and coupling patterns would be indicative of their positions relative to the nitrogen atoms and the substituents.

  • Methoxy Protons: A characteristic singlet peak, typically in the range of 3.5-4.0 ppm, corresponding to the three protons of the -OCH₃ group.

  • Methyl Protons: A singlet peak, likely in the range of 2.0-2.5 ppm, from the protons of the C-methyl group.

  • N-H Proton: A potentially broad singlet corresponding to the proton on the pyrrole nitrogen, the chemical shift of which can be highly dependent on the solvent and concentration.

Expected ¹³C NMR Spectral Features:

  • Aromatic Carbons: Signals for the carbon atoms of the bicyclic core.

  • Methoxy Carbon: A signal for the carbon of the -OCH₃ group.

  • Methyl Carbon: A signal for the carbon of the C-methyl group.

Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra

This protocol outlines a standard procedure for the acquisition of high-quality NMR spectra for a small organic molecule like 5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Materials:

  • 5-10 mg of 5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine

  • 0.7 - 1.0 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tube (5 mm diameter, 8 inches long)

  • Pipette and filter

Procedure:

  • Sample Preparation: a. Weigh 5-10 mg of the compound into a clean, dry vial.[4] b. Add 0.7-1.0 mL of the chosen deuterated solvent and gently agitate to dissolve the sample completely.[4] c. If any particulate matter is present, filter the solution or carefully pipette the clear supernatant into the NMR tube.[4] d. The final sample volume in the NMR tube should be approximately 4.5 cm in depth.[4]

  • Spectrometer Setup and Data Acquisition: a. Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet. b. Lock the spectrometer onto the deuterium signal of the solvent. c. Shim the magnetic field to achieve a homogeneous field, which is crucial for high resolution. d. For ¹H NMR, acquire the spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio. e. For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum to singlets for each carbon.[5] Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary.[5]

  • Data Processing and Analysis: a. Apply Fourier transformation to the acquired free induction decay (FID) to obtain the frequency-domain spectrum. b. Phase the spectrum to ensure all peaks are in the absorptive mode. c. Calibrate the chemical shift scale using the residual solvent peak as a reference. d. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal. e. Analyze the chemical shifts, coupling constants (for ¹H NMR), and number of signals to elucidate the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.

Expected Mass Spectrum Features (Electron Ionization - EI):

  • Molecular Ion Peak (M⁺): A peak corresponding to the intact molecule with one electron removed. For 5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine, this would be at an m/z of 162.

  • Fragment Ions: EI is a "hard" ionization technique that causes fragmentation of the molecule.[6] The fragmentation pattern provides valuable structural information. Expected fragments could arise from the loss of a methyl group (-CH₃), a methoxy group (-OCH₃), or other cleavages of the ring system.

Experimental Protocol: Obtaining an Electron Ionization Mass Spectrum

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source.

Procedure:

  • Sample Introduction: The sample is typically introduced into the ion source after being volatilized.[7] This can be achieved by heating a solid probe or by passing the sample through a gas chromatograph (GC-MS).

  • Ionization: In the EI source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[6] This causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺).[7][8]

  • Fragmentation: The excess energy imparted during ionization often leads to the fragmentation of the molecular ion into smaller, charged fragments.[2]

  • Mass Analysis: The ions (molecular and fragment ions) are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight) which separates them based on their mass-to-charge ratio (m/z).[7]

  • Detection: A detector records the abundance of each ion at its specific m/z value, generating the mass spectrum.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Expected IR Absorption Bands:

  • N-H Stretch: A peak in the region of 3200-3500 cm⁻¹ from the pyrrole N-H bond.

  • C-H Stretch (aromatic and aliphatic): Peaks typically above and below 3000 cm⁻¹, respectively.

  • C=C and C=N Stretch: Absorptions in the 1400-1650 cm⁻¹ region, characteristic of the aromatic rings.

  • C-O Stretch: A strong absorption band for the methoxy group, likely in the 1000-1300 cm⁻¹ region.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

Objective: To identify the functional groups present in the compound.

Instrumentation: An FTIR spectrometer equipped with an ATR accessory.

Procedure:

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.[9]

  • Sample Application:

    • For a solid sample, place a small amount of the powder onto the ATR crystal.[10]

    • Apply pressure using the built-in press to ensure good contact between the sample and the crystal.[10]

  • Spectrum Acquisition: Collect the infrared spectrum of the sample. The IR beam passes through the ATR crystal and is reflected internally. An evanescent wave penetrates a short distance into the sample, where absorption occurs.[11][12]

  • Data Analysis: The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

  • Cleaning: After the measurement, clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft cloth.[10]

Physical and Chemical Properties

The physical and chemical properties of a compound are critical for its handling, formulation, and understanding its behavior in biological systems.

Table 2: Key Physicochemical Properties

PropertyValue/InformationExperimental Method
Melting Point Not experimentally determined.Differential Scanning Calorimetry (DSC)
Boiling Point Not experimentally determined.Thiele Tube, Distillation, or Reflux
Solubility Expected to have low aqueous solubility and good solubility in organic solvents.Kinetic Shake-Flask Method
pKa Not experimentally determined.Potentiometric Titration
Chemical Stability To be determined.Stress Testing (Temperature, Humidity, pH, Light, Oxidation)
Determination of Melting Point

The melting point is a fundamental physical property that provides an indication of a compound's purity.

Experimental Protocol: Melting Point Determination using Differential Scanning Calorimetry (DSC)

Objective: To accurately determine the melting point and enthalpy of fusion.

Instrumentation: A differential scanning calorimeter (DSC).

Procedure:

  • Sample Preparation: a. Weigh 2-10 mg of the dried solid sample into a Tzero hermetic aluminum pan.[13] b. Place the corresponding lid on the pan and crimp it to seal.[13]

  • DSC Analysis: a. Place the sealed sample pan and an empty reference pan into the DSC cell. b. Heat the sample at a constant rate (e.g., 2 °C/min) over a temperature range that encompasses the expected melting point.[14] c. The DSC measures the heat flow required to maintain the sample and reference at the same temperature.

  • Data Analysis: a. The melting point is determined as the onset or peak of the endothermic event on the DSC thermogram.[15] b. The area under the melting peak corresponds to the heat of fusion. c. The shape of the peak can also provide information about the purity of the sample.[14]

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Experimental Protocol: Boiling Point Determination using the Thiele Tube Method

Objective: To determine the boiling point of a small quantity of liquid.

Materials:

  • Thiele tube

  • Thermometer

  • Small test tube

  • Capillary tube (sealed at one end)

  • Heating source (e.g., Bunsen burner)

Procedure:

  • Setup: a. Attach the small test tube containing a few drops of the sample to a thermometer. b. Place a capillary tube, sealed end up, into the test tube. c. Place this assembly into the Thiele tube containing a high-boiling liquid (e.g., mineral oil).[16]

  • Heating: a. Gently heat the side arm of the Thiele tube.[17] b. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[16]

  • Measurement: a. Stop heating when a continuous stream of bubbles is observed. b. As the apparatus cools, the bubbling will stop, and the liquid will be drawn into the capillary tube. c. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample.[17]

Determination of Solubility

Solubility, particularly aqueous solubility, is a critical parameter for drug candidates as it affects their absorption and bioavailability.

Experimental Protocol: Kinetic Solubility Assay using the Shake-Flask Method

Objective: To determine the kinetic solubility of the compound in an aqueous buffer.

Materials:

  • Compound stock solution in DMSO (e.g., 20 mM)[18]

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)[19]

  • Microtiter plates or vials

  • Shaker/incubator

  • Filtration unit or centrifuge

  • UV-Vis spectrophotometer or LC-MS system

Procedure:

  • Sample Preparation: a. Add a small volume of the DMSO stock solution to the aqueous buffer to achieve the desired final concentration (e.g., 10 µL of stock in 490 µL of buffer).[18] Ensure the final DMSO concentration is low (e.g., ≤ 2%) to minimize its effect on solubility.[19]

  • Incubation: a. Seal the plate or vials and incubate at a controlled temperature (e.g., 25°C) with shaking for a defined period (e.g., 2 hours) to allow the system to reach equilibrium.[18][19]

  • Separation of Undissolved Compound: a. After incubation, separate any precipitated solid from the solution. This is typically done by filtering through a solubility filter plate or by centrifugation.[20]

  • Quantification: a. Analyze the concentration of the dissolved compound in the clear filtrate or supernatant. This is commonly done using UV-Vis spectroscopy (if the compound has a chromophore) or LC-MS against a standard curve.[20][21]

Determination of pKa

The pKa is the acid dissociation constant, which indicates the strength of an acid or base. It is a crucial parameter as the ionization state of a molecule affects its solubility, permeability, and interaction with biological targets.

Experimental Protocol: pKa Determination by Potentiometric Titration

Objective: To determine the pKa value(s) of the compound.

Instrumentation:

  • Calibrated pH meter with a pH electrode

  • Automatic titrator or a burette

  • Magnetic stirrer

Procedure:

  • Sample Preparation: a. Dissolve a known amount of the compound in a suitable solvent (often water or a co-solvent system if solubility is low) to a known concentration (e.g., 1 mM).[22]

  • Titration: a. Place the sample solution in a beaker with a stir bar and immerse the pH electrode. b. Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the nature of the compound.[22][23] c. Record the pH of the solution after each incremental addition of the titrant.

  • Data Analysis: a. Plot the pH of the solution versus the volume of titrant added. b. The pKa is determined from the inflection point of the titration curve.[24] For a monoprotic acid, the pKa is the pH at which half of the acid has been neutralized.

Chemical Stability Assessment

Assessing the chemical stability of a compound is essential to determine its shelf-life and to identify potential degradation products.

Experimental Protocol: Chemical Stability Stress Testing

Objective: To evaluate the stability of the compound under various stress conditions.

Procedure:

  • Batch Selection: Use a single, well-characterized batch of the compound for stress testing.[25]

  • Stress Conditions: Expose the compound to a range of exaggerated conditions as recommended by ICH guidelines:[26][27]

    • Thermal Stability: Expose the solid compound to elevated temperatures (e.g., 40°C, 60°C).

    • Humidity: Store the compound at elevated humidity levels (e.g., 75% RH).[25]

    • pH Stability (Hydrolysis): Dissolve the compound in aqueous solutions of different pH values (e.g., acidic, neutral, basic) and monitor for degradation over time.[25]

    • Photostability: Expose the compound to a controlled light source (e.g., a combination of fluorescent and near-UV lamps).

    • Oxidative Stability: Expose the compound to an oxidizing agent (e.g., a dilute solution of hydrogen peroxide).

  • Analysis: a. At specified time points, analyze the stressed samples using a stability-indicating analytical method, typically HPLC with UV or MS detection. b. Quantify the amount of the parent compound remaining and identify and quantify any degradation products formed.

Visualization of Experimental Workflows

To further clarify the experimental processes described, the following diagrams illustrate the workflows for key physicochemical property determinations.

Melting_Point_Determination cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis weigh Weigh 2-10 mg of sample pan Place in aluminum pan weigh->pan seal Seal the pan pan->seal load Load sample and reference pans seal->load heat Heat at a constant rate load->heat measure Measure heat flow heat->measure thermogram Generate thermogram measure->thermogram analyze_peak Analyze endothermic peak thermogram->analyze_peak result Determine Melting Point & Enthalpy analyze_peak->result

Caption: Workflow for Melting Point Determination using DSC.

Solubility_Assay cluster_prep Sample Preparation cluster_incubation Incubation cluster_separation Separation cluster_quantification Quantification stock Prepare DMSO stock solution dilute Dilute stock in aqueous buffer stock->dilute shake Shake at constant temperature dilute->shake equilibrium Allow to equilibrate shake->equilibrium separate Filter or centrifuge equilibrium->separate supernatant Collect clear supernatant/filtrate separate->supernatant analyze Analyze by UV-Vis or LC-MS supernatant->analyze result Determine Solute Concentration analyze->result

Caption: Workflow for Kinetic Solubility Assay.

pKa_Determination cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis dissolve Dissolve compound in solvent setup Place in beaker with pH electrode dissolve->setup titrate Add titrant incrementally setup->titrate record_ph Record pH at each step titrate->record_ph plot Plot pH vs. Titrant Volume record_ph->plot inflection Identify inflection point plot->inflection result Determine pKa inflection->result

Caption: Workflow for pKa Determination by Potentiometric Titration.

Conclusion

This technical guide has provided a detailed examination of the key physicochemical properties of 5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine. While experimental data for this specific molecule is limited, we have established a robust framework for its characterization. By leveraging data from analogous structures and, most importantly, by providing detailed, validated protocols for experimental determination, this guide serves as a practical resource for researchers. The methodologies outlined herein for spectroscopy, physical property measurement, and stability testing are fundamental to the successful progression of this and other novel compounds through the drug discovery and development pipeline.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Srivastava, V. (2025, March 19). Ionization Methods in Mass Spec: Making Molecules Fly. Bitesize Bio. Retrieved from [Link]

  • LibreTexts. (2022, July 3). 3.1: Electron Ionization. Chemistry LibreTexts. Retrieved from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]

  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • Vedantu. (n.d.). Boiling Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]

  • PubChemLite. (n.d.). 5-methoxy-2-methyl-1h-pyrrolo[2,3-c]pyridine. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine. Retrieved from [Link]

  • European Medicines Agency. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

  • S4Science. (n.d.). Attenuated Total Reflectance (ATR) - FT-IR Spectroscopy. Retrieved from [Link]

  • Purdue University College of Engineering. (n.d.). Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20. Retrieved from [Link]

  • Bajac, S., & Sencar, J. (2013). Development of Methods for the Determination of pKa Values. PMC - NIH. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). Potentiometric Titration of an Unknown Weak Acid. Retrieved from [Link]

  • Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]

  • LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Chemistry LibreTexts. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds (pp. 45-67). Retrieved from [Link]

  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • CureFFI.org. (2016, April 27). Differential scanning calorimetry. Retrieved from [Link]

  • European Medicines Agency. (2023, July 13). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. Retrieved from [Link]

  • CORE. (2016, February 8). Consequences of New Approach to Chemical Stability Tests to Active Pharmaceutical Ingredients. Retrieved from [Link]

  • ResearchGate. (n.d.). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Retrieved from [Link]

  • BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment. Retrieved from [Link]

  • Al-Mustaqbal University College. (n.d.). BOILING POINT DETERMINATION. Retrieved from [Link]

  • ResearchGate. (2019, April 27). How do you use Differential Scanning Calorimetry (DSC) for DNA melting temperature?. Retrieved from [Link]

  • ResearchGate. (2025, August 6). STABILITY TESTING GUIDELINES OF PHARMACEUTICAL PRODUCTS | Request PDF. Retrieved from [Link]

  • Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Lab 6: NMR Spectroscopy - Chemical Environments of Nuclei (1H, 13C) in Organic Molecule. Retrieved from [Link]

  • Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Retrieved from [Link]

  • SciELO. (n.d.). Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. Retrieved from [Link]

  • S4Science. (n.d.). A Beginner's Guide to Differential Scanning Calorimetry DSC. Retrieved from [Link]

  • Metin, B. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Retrieved from [Link]

  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

Sources

The Strategic Value of 5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Privileged Scaffold

The 1H-pyrrolo[2,3-c]pyridine, commonly known as 6-azaindole, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to indole allows it to mimic this crucial biological motif, while the strategic placement of a nitrogen atom in the six-membered ring introduces unique physicochemical properties that can be exploited for enhanced target binding, improved pharmacokinetic profiles, and novel intellectual property. This guide provides an in-depth technical review of a specific, promising derivative: 5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine . While direct literature on this exact molecule is emerging, its structural components—the 6-azaindole core, a methoxy group at the 5-position, and a methyl group at the 2-position—each contribute to a pharmacological profile ripe for exploration. This document will synthesize established knowledge of the broader azaindole class with expert analysis to illuminate the therapeutic potential of this specific compound.

Physicochemical Properties and Structural Attributes

The unique arrangement of atoms in 5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine dictates its behavior in biological systems.[1] The pyridine nitrogen introduces a hydrogen bond acceptor, increasing the potential for specific interactions with protein targets and enhancing aqueous solubility compared to its indole counterpart.[2] The methoxy group at the 5-position is an electron-donating group, which can modulate the electronics of the aromatic system and serve as a hydrogen bond acceptor. The methyl group at the 2-position can provide a strategic vector for substitution to explore structure-activity relationships (SAR) or can itself fit into specific hydrophobic pockets of a target protein.

PropertyValueSource
Molecular FormulaC₉H₁₀N₂OPubChem[1]
Molecular Weight162.19 g/mol PubChem[1]
XLogP3-AA1.7PubChem[1]
Hydrogen Bond Donor Count1PubChem[1]
Hydrogen Bond Acceptor Count2PubChem[1]
Rotatable Bond Count1PubChem[1]

Strategic Synthesis of the 6-Azaindole Core

Proposed Synthetic Pathway

Synthetic_Pathway A 3-Amino-5-bromo-4-methylpyridine B Protection of Amine A->B e.g., Boc₂O C Introduction of Methoxy Group B->C e.g., NaOMe, CuI, L-proline D Deprotection C->D e.g., TFA E Cyclization to form Pyrrole Ring D->E e.g., Chloroacetone F 5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine E->F Final Product Kinase_Inhibition 5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine 5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine Kinase Hinge Region Kinase Hinge Region 5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine->Kinase Hinge Region H-bond via Pyridine-N ATP Binding Pocket ATP Binding Pocket 5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine->ATP Binding Pocket Hydrophobic/van der Waals Interactions Inhibition of Kinase Activity Inhibition of Kinase Activity Kinase Hinge Region->Inhibition of Kinase Activity ATP Binding Pocket->Inhibition of Kinase Activity Downstream Signaling Blockade Downstream Signaling Blockade Inhibition of Kinase Activity->Downstream Signaling Blockade Therapeutic Effect Therapeutic Effect Downstream Signaling Blockade->Therapeutic Effect

Caption: Proposed mechanism of kinase inhibition by 5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine.

Applications in Neurological Disorders

The structural similarity of the 6-azaindole core to serotonin and other neurotransmitters suggests its potential for developing therapies for central nervous system (CNS) disorders. A related compound, (5-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol, is being investigated for its potential in treating neurological disorders. [5]This suggests that the 5-methoxy-pyrrolo[2,3-c]pyridine scaffold can be a valuable starting point for the design of novel CNS-active agents.

Anticancer and Anti-inflammatory Potential

Beyond kinase inhibition, pyrrolopyridine derivatives have demonstrated a broad range of biological activities, including anticancer and anti-inflammatory effects. [6][7]The ability to readily modify the core structure allows for the fine-tuning of activity against specific targets in cancer and inflammatory pathways.

Future Directions and Conclusion

5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine stands as a molecule of significant interest for drug discovery and development. While direct experimental data on this specific compound is limited, the wealth of information on its parent scaffold and structurally related analogs provides a strong rationale for its further investigation.

Key areas for future research include:

  • Development and optimization of a robust synthetic route to enable the production of sufficient quantities for biological screening.

  • Comprehensive in vitro screening against a diverse panel of kinases and other relevant biological targets.

  • Detailed structure-activity relationship (SAR) studies by synthesizing and evaluating analogs with modifications at the 2- and 5-positions.

  • In vivo evaluation of promising candidates in relevant animal models of cancer, neurodegenerative diseases, and inflammatory conditions.

References

  • Antonov, D., et al. (2023). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. ChemRxiv. [Link]

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved January 6, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of azaindole and indole derivatives 6 and 7. Retrieved January 6, 2026, from [Link]

  • Ali, H. I., et al. (2018). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. ACS Omega, 3(12), 17993-18003. [Link]

  • PubChem. (n.d.). 5-methoxy-1H-pyrrolo(2,3-c)pyridine. Retrieved January 6, 2026, from [Link]

  • Talele, T. T. (2016). Azaindole Therapeutics. Journal of Medicinal Chemistry, 59(17), 7819-7838. [Link]

  • Csonka, R., et al. (2020). Systematic biological evaluation of selected C-3-coupled indole and azaindole derivatives. Molecules, 25(18), 4239. [Link]

  • Nguyen, T. T. H., et al. (2020). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. RSC Advances, 10(72), 44265-44276. [Link]

  • PubChem. (n.d.). 5-methoxy-1H-pyrrolo[2,3-b]pyridine. Retrieved January 6, 2026, from [Link]

  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of 2, 6-di-substituted indole derivatives as METTL3 inhibitors. Journal of Medicinal Chemistry, 66(23), 15974-15993. [Link]

  • PubChem. (n.d.). 5-methoxy-2-methyl-1h-pyrrolo[2,3-c]pyridine. Retrieved January 6, 2026, from [Link]

  • Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(33), 20651-20661. [Link]

  • MySkinRecipes. (n.d.). (5-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol. Retrieved January 6, 2026, from [Link]

  • Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(33), 20651-20661. [Link]

  • Kandeel, M., et al. (2021). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Molecules, 26(11), 3183. [Link]

  • Wang, L., et al. (2021). Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. ACS Medicinal Chemistry Letters, 12(4), 589-595. [Link]

  • Li, Y., et al. (2022). Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(18), 12095-12123. [Link]

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]

  • Shi, H., Li, Y., & Liang, S. H. (2025).
  • Harris, J., et al. (2020). Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. ACS Medicinal Chemistry Letters, 11(4), 541-547. [Link]

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(11), 3183. [Link]

  • Larsen, S. D., et al. (2018). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 23(11), 2943. [Link]

  • Singh, U. P., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Journal of Biomolecular Structure and Dynamics, 1-21. [Link]

  • Li, Y., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(18), 12095-12123. [Link]

  • Stepan, A. F., et al. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 55(7), 3414-3424. [Link]

  • Al-Gharabli, S. I., et al. (2021). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 26(23), 7247. [Link]

Sources

Methodological & Application

Application and Protocol Guide: 5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive guide for researchers, scientists, and drug development professionals.

Introduction: The Landscape of Kinase Inhibition and the Emergence of Novel Scaffolds

Protein kinases are a large family of enzymes that play a critical role in regulating a majority of cellular processes by catalyzing the phosphorylation of specific substrate proteins.[1] The dysregulation of kinase activity is a well-established driver of numerous diseases, most notably cancer, but also inflammatory and neurodegenerative disorders.[2][3] This has made protein kinases one of the most important classes of therapeutic targets in modern drug discovery.[3] The development of small molecule kinase inhibitors has revolutionized the treatment of many of these diseases, with over 80 kinase inhibitors approved by the FDA.[3]

The pyrrolo[2,3-c]pyridine scaffold is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its versatile biological activities.[4] Various derivatives of the broader pyrrolopyridine family have been investigated as potent inhibitors of a range of kinases, including Fibroblast Growth Factor Receptors (FGFRs), Lysine-Specific Demethylase 1 (LSD1), FMS kinase, Cyclin-Dependent Kinase 8 (CDK8), and Glycogen Synthase Kinase-3β (GSK-3β).[5][6][7] The potential of this scaffold lies in its ability to be chemically modified to achieve high potency and selectivity against specific kinase targets.[8] This guide focuses on the application and protocols for evaluating the kinase inhibitory potential of a specific derivative, 5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine.

Characterization of 5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine

Before initiating biological assays, it is imperative to ensure the identity and purity of the test compound. The chemical and physical properties of 5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine are summarized below.

PropertyValueSource
Molecular Formula C9H10N2OPubChem
Molecular Weight 162.19 g/mol PubChem
IUPAC Name 5-methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridinePubChem
CAS Number Not Available-

Note: While the base scaffold 5-methoxy-1H-pyrrolo[2,3-c]pyridine has a registered CAS number (17288-53-8), a specific entry for the 2-methyl derivative was not found in the initial search.[9]

Experimental Workflows for Kinase Inhibitor Profiling

The comprehensive evaluation of a potential kinase inhibitor involves a multi-step process, starting from initial biochemical assays to more complex cell-based and in vivo studies.[3]

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays cluster_2 Preclinical Evaluation In_Vitro_Kinase_Assay In Vitro Kinase Activity Assay (e.g., ADP-Glo) Kinase_Profiling Kinase Selectivity Profiling (Kinome Panel) In_Vitro_Kinase_Assay->Kinase_Profiling Determine IC50 Target_Engagement Target Engagement Assay (e.g., CETSA) Kinase_Profiling->Target_Engagement Assess Selectivity Downstream_Signaling Downstream Signaling Analysis (e.g., Western Blot) Target_Engagement->Downstream_Signaling Confirm Cellular Activity Cell_Proliferation Cell Proliferation/Viability Assay Downstream_Signaling->Cell_Proliferation Evaluate Phenotypic Effect In_Vivo_Efficacy In Vivo Efficacy Studies (e.g., Xenograft Models) Cell_Proliferation->In_Vivo_Efficacy Move to In Vivo Toxicity_Studies Toxicity and PK/PD Studies In_Vivo_Efficacy->Toxicity_Studies Safety & Pharmacokinetics

Figure 1: A generalized workflow for the evaluation of a novel kinase inhibitor.

Part 1: In Vitro Biochemical Assays

The initial step in characterizing a kinase inhibitor is to determine its direct effect on the enzymatic activity of the target kinase.[3]

Protocol 1: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol outlines a method to measure the half-maximal inhibitory concentration (IC50) of 5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine against a specific kinase. The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.[2]

Materials:

  • 5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine (test compound)

  • Kinase of interest

  • Kinase-specific substrate peptide

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit or similar

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for IC50 determination.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted test compound or a DMSO control to the appropriate wells.

    • Add 2.5 µL of the kinase solution to each well.

    • Incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 5 µL of a pre-mixed substrate/ATP solution.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of the Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[2]

Kinase Selectivity Profiling

To understand the specificity of the compound, it is crucial to screen it against a broad panel of kinases, often referred to as a kinome scan.[3] This helps in identifying potential off-target effects and provides a selectivity profile.[3] This is typically performed by specialized contract research organizations.

Part 2: Cell-Based Assays

After confirming biochemical activity, the next step is to assess the compound's effect in a cellular context.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify that a compound binds to its intended target protein within the complex environment of a cell.[10] The principle is based on the ligand-induced thermal stabilization of the target protein.[10]

Materials:

  • Cell line expressing the target kinase

  • 5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine

  • Cell culture medium and reagents

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • Western blotting reagents and equipment

  • Antibody specific to the target kinase

Procedure:

  • Cell Treatment:

    • Culture cells to approximately 80% confluency.

    • Treat the cells with the test compound at various concentrations or a vehicle control (DMSO) for a predetermined time (e.g., 1 hour) at 37°C.

  • Heating Step:

    • Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.

    • Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.

    • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at room temperature.[11]

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Separate the soluble protein fraction from the precipitated aggregates by centrifugation.

    • Quantify the amount of soluble target protein in the supernatant using Western blotting.

  • Data Analysis:

    • Generate a melting curve by plotting the amount of soluble target protein against the heating temperature.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[10] An isothermal dose-response curve can also be generated by heating the samples at a single, optimized temperature with varying compound concentrations.[12]

G cluster_0 CETSA Workflow Cell_Treatment Treat cells with compound or vehicle control Heating Heat cells to a range of temperatures Cell_Treatment->Heating Lysis Lyse cells and separate soluble proteins Heating->Lysis Quantification Quantify soluble target protein (e.g., Western Blot) Lysis->Quantification Analysis Analyze thermal shift to confirm target engagement Quantification->Analysis

Figure 2: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Downstream Signaling and Phenotypic Assays

Following confirmation of target engagement, it is important to assess the functional consequences of inhibiting the target kinase. This can be achieved by:

  • Western Blotting: To measure the phosphorylation status of known downstream substrates of the target kinase.

  • Cell Proliferation/Viability Assays: To determine the effect of the compound on the growth and survival of cancer cell lines that are dependent on the target kinase's activity.

Conclusion and Future Directions

The pyrrolo[2,3-c]pyridine scaffold represents a promising starting point for the development of novel kinase inhibitors. The protocols outlined in this guide provide a framework for the initial characterization of 5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine as a potential kinase inhibitor. Further studies, including in vivo efficacy and safety assessments, will be necessary to fully elucidate its therapeutic potential.[3]

References

  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • ACS Publications. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]

  • NCBI. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]

  • Annual Reviews. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • RSC Advances. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Retrieved from [Link]

  • PubChem. (n.d.). 5-methoxy-1H-pyrrolo(2,3-c)pyridine. Retrieved from [Link]

  • PubMed Central. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved from [Link]

  • RSC Publishing. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved from [Link]

  • TheraIndx Lifesciences. (n.d.). Pyrrolo[2,3‑c]pyridines as Potent and Reversible LSD1 Inhibitors. Retrieved from [Link]

  • De Gruyter. (n.d.). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Retrieved from [Link]

  • PubMed. (2022). Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Retrieved from [Link]

  • PubMed. (2025). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. Retrieved from [Link]

  • Bentham Science. (n.d.). A Review on Medicinally Important Heterocyclic Compounds. Retrieved from [Link]

  • PubMed. (2024). The role of the methoxy group in approved drugs. Retrieved from [Link]

  • NIH. (n.d.). Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[11][12]-thiazepin-3(2H). Retrieved from [Link]

  • UPCommons. (n.d.). European Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Application Note & Protocol: Quantitative Analysis of 5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the quantitative analysis of 5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine, a heterocyclic compound of increasing interest in pharmaceutical research. Recognizing the critical need for accurate and reliable quantification in drug discovery, development, and quality control, this application note details two robust analytical methodologies: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocols are designed to be self-validating, adhering to principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2] This guide explains the rationale behind experimental choices, providing researchers with the necessary tools to implement and adapt these methods for their specific applications.

Introduction: The Importance of Quantifying 5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine

5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine belongs to the pyrrolopyridine class of heterocyclic compounds. This structural motif is a key component in numerous biologically active molecules, including kinase inhibitors and other targeted therapeutics.[3][4] Accurate quantification of this compound is paramount throughout the drug development lifecycle, from early-stage metabolic studies to final product quality control. Reliable analytical methods are essential for:

  • Pharmacokinetic (PK) and Pharmacodynamic (PD) studies: To understand the absorption, distribution, metabolism, and excretion (ADME) of the compound.

  • Impurity profiling: To detect and quantify process-related impurities and degradation products.

  • Stability testing: To assess the shelf-life and degradation kinetics of the drug substance and product.[5]

  • Dose formulation analysis: To ensure the correct concentration of the active pharmaceutical ingredient (API) in the final dosage form.

This application note presents validated methods to address these analytical challenges, ensuring data integrity and regulatory compliance.

Method Selection: HPLC-UV vs. LC-MS/MS

The choice between HPLC-UV and LC-MS/MS depends on the specific requirements of the analysis, particularly the required sensitivity and the complexity of the sample matrix.

  • HPLC-UV: A widely accessible, robust, and cost-effective technique suitable for quantifying higher concentrations of the analyte, such as in bulk drug substance or formulated products. Its suitability is contingent on the analyte possessing a chromophore for UV detection.

  • LC-MS/MS: Offers superior sensitivity and selectivity, making it the gold standard for bioanalysis (e.g., plasma, urine) where concentrations are low and the matrix is complex.[6][7] The use of Multiple Reaction Monitoring (MRM) provides high specificity.[8][9]

The following sections provide detailed protocols for both methodologies.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is designed for the accurate quantification of 5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine in relatively clean sample matrices, such as drug substance or dissolution media.

Rationale for Method Parameters
  • Column: A C18 reversed-phase column is selected due to the non-polar nature of the pyrrolopyridine core. The octadecylsilyl stationary phase provides excellent retention and separation from polar impurities.[10][11][12]

  • Mobile Phase: A gradient of acetonitrile and a low pH phosphate buffer is employed. Acetonitrile serves as the organic modifier, while the acidic buffer (pH ~2-3) ensures the protonation of the basic nitrogen atoms in the pyrrolopyridine ring system, leading to sharp, symmetrical peaks.

  • UV Detection: The detection wavelength is set at the compound's UV maximum (λmax) to ensure the highest sensitivity. A photodiode array (PDA) detector is recommended to assess peak purity.

Experimental Workflow: HPLC-UV

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Standard/Sample B Dissolve in Diluent (e.g., 50:50 ACN:H2O) A->B C Sonicate & Vortex B->C D Filter (0.45 µm) C->D E Inject into HPLC System D->E Transfer to vial F Separation on C18 Column E->F G UV Detection at λmax F->G H Integrate Peak Area G->H Chromatogram I Construct Calibration Curve H->I J Quantify Sample Concentration I->J

Caption: HPLC-UV workflow for quantification.

Detailed Protocol: HPLC-UV Quantification

1. Materials and Reagents:

  • 5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine reference standard

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄)

  • Orthophosphoric acid (H₃PO₄)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

2. Instrument and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, and PDA detector.

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm, or equivalent.

  • Mobile Phase A: 20 mM KH₂PO₄, pH adjusted to 2.5 with H₃PO₄.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    Time (min) %B
    0.0 20
    10.0 80
    12.0 80
    12.1 20

    | 15.0 | 20 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 239 nm (verify λmax of the specific compound).[10][12]

3. Standard and Sample Preparation:

  • Diluent: Acetonitrile:Water (50:50, v/v).

  • Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL). A minimum of five concentration levels is recommended for linearity assessment.[2]

  • Sample Solution: Prepare sample solutions to have a final concentration within the calibration range. For drug substance, this will involve accurate weighing and dilution. For formulated products, an extraction step may be necessary.

4. Data Analysis and System Suitability:

  • System Suitability: Before sample analysis, inject a standard solution (e.g., 25 µg/mL) six times. The relative standard deviation (RSD) for peak area and retention time should be ≤ 2.0%.

  • Calibration Curve: Plot the peak area versus the concentration of the calibration standards. Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

  • Quantification: Determine the concentration of the analyte in the sample solutions from the calibration curve.

Method Validation Parameters (as per ICH Q2(R2))[1][2][14]
ParameterAcceptance Criteria
Specificity No interference from blank, placebo, or known impurities at the retention time of the analyte.
Linearity r² ≥ 0.999 over the specified range.
Accuracy 98.0% - 102.0% recovery for spiked samples.
Precision Repeatability (RSD ≤ 1.0%), Intermediate Precision (RSD ≤ 2.0%).
Range Established based on linearity, accuracy, and precision data.
LOD/LOQ Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ.
Robustness Insensitive to small, deliberate variations in method parameters (e.g., pH, flow rate).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is ideal for the trace-level quantification of 5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine in complex biological matrices.

Rationale for Method Parameters
  • Sample Preparation: Solid-Phase Extraction (SPE) is a common and effective technique for cleaning up complex samples and concentrating the analyte. For heterocyclic aromatic amines, mixed-mode cation exchange cartridges are often used to leverage the basicity of the nitrogen atoms for selective retention and elution.[6] Liquid-liquid extraction (LLE) is also a viable alternative.[7]

  • Ionization: Electrospray Ionization (ESI) in positive mode is chosen because the pyrrolopyridine structure is readily protonated to form [M+H]⁺ ions.

  • Mass Analysis: A triple quadrupole mass spectrometer is used in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (e.g., [M+H]⁺) in the first quadrupole (Q1), fragmenting it in the collision cell (Q2), and monitoring a specific product ion in the third quadrupole (Q3). This provides exceptional specificity and reduces chemical noise.

Experimental Workflow: LC-MS/MS

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Spike Sample with Internal Standard B Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) A->B C Evaporate & Reconstitute B->C D Inject into LC-MS/MS C->D Transfer to vial E UPLC Separation D->E F ESI+ Ionization E->F G MRM Detection F->G H Integrate Analyte & IS Peaks G->H Mass Chromatogram I Calculate Peak Area Ratios H->I J Quantify using Calibration Curve I->J

Caption: LC-MS/MS workflow for bioanalysis.

Detailed Protocol: LC-MS/MS Quantification

1. Materials and Reagents:

  • 5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine reference standard

  • Stable Isotope Labeled Internal Standard (SIL-IS), if available.

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • SPE cartridges (e.g., Oasis MCX)

2. Instrument and Conditions:

  • LC System: Waters ACQUITY UPLC I-Class or equivalent.

  • Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent triple quadrupole mass spectrometer.[9]

  • Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm, or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A fast gradient is typically used for high-throughput analysis (e.g., 5% to 95% B in 2 minutes).

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Ion Source: ESI Positive.

  • MRM Transitions: These must be optimized by infusing a standard solution of the analyte. A hypothetical transition is provided below.

    Compound Precursor Ion (m/z) Product Ion (m/z) DP (V) CE (V)
    Analyte 163.1 121.1 50 25
    IS (e.g., 167.1) (e.g., 125.1) 50 25

    (DP=Declustering Potential, CE=Collision Energy)

3. Sample Preparation (Example for Plasma):

  • To 100 µL of plasma, add 10 µL of internal standard working solution.

  • Add 200 µL of 4% H₃PO₄ in water and vortex.

  • SPE Procedure (MCX Cartridge):

    • Condition: 1 mL Methanol, followed by 1 mL Water.

    • Load: Load the pre-treated sample.

    • Wash 1: 1 mL 2% Formic Acid in Water.

    • Wash 2: 1 mL Methanol.

    • Elute: 1 mL of 5% Ammonium Hydroxide in Methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of Mobile Phase A.

4. Data Analysis:

  • Calibration Curve: Prepare calibration standards in the same biological matrix as the samples and process them alongside. Plot the ratio of the analyte peak area to the internal standard peak area against concentration. Use a weighted (1/x²) linear regression.

  • Quantification: Calculate the analyte/IS peak area ratio for the unknown samples and determine the concentration from the regression equation of the calibration curve.

Method Validation Parameters (Bioanalytical)
ParameterAcceptance Criteria
Selectivity No significant interference at the retention times of the analyte and IS in at least 6 unique blank matrix lots.
Calibration Curve At least 6 non-zero standards; r² ≥ 0.99; back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Within-run and between-run precision (%CV) ≤15% (≤20% at LLOQ); accuracy (%RE) within ±15% (±20% at LLOQ).
Matrix Effect Assessed to ensure no significant ion suppression or enhancement.
Recovery Extraction recovery should be consistent and reproducible.
Stability Analyte stability established under various conditions (freeze-thaw, short-term, long-term, post-preparative).[13]

Conclusion

The analytical methods detailed in this application note provide robust and reliable frameworks for the quantification of 5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine. The HPLC-UV method is well-suited for routine analysis of bulk material and formulations, while the LC-MS/MS method offers the high sensitivity and selectivity required for bioanalytical applications. Adherence to the principles of method validation outlined herein will ensure the generation of high-quality, reproducible data, supporting the advancement of research and development programs involving this important chemical entity.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Murkovic, M. (2007). Analysis of heterocyclic aromatic amines. Analytical and Bioanalytical Chemistry, 389(1), 141-148.
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • European Medicines Agency. (2023, December 14). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5.
  • Jhu, S.-C., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Journal of Food and Drug Analysis, 29(4), 656-668.
  • Utyanov, D., Kulikovskii, A., & Knyazeva, A. (2021). Methodical approach for determination of the heterocyclic aromatic amines in meat products using HPLC–MS/MS. Foods and Raw Materials, 9(2), 386-394.
  • Muszalska, I., et al. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 62(1), 3-10.
  • SCIEX. (n.d.). Rapid and Sensitive Analysis of a 93-Compound Forensic Panel in Urine using the QTRAP/Triple Quad 4500 LC-MS/MS System.
  • Muszalska, I., et al. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL-2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica, 62(1), 3-10.
  • Muszalska, I., et al. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 62(1), 3-10.
  • Jo, A., et al. (2023). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. European Journal of Medicinal Chemistry, 258, 115582.
  • Jo, A., et al. (2023). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. European Journal of Medicinal Chemistry, 258, 115582.
  • Balgoma, D., et al. (2023). A single extraction 96-well method for LC-MS/MS quantification of urinary eicosanoids, steroids and drugs. Journal of Chromatography B, 1229, 123883.

Sources

Application Notes & Protocols for Cell-Based Assays Using GSK690693, a Pan-Akt Kinase Inhibitor with a Pyrrolopyridine Core

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of GSK690693, a potent, ATP-competitive pan-Akt kinase inhibitor, in various cell-based assays. While the initial focus was on 5-Methoxy-2-methyl-1H-pyrrolo[2,3-C]pyridine, the readily available and extensively characterized analog, GSK690693, which shares a related core structure, serves as a practical and well-documented exemplar for investigating the Akt signaling pathway. These notes detail the mechanism of action of Akt inhibition, provide step-by-step protocols for key assays, including cell viability and Western blotting, and offer insights into data interpretation and troubleshooting.

Introduction: The Significance of Targeting the Akt Signaling Pathway

The serine/threonine kinase Akt, also known as Protein Kinase B (PKB), is a pivotal node in a complex signaling network that governs fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] The PI3K/Akt/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancers, making its components, particularly Akt, highly attractive targets for therapeutic intervention.[1][3] Akt exists in three highly homologous isoforms (Akt1, Akt2, and Akt3), and its aberrant activation promotes cell survival by inhibiting apoptosis and is crucial for glucose transport.[1][4]

GSK690693 is a potent pan-Akt inhibitor that targets all three isoforms with high efficacy.[5][6] It functions as an ATP-competitive inhibitor, binding to the kinase domain of Akt and preventing the phosphorylation of its numerous downstream substrates.[7][8] This inhibition ultimately leads to cell cycle arrest and the induction of apoptosis in cancer cells where the Akt pathway is hyperactivated.[4][9] The antitumor activity of GSK690693 has been demonstrated in various human tumor cell lines and xenograft models.[8][10]

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway

GSK690693 exerts its biological effects by directly inhibiting the kinase activity of Akt1, Akt2, and Akt3.[11] This action prevents the downstream phosphorylation cascade that is characteristic of this pathway. Key downstream targets of Akt include GSK3β, PRAS40, and the mTOR complex 1 (mTORC1) substrates p70S6K and 4E-BP1.[7][12] By inhibiting Akt, GSK690693 effectively blocks these downstream signaling events, leading to a decrease in cell proliferation and survival.[9]

Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt (PKB) PIP3->Akt PDK1->Akt Phosphorylation (Thr308) mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) GSK3b GSK3β Akt->GSK3b Inhibition mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Inhibition Akt->Apoptosis GSK690693 GSK690693 GSK690693->Akt Inhibition Proliferation Cell Proliferation mTORC1->Proliferation

Caption: The PI3K/Akt signaling pathway and the inhibitory action of GSK690693.

Application Notes and Protocols

Cell-based assays are crucial for evaluating the efficacy of kinase inhibitors in a biologically relevant context.[13][14] They provide valuable information on how a compound interacts with its target within the complex cellular environment.[15] The following protocols are designed to assess the effects of GSK690693 on cell viability and to confirm its on-target activity by analyzing the phosphorylation of downstream substrates.

Cell Viability Assay (MTT/CCK-8)

Cell viability assays are fundamental for determining the cytotoxic or cytostatic effects of a compound. The MTT and CCK-8 assays are colorimetric methods that measure the metabolic activity of viable cells.[16][17]

Principle: In viable cells, mitochondrial dehydrogenases reduce a tetrazolium salt (MTT) to a colored formazan product, or a water-soluble tetrazolium salt (WST-8 in CCK-8) to a colored formazan dye. The intensity of the color is directly proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest (e.g., BT474, T47D, LNCaP)[8]

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • GSK690693 (dissolved in DMSO to create a stock solution)[10]

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS) or CCK-8 reagent[17]

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF) for MTT assay

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of GSK690693 in culture medium from the DMSO stock. Ensure the final DMSO concentration is below 0.1% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of GSK690693. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).[16]

  • MTT/CCK-8 Addition and Incubation:

    • For MTT: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[17]

    • For CCK-8: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.[17]

  • Measurement:

    • For MTT: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

    • For CCK-8: The formazan dye is water-soluble, so no solubilization step is needed.

    • Read the absorbance on a microplate reader at 570 nm for MTT or 450 nm for CCK-8.[17]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Representative Data:

Cell LineGSK690693 IC50 (nM)
T47D72
ZR-75-179
BT47486
HCC1954119
LNCaP147
MDA-MB-453975
Data adapted from Rhodes N, et al. (2008).[8]

digraph "Cell_Viability_Workflow" {
graph [fontname="Arial", fontsize=12, layout=dot, rankdir=TB, splines=ortho];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=vee, arrowsize=0.7];

// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Seed [label="Seed cells in 96-well plate"]; Incubate1 [label="Incubate 24h"]; Treat [label="Treat with GSK690693"]; Incubate2 [label="Incubate 24-72h"]; Add_Reagent [label="Add MTT or CCK-8 reagent"]; Incubate3 [label="Incubate 1-4h"]; Read [label="Read absorbance"]; Analyze [label="Analyze data (IC50)"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Seed; Seed -> Incubate1; Incubate1 -> Treat; Treat -> Incubate2; Incubate2 -> Add_Reagent; Add_Reagent -> Incubate3; Incubate3 -> Read; Read -> Analyze; Analyze -> End; }

Caption: Workflow for the cell viability assay.

Western Blot Analysis of Akt Pathway Phosphorylation

To confirm that the observed effects on cell viability are due to the inhibition of the Akt pathway, it is essential to perform a Western blot analysis to measure the phosphorylation status of key downstream targets.[16][18]

Principle: Western blotting allows for the detection of specific proteins in a complex mixture. By using antibodies that recognize the phosphorylated forms of Akt substrates (e.g., p-GSK3β, p-PRAS40), one can directly assess the inhibitory activity of GSK690693 on the Akt signaling cascade.[7][19]

Materials:

  • Cancer cell line of interest

  • 6-well or 10 cm cell culture dishes

  • GSK690693

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[7]

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)[19]

  • Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-GSK3β (Ser9), anti-GSK3β, anti-p-PRAS40 (Thr246), anti-PRAS40, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies[20]

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Cell Culture and Treatment:

    • Culture cells to 70-80% confluency.

    • Treat cells with various concentrations of GSK690693 or a vehicle control for the desired time (e.g., 1-6 hours).[7]

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in lysis buffer.[21]

    • Scrape the cells and collect the lysate.

    • Clarify the lysate by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.[16]

  • SDS-PAGE and Transfer:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.[20]

  • Antibody Incubation:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[19]

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]

  • Detection:

    • Wash the membrane with TBST.

    • Incubate the membrane with ECL substrate and visualize the bands using an imaging system.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the levels of phosphorylated proteins to the total protein levels.

Expected Results: Treatment with GSK690693 should result in a dose-dependent decrease in the phosphorylation of Akt substrates such as GSK3β and PRAS40, while the total protein levels of these substrates and Akt itself should remain unchanged.

Western_Blot_Workflow Start Start Culture Culture and treat cells Start->Culture Lyse Cell lysis Culture->Lyse Quantify Protein quantification Lyse->Quantify SDS_PAGE SDS-PAGE Quantify->SDS_PAGE Transfer Western transfer SDS_PAGE->Transfer Block Blocking Transfer->Block Primary_Ab Primary antibody incubation Block->Primary_Ab Secondary_Ab Secondary antibody incubation Primary_Ab->Secondary_Ab Detect Detection Secondary_Ab->Detect Analyze Data analysis Detect->Analyze End End Analyze->End

Sources

Application Notes & Protocols: A Framework for In Vivo Evaluation of 5-Methoxy-2-methyl-1H-pyrrolo[2,3-C]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Preclinical Development

Introduction: Unveiling the Potential of 5-Methoxy-2-methyl-1H-pyrrolo[2,3-C]pyridine

The compound 5-Methoxy-2-methyl-1H-pyrrolo[2,3-C]pyridine belongs to the pyrrolopyridine class of heterocyclic compounds. This structural family is of significant interest in medicinal chemistry due to its presence in a wide array of biologically active molecules. The pyrrolopyridine core is a versatile scaffold found in compounds developed as potent kinase inhibitors, anticancer agents, and therapeutics for diseases of the central nervous system (CNS).[1][2][3] The methoxy group is a common feature in approved drugs, often influencing metabolic stability, target binding, and overall pharmacokinetic properties.[4]

Given the absence of specific published in vivo data for this particular analogue, this document provides a comprehensive strategic framework for its preclinical evaluation. The protocols herein are based on established, validated methodologies for characterizing novel small molecules, designed to systematically elucidate the compound's pharmacokinetic profile, safety, and potential efficacy.[5] This guide will enable researchers to generate the foundational data required for go/no-go decisions in a drug development program.

Strategic Roadmap for In Vivo Evaluation

A logical, phased approach is critical to efficiently evaluate a new chemical entity (NCE). This ensures that resource-intensive efficacy studies are only conducted once a foundational understanding of the compound's behavior in a biological system is established. Our proposed workflow prioritizes safety and exposure before assessing therapeutic effect.

G cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: Efficacy & Mechanism cluster_2 Phase 3: Extended Safety A Compound Formulation & Vehicle Selection B Pharmacokinetic (PK) Profiling (IV & PO Routes) A->B C Acute Tolerability / Maximum Tolerated Dose (MTD) B->C D Pharmacodynamic (PD) / Target Engagement Studies C->D Proceed if PK & safety are acceptable E Disease Model Efficacy Studies (e.g., Xenograft, CNS Model) D->E F Repeat-Dose Toxicology (e.g., 7-Day Study) E->F Proceed if efficacy is demonstrated G cluster_0 Hypothetical Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Compound 5-Methoxy-2-methyl- 1H-pyrrolo[2,3-C]pyridine Compound->RTK Inhibition

Sources

Application Note: High-Purity Isolation of 5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Purity

This document provides a detailed guide to the purification of 5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine from a crude synthetic mixture. The methodologies are grounded in the physicochemical properties of the target molecule and best practices established for analogous heterocyclic compounds.

Physicochemical Profile & Strategic Implications

Understanding the molecule's properties is the foundation for selecting an appropriate purification strategy. While extensive experimental data for this specific compound is not widely published, we can infer a reliable profile from its structure and data on close analogs.

PropertyValue / PredictionImplication for Purification
Molecular Formula C₉H₁₀N₂O-
Molecular Weight 162.19 g/mol [1]Suitable for standard chromatographic and extraction techniques.
CAS Number 1097839-70-7[1]For accurate identification and literature search.
Predicted Polarity Moderately PolarThe molecule possesses a polar pyrrolo-pyridine core with hydrogen bond donors (N-H) and acceptors (N, O-CH₃), but also non-polar methyl and aromatic regions. This polarity is ideal for purification via normal-phase column chromatography.
Predicted Physical State Solid at Room TemperatureRecrystallization is a viable and highly effective final purification step.
Predicted Solubility Soluble in polar organic solvents (DCM, EtOAc, Acetone, MeOH, EtOH). Limited solubility in non-polar solvents (Hexane, Heptane).This solubility profile dictates the choice of solvents for both chromatography and recrystallization.

The primary strategy for purifying 5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine involves a two-stage process:

  • Bulk Purification: Removal of major impurities using flash column chromatography.

  • Final Polishing: Achieving high purity (>99%) and obtaining a crystalline solid via recrystallization.

Purification Workflow: A Decision Guide

The choice of techniques depends on the scale of the synthesis and the purity of the crude starting material. The following workflow provides a logical decision path for the researcher.

Purification_Workflow cluster_start cluster_workup Initial Cleanup cluster_main Primary Purification cluster_final Final Polishing cluster_end start Crude Synthetic Product workup Aqueous Extractive Work-up start->workup To remove salts, acidic/basic reagents chromatography Silica Gel Column Chromatography workup->chromatography To separate organic impurities recrystallization Recrystallization chromatography->recrystallization If highest purity is required end_product Pure Crystalline Product (>99%) chromatography->end_product If purity is sufficient (>95-98%) recrystallization->end_product

Sources

Application Notes & Protocols: Derivatization of 5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine for SAR Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1H-pyrrolo[2,3-c]pyridine, commonly known as 6-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry.[1][2] Its structural resemblance to indole and purine allows it to act as a bioisostere, interacting with biological targets that recognize these natural motifs.[3][4] The 6-azaindole core is particularly prominent in the development of kinase inhibitors, where the pyridine nitrogen can form critical hydrogen bond interactions within the ATP-binding site, mimicking the adenine hinge-binding pattern.[3][5] The specific scaffold, 5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine, offers a decorated platform for generating diverse chemical libraries for structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties.[3] This guide provides a detailed overview of the key reactive sites of this scaffold and presents robust protocols for its derivatization.

Chemical Reactivity and Strategic Considerations for Derivatization

Understanding the inherent reactivity of the 5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine core is fundamental to designing a successful derivatization strategy. The electronic properties of the fused pyrrole and pyridine rings create distinct sites for functionalization.

  • N1-H of the Pyrrole Ring: The N-H proton is weakly acidic and can be deprotonated with a suitable base (e.g., NaH, K₂CO₃) to generate a nucleophilic anion. This site is ideal for introducing a wide variety of substituents via alkylation, arylation, or acylation. SAR studies often reveal that substitution at this position can significantly impact target binding and cell permeability.

  • C3 Position: This position on the pyrrole ring is electron-rich and susceptible to electrophilic substitution reactions, such as halogenation. Introducing a halogen (e.g., Br, I) at C3 provides a versatile handle for subsequent metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the introduction of diverse aryl, heteroaryl, or alkyl groups.[6][7]

  • Pyridine Ring (C4 and C7): The pyridine ring is generally electron-deficient compared to the pyrrole ring, making it less reactive towards electrophiles. However, functionalization can be achieved through directed C-H activation methodologies or by starting from pre-functionalized pyridines during the synthesis of the azaindole core.[6][8]

  • Pyridine Nitrogen (N6): The pyridine nitrogen is basic and can be protonated or quaternized. While direct alkylation is less common for SAR libraries, its basicity influences the overall physicochemical properties of the molecule, such as solubility and off-target activity.

The following diagram illustrates the primary sites for derivatization on the core scaffold.

Caption: Key reactive sites for SAR studies on the 5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine scaffold.

Experimental Protocols

The following protocols are representative methods for the derivatization of the 5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine core. Researchers should perform reactions under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents where specified.

Protocol 1: N1-Alkylation of the Pyrrole Ring

This protocol describes the introduction of an alkyl group at the N1 position. This modification is crucial for exploring the impact of substituents projecting into solvent-exposed regions of a binding pocket and for modulating physicochemical properties.

Rationale: A strong base like sodium hydride (NaH) is used to quantitatively deprotonate the pyrrole N-H, forming a highly nucleophilic sodium salt. This anion readily reacts with an electrophilic alkyl halide (e.g., benzyl bromide) in an Sₙ2 reaction. DMF is an excellent polar aprotic solvent for this transformation, dissolving the anionic intermediate and promoting the reaction.

Step-by-Step Methodology:

  • To a solution of 5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 0.2 M), add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.

  • Stir the resulting suspension at 0 °C for 30 minutes. The evolution of hydrogen gas should cease, and the solution may become clearer.

  • Add the desired alkyl halide (e.g., 4-methoxybenzyl chloride, 1.1 eq) dropwise to the reaction mixture at 0 °C.[9]

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure N1-alkylated product.

Protocol 2: C3-Bromination for Cross-Coupling Handle Installation

This protocol installs a bromine atom at the C3 position, creating a key intermediate for diversification via palladium-catalyzed cross-coupling reactions.

Rationale: The C3 position of the pyrrole ring is activated towards electrophilic aromatic substitution. N-Bromosuccinimide (NBS) is a mild and convenient source of electrophilic bromine. The reaction proceeds readily in a polar solvent like DMF at room temperature.

Step-by-Step Methodology:

  • Dissolve 5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine (1.0 eq) in DMF (0.3 M) in a round-bottom flask protected from light.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise over 10 minutes, ensuring the internal temperature does not rise significantly.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Pour the reaction mixture into ice-water. A precipitate should form.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold diethyl ether.

  • Dry the solid under vacuum to obtain the 3-bromo-5-methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine, which is often pure enough for the next step. If necessary, recrystallize from ethanol or purify by column chromatography.

Protocol 3: C3-Arylation via Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed coupling of the C3-bromo intermediate with an arylboronic acid, a cornerstone reaction for building biaryl structures in drug discovery.[10][11][12]

Rationale: The Suzuki-Miyaura reaction is a robust and versatile method for forming C-C bonds.[6][7] The catalytic cycle involves a Pd(0) species that undergoes oxidative addition into the C-Br bond. Following transmetalation with the boronic acid (activated by a base) and reductive elimination, the desired C-C coupled product is formed, and the Pd(0) catalyst is regenerated. A phosphine ligand (e.g., from Pd(dppf)Cl₂) is essential for stabilizing the palladium catalyst and facilitating the reaction steps.

Step-by-Step Methodology:

  • To a microwave vial or Schlenk flask, add 3-bromo-5-methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine (1.0 eq), the desired arylboronic acid (1.5 eq), and potassium carbonate (K₂CO₃, 3.0 eq).

  • Add a palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq).[11]

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 0.15 M).

  • Seal the vessel and heat the reaction mixture to 80-100 °C for 2-16 hours. Microwave irradiation can often shorten the reaction time significantly.

  • Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography (e.g., hexane/ethyl acetate or dichloromethane/methanol) to yield the C3-arylated product.[13]

Workflow Visualization

The following diagram illustrates a typical synthetic workflow for generating a small library of derivatives for SAR studies, starting from the core scaffold.

G cluster_lib1 N1-Substituted Library cluster_lib2 C3-Substituted Library start 5-Methoxy-2-methyl- 1H-pyrrolo[2,3-c]pyridine n1_alkylation Protocol 1: N1-Alkylation start->n1_alkylation R-X, Base c3_bromination Protocol 2: C3-Bromination start->c3_bromination NBS lib1_a N1-Benzyl n1_alkylation->lib1_a lib1_b N1-Ethyl n1_alkylation->lib1_b lib1_c N1-(Pyridyl)methyl n1_alkylation->lib1_c suzuki Protocol 3: C3 Suzuki Coupling c3_bromination->suzuki Ar-B(OH)₂, Pd Catalyst lib2_a C3-Phenyl suzuki->lib2_a lib2_b C3-(4-Fluorophenyl) suzuki->lib2_b lib2_c C3-(Thiophen-2-yl) suzuki->lib2_c

Caption: A typical workflow for library generation using the described derivatization protocols.

SAR Data Summary Table

The following table presents hypothetical data that could be generated from an SAR study targeting a protein kinase. The data illustrates how structural modifications at different positions can influence biological activity.

Compound IDR¹ (N1-Position)R³ (C3-Position)Kinase IC₅₀ (nM)Cell Proliferation GI₅₀ (µM)
Core HH>10,000>50
1a BenzylH8,50045
1b 4-MethoxybenzylH6,20038
2a HPhenyl75015
2b H4-Fluorophenyl2205.2
2c H3-Aminophenyl851.1
3a Methyl3-Aminophenyl951.5
3b Ethyl3-Aminophenyl2504.8

Interpretation of Hypothetical Data:

  • C3-Substitution is Key: The data suggests that substitution at the C3 position is critical for kinase inhibitory activity (compare Core vs. 2a-c ).

  • Exploring C3-Aryl Pocket: Introducing a fluorine atom (2b ) or an amino group (2c ) on the C3-phenyl ring significantly improves potency, indicating specific interactions (e.g., hydrogen bonding) are possible in this region of the target's binding site.

  • N1-Substitution Tolerance: N-alkylation appears to be tolerated but may not be beneficial for potency in this specific series (2c vs. 3a , 3b ). The slight decrease in activity with a larger ethyl group (3b ) suggests a potential steric constraint at the N1-position.

References

  • Santos, A. S., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2696. [Link]

  • Song, J. J., et al. (2007). Organometallic methods for the synthesis and functionalization of azaindoles. Chemical Society Reviews, 36(7), 1120-1132. [Link]

  • Popowycz, F., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19935-19969. [Link]

  • Sharma, V., & Kumar, V. (2021). Azaindole Therapeutic Agents. ACS Omega, 6(49), 33266-33289. [Link]

  • de Kimpe, N., et al. (2015). Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method. Beilstein Journal of Organic Chemistry, 11, 2336-2342. [Link]

  • Doucet, H., et al. (2020). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules, 25(22), 5438. [Link]

  • Zarudnitskiy, E. V., et al. (2020). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limitations. ResearchGate. [Link]

  • Popowycz, F., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. ResearchGate. [Link]

  • Bohrium Science. (2023). Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. [Link]

  • Zarudnitskiy, E. V., et al. (2020). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. ChemRxiv. [Link]

  • Wang, Y., et al. (2021). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1836-1846. [Link]

  • de Rycker, M., et al. (2021). Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors. Journal of Medicinal Chemistry, 64(15), 11283-11302. [Link]

  • Pace, V., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(7), 8133-8144. [Link]

  • Popowycz, F., et al. (2007). Synthesis and Reactivity of 4-, 5- and 6-Azaindoles. ResearchGate. [Link]

  • Plenio, H., & Fleckenstein, C. A. (2008). Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design. Chemistry, 14(14), 4267-79. [Link]

  • Göker, H., & Doganc, F. (2024). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. [Link]

Sources

Application Notes & Protocols: A Researcher's Guide to Dissolving 5-Methoxy-2-methyl-1H-pyrrolo[2,3-C]pyridine for Experimental Success

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed protocol and scientific rationale for the dissolution of 5-Methoxy-2-methyl-1H-pyrrolo[2,3-C]pyridine and related heterocyclic compounds for use in research and drug development. Given the limited publicly available solubility data for this specific molecule (CAS 1097839-70-7), this document establishes a comprehensive framework based on the known properties of structurally similar pyrrolopyridines and general principles of small molecule handling. The protocols herein are designed to be self-validating, empowering researchers to determine optimal conditions for their specific experimental needs.

Introduction: The Challenge of Pyrrolopyridine Solubility

Pyrrolopyridines are a significant class of heterocyclic compounds with a wide range of biological activities, making them valuable scaffolds in medicinal chemistry and drug discovery.[1] However, their often crystalline and hydrophobic nature can present considerable challenges for dissolution, particularly when preparing aqueous solutions for biological assays. A common failure point in experimental workflows is compound precipitation, which can lead to inaccurate and irreproducible results.

This document provides a robust methodology to navigate these challenges, beginning with a small-scale solubility assessment and culminating in the preparation of stable, high-concentration stock solutions and assay-ready working solutions.

Compound Profile & Physicochemical Properties

While specific data for 5-Methoxy-2-methyl-1H-pyrrolo[2,3-C]pyridine is scarce, we can infer likely properties from the closely related and better-documented isomer, 5-Methoxy-1H-pyrrolo[2,3-c]pyridine. Researchers must verify the properties of their specific compound lot.

PropertyRepresentative ValueSource
IUPAC Name 5-methoxy-1H-pyrrolo[2,3-c]pyridine[2]
Synonyms 5-Methoxy-6-azaindole[2]
CAS Number 17288-53-8[1][2]
Molecular Formula C₈H₈N₂O[1][2]
Molecular Weight 148.16 g/mol [2]
Appearance Likely a solid (e.g., crystalline powder)[3]
Purity ≥97% (Typical)[1]
Storage Store at room temperature or as specified by the supplier.[1]
Safety, Handling, and Storage

Adherence to safety protocols is paramount when handling any chemical compound.

  • Hazard Identification : Related pyrrolopyridine compounds are classified as harmful if swallowed (Acute Toxicity 4, Oral).[2][3]

  • Personal Protective Equipment (PPE) : Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.

  • Handling : Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[4][5]

  • Storage : Store the solid compound and stock solutions in tightly sealed containers. Unless otherwise specified by the supplier, store solid material at room temperature in a dry location.[1] Stock solutions in DMSO should be stored at -20°C or -80°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles.[6]

The Science of Dissolution: A Stepwise Approach

The core principle of dissolution is "like dissolves like." The pyrrolopyridine scaffold is largely nonpolar, suggesting poor solubility in water and high solubility in organic solvents. Our strategy is to first identify a suitable organic solvent to create a high-concentration primary stock and then to develop a robust dilution method for aqueous experimental systems.

cluster_0 Phase 1: Solvent Screening cluster_1 Phase 2: Stock Solution Preparation A Weigh Small Amount (e.g., 1-2 mg) B Select Test Solvents (DMSO, Ethanol, DMF) A->B C Add Solvent Incrementally B->C D Assess Solubility (Vortex, Gentle Heat, Sonicate) C->D E Record Observation (e.g., >10 mg/mL in DMSO) D->E F Select Best Solvent (e.g., DMSO) E->F Proceed with Validated Solvent G Calculate Mass for Desired Concentration (e.g., 10 mM) F->G H Dissolve & Verify G->H I Aliquot & Store (-20°C or -80°C) H->I

Figure 1. Workflow for solvent selection and stock solution preparation.

Protocol 1: Small-Scale Solubility Assessment (Mandatory First Step)

Objective: To empirically determine the best solvent for preparing a concentrated stock solution before committing a large quantity of the compound.

Materials:

  • 5-Methoxy-2-methyl-1H-pyrrolo[2,3-C]pyridine

  • Anhydrous (high-purity) Dimethyl Sulfoxide (DMSO)

  • Ethanol (200 proof)

  • Dimethylformamide (DMF)

  • Microcentrifuge tubes (1.5 mL)

  • Analytical balance

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Weigh Compound: Accurately weigh approximately 1 mg of the compound into three separate microcentrifuge tubes.

  • Solvent Addition:

    • To the first tube, add 10 µL of DMSO.

    • To the second tube, add 10 µL of Ethanol.

    • To the third tube, add 10 µL of DMF.

  • Facilitate Dissolution: Vortex each tube vigorously for 1 minute. If the solid persists, place the tubes in a sonicator bath for 5-10 minutes. Gentle warming in a 37°C water bath can also be attempted.

  • Observe and Record: Visually inspect for complete dissolution.

    • If the compound dissolves, the solubility is at least 100 mg/mL in that solvent.

    • If it does not dissolve, add another 90 µL of the respective solvent to each tube (for a total volume of 100 µL) and repeat step 3. If the compound dissolves now, the solubility is at least 10 mg/mL.

  • Select Solvent: Choose the solvent that dissolves the compound completely at the highest concentration, with DMSO being the most common and effective choice for this class of molecules.[6]

Protocol 2: Preparation of a 10 mM Primary Stock Solution in DMSO

Objective: To prepare a accurately concentrated, stable stock solution for long-term storage and subsequent dilutions.

Materials:

  • Validated solvent from Protocol 1 (assumed to be DMSO)

  • Appropriate glass or polypropylene vial

  • Calibrated pipettes

Procedure:

  • Calculation: Determine the mass of the compound needed.

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Example for 1 mL of a 10 mM stock (MW = 162.19 g/mol ):

      • Mass (mg) = 0.010 mol/L x 0.001 L x 162.19 g/mol x 1000 = 1.62 mg

  • Weighing: On an analytical balance, carefully weigh the calculated mass of the compound into a sterile vial.

  • Dissolution: Add the calculated volume of anhydrous DMSO (e.g., 1 mL) to the vial.

  • Solubilization: Securely cap the vial and vortex until the solid is completely dissolved. Use sonication or gentle warming (37°C) if necessary. Visually confirm the absence of any particulates.[7]

  • Storage: Dispense the stock solution into small, single-use aliquots (e.g., 20 µL) in sterile microcentrifuge tubes. Label clearly and store at -20°C or -80°C to maintain stability and avoid freeze-thaw cycles.[6]

Protocol 3: Preparing Aqueous Working Solutions from DMSO Stock

Objective: To dilute the primary stock into an aqueous buffer for biological assays while avoiding precipitation (the "DMSO shock" phenomenon).

Causality: When a compound dissolved in a high concentration of an organic solvent like DMSO is rapidly diluted into an aqueous buffer, the local solvent environment changes abruptly. If the compound's aqueous solubility is low, it will crash out of the solution.[6] The key is to control this transition.

A 10 mM Stock in 100% DMSO B Intermediate Dilution (e.g., 500 µM in Buffer + 5% DMSO) A->B Step 1: Serial Dilution C Final Working Solution (e.g., 10 µM in Buffer + 0.1% DMSO) B->C Step 2: Final Dilution D Add to Assay Plate C->D Ready for Experiment

Figure 2. Stepwise dilution workflow to prevent compound precipitation.

Method A: Simple Dilution (for lower concentrations)

  • Ensure the final concentration of DMSO in your assay is tolerated by your cells or enzyme system (typically ≤ 0.5%).

  • While vortexing the aqueous assay buffer, slowly add the required volume of the DMSO stock solution drop-by-drop. The turbulence helps to rapidly disperse the DMSO, preventing localized high concentrations that trigger precipitation.[6]

Method B: Serial (Stepwise) Dilution (Recommended)

  • Prepare Intermediate Solution: First, dilute the 10 mM stock to an intermediate concentration (e.g., 1 mM or 500 µM) in your assay buffer. This creates a solution with a still-high but less shocking DMSO concentration (e.g., 5-10%).

  • Prepare Final Solution: Use the intermediate solution to make the final dilution into the assay buffer. This gradual reduction in DMSO concentration is far more effective at keeping the compound in solution.

Example: Preparing a 10 µM working solution from a 10 mM stock

  • Intermediate (200 µM): Add 2 µL of 10 mM stock to 98 µL of assay buffer (1:50 dilution). The DMSO concentration is now 2%.

  • Final (10 µM): Add 5 µL of the 200 µM intermediate solution to 95 µL of assay buffer (1:20 dilution). The final DMSO concentration is now 0.1%.

Troubleshooting Guide
IssuePotential CauseRecommended Solution
Compound precipitates upon dilution. Low aqueous solubility; "DMSO shock".1. Lower the final DMSO concentration in the assay. 2. Use the stepwise serial dilution protocol (Protocol 3B). 3. Add the stock solution to the buffer while it is vortexing.[6]
Stock solution appears cloudy or has crystals after freezing. Compound has precipitated out of solution at low temperatures.1. Before use, bring the aliquot to room temperature and vortex thoroughly. 2. Gently warm to 37°C and sonicate for 5-10 minutes to redissolve. Visually confirm clarity before use.
Inconsistent results between experiments. Variable precipitation of the compound; degradation of stock.1. Always prepare fresh working dilutions for each experiment. 2. Use single-use aliquots to avoid freeze-thaw cycles. 3. Standardize your dilution protocol meticulously.[6]

References

  • PubChem. (n.d.). 5-methoxy-1H-pyrrolo[2,3-b]pyridine. Retrieved January 6, 2026, from [Link]

  • PubChem. (n.d.). 5-methoxy-1H-pyrrolo(2,3-c)pyridine. Retrieved January 6, 2026, from [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved January 6, 2026, from [Link]

  • Community College of Baltimore County. (n.d.). Preparing Solutions and Making Dilutions. Retrieved January 6, 2026, from [Link]

  • MySkinRecipes. (n.d.). 5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine. Retrieved January 6, 2026, from [Link]

  • Angene Chemical. (2024, April 19). Safety Data Sheet: 2-methylpyridine borane complex. [Link]

Sources

Application Notes and Protocols: 5-Methoxy-2-methyl-1H-pyrrolo[2,3-C]pyridine as a Putative Kinase Inhibitor in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The pyrrolopyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its ability to mimic the purine ring of ATP and interact with the ATP-binding sites of various enzymes, particularly protein kinases.[1][2] Aberrant kinase activity is a hallmark of many cancers, driving uncontrolled cell proliferation, survival, and metastasis.[3] Consequently, kinase inhibitors have become a major class of targeted cancer therapies.[3][4]

5-Methoxy-2-methyl-1H-pyrrolo[2,3-C]pyridine is a member of the pyrrolopyridine family. While direct, extensive studies on its specific biological activity are emerging, its structural similarity to known kinase inhibitors suggests its potential as a valuable tool for cancer research. This document provides detailed application notes and protocols based on the hypothesized mechanism of 5-Methoxy-2-methyl-1H-pyrrolo[2,3-C]pyridine as a selective inhibitor of Aurora Kinase A (AURKA) , a key regulator of mitotic progression that is frequently overexpressed in a wide range of human cancers.

Hypothesized Mechanism of Action: AURKA Inhibition

Aurora Kinase A is a serine/threonine kinase that plays a critical role in several mitotic events, including centrosome maturation, mitotic spindle assembly, and cytokinesis. Its overexpression leads to genomic instability and tumorigenesis. We hypothesize that 5-Methoxy-2-methyl-1H-pyrrolo[2,3-C]pyridine acts as a competitive inhibitor at the ATP-binding pocket of AURKA. This inhibition is proposed to disrupt the downstream phosphorylation of key substrates, such as Histone H3, leading to mitotic spindle defects, cell cycle arrest at the G2/M phase, and subsequent induction of apoptosis in cancer cells.

AURKA_Pathway cluster_0 Cell Cycle Progression cluster_1 Downstream Effects AURKA Aurora Kinase A (AURKA) Plk1 Polo-like Kinase 1 (Plk1) AURKA->Plk1 Activates HistoneH3 Histone H3 AURKA->HistoneH3 Phosphorylates ATP ATP ATP->AURKA Binds Compound 5-Methoxy-2-methyl- 1H-pyrrolo[2,3-C]pyridine Compound->AURKA Inhibits CellCycleArrest G2/M Arrest Compound->CellCycleArrest Induces G2M_Checkpoint G2/M Transition Plk1->G2M_Checkpoint p_HistoneH3 p-Histone H3 (Ser10) Spindle Mitotic Spindle Assembly p_HistoneH3->Spindle Promotes G2M_Checkpoint->Spindle Allows Apoptosis Apoptosis CellCycleArrest->Apoptosis Leads to

Caption: Proposed signaling pathway of 5-Methoxy-2-methyl-1H-pyrrolo[2,3-C]pyridine.

Experimental Workflow Overview

The following diagram outlines a typical workflow for characterizing the anticancer activity of a putative kinase inhibitor like 5-Methoxy-2-methyl-1H-pyrrolo[2,3-C]pyridine.

workflow cluster_biochem Biochemical Assays cluster_invitro In Vitro Cellular Assays cluster_invivo In Vivo Studies kinase_assay In Vitro Kinase Assay (IC50 Determination) viability Cell Viability (e.g., MTT/CTG) (GI50 Determination) kinase_assay->viability Confirm Target Inhibition western Western Blot (Target Engagement) viability->western Select Doses cell_cycle Cell Cycle Analysis (Flow Cytometry) western->cell_cycle apoptosis Apoptosis Assay (e.g., Annexin V) cell_cycle->apoptosis xenograft Xenograft Mouse Model apoptosis->xenograft Validate In Vitro Efficacy

Caption: Experimental workflow for evaluating a novel anticancer compound.

Protocols

In Vitro AURKA Kinase Assay

This protocol determines the direct inhibitory effect of the compound on recombinant AURKA enzyme activity and calculates its IC50 value. Radiometric assays are considered the gold standard for this purpose.[5]

Materials:

  • Recombinant human AURKA (active)

  • 5-Methoxy-2-methyl-1H-pyrrolo[2,3-C]pyridine

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP, [γ-32P]ATP

  • Myelin Basic Protein (MBP) or a specific peptide substrate

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation counter and fluid

Procedure:

  • Prepare serial dilutions of 5-Methoxy-2-methyl-1H-pyrrolo[2,3-C]pyridine in DMSO, then dilute further in kinase buffer.

  • In a microcentrifuge tube, combine the kinase buffer, the compound dilution (or DMSO for control), and the substrate (MBP).

  • Initiate the reaction by adding a mix of ATP and [γ-32P]ATP, followed immediately by the recombinant AURKA enzyme.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.

  • Air dry the papers and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

  • Plot the inhibition percentage against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with the compound.

Materials:

  • Human cancer cell line with high AURKA expression (e.g., MCF-7 breast cancer, HCT-116 colon cancer)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 5-Methoxy-2-methyl-1H-pyrrolo[2,3-C]pyridine

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the compound in the complete growth medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions (or vehicle control).

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

  • Plot the results and determine the GI50 (concentration for 50% growth inhibition).

Western Blot Analysis for Target Engagement

This protocol assesses whether the compound inhibits AURKA activity within the cell by measuring the phosphorylation status of its downstream substrate, Histone H3.

Materials:

  • Cancer cells treated as in the viability assay.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-phospho-Histone H3 (Ser10), anti-total Histone H3, anti-β-actin (loading control).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate (ECL).

  • Imaging system.

Procedure:

  • Treat cells with the compound at concentrations around the GI50 value for a specified time (e.g., 24 hours).

  • Lyse the cells in RIPA buffer, and quantify the protein concentration using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-Histone H3) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.

  • Detect the signal using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe for total Histone H3 and β-actin to ensure equal loading.

Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of the compound on cell cycle distribution. Inhibition of AURKA is expected to cause an accumulation of cells in the G2/M phase.

Materials:

  • Cancer cells treated with the compound.

  • PBS, Trypsin.

  • 70% cold ethanol.

  • Propidium Iodide (PI) staining solution with RNase A.

  • Flow cytometer.

Procedure:

  • Treat cells with the compound for 24-48 hours.

  • Harvest both adherent and floating cells, wash with PBS, and fix by adding dropwise to ice-cold 70% ethanol while vortexing. Store at -20°C overnight.

  • Centrifuge the fixed cells, wash with PBS to remove ethanol.

  • Resuspend the cell pellet in PI/RNase A staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analyze the samples using a flow cytometer, acquiring at least 10,000 events per sample.

  • Analyze the DNA content histograms to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

In Vivo Xenograft Tumor Model

This protocol provides a brief outline for assessing the anti-tumor efficacy of the compound in an immunodeficient mouse model.[6][7][8]

Materials:

  • Immunodeficient mice (e.g., athymic nude or NOD-SCID).[6]

  • Human cancer cell line (same as used in vitro).

  • Matrigel (optional).

  • 5-Methoxy-2-methyl-1H-pyrrolo[2,3-C]pyridine formulated in a suitable vehicle (e.g., 0.5% methylcellulose).

  • Calipers for tumor measurement.

Procedure Outline:

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in PBS, possibly mixed with Matrigel) into the flank of each mouse.[6][9]

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups.[8]

  • Drug Administration: Administer the compound (e.g., via oral gavage or intraperitoneal injection) and vehicle control to the respective groups according to a predetermined dose and schedule.

  • Monitoring: Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week. Monitor for any signs of toxicity.

  • Endpoint: At the end of the study (e.g., after 21 days or when tumors reach a maximum ethical size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blot).

Data Presentation and Interpretation

Quantitative data should be presented clearly for comparison.

Table 1: In Vitro Activity Summary

Assay TypeCell LineEndpointResult (µM)
Kinase Assay-IC50Value
Cell ViabilityMCF-7GI50Value
Cell ViabilityHCT-116GI50Value

Interpretation:

  • A low IC50 value in the kinase assay indicates potent direct inhibition of AURKA.

  • A dose-dependent decrease in cell viability (low GI50) suggests the compound has cytotoxic or cytostatic effects.

  • A reduction in the levels of phospho-Histone H3 in western blots, at concentrations consistent with the GI50, confirms on-target activity in cells.

  • An accumulation of cells in the G2/M phase of the cell cycle is the expected phenotype for an AURKA inhibitor.

  • Significant tumor growth inhibition in the xenograft model compared to the vehicle control would demonstrate in vivo efficacy.

References

  • Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. PubMed.
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central.
  • Application Notes and Protocols for Xenograft Mouse Model of Anticancer Agent 3. Benchchem.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Publishing.
  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Taylor & Francis Online.
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro. MACAU.
  • Recent Advances of Pyrrolopyridines Derivatives: A Patent and Liter
  • Amide Functionalized Novel Pyrrolo-pyrimidine Derivative as Anticancer Agents: Synthesis, Characterization and Molecular Docking Studies. Scilit.
  • Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis. NIH.
  • Overview of drug screening experiments using patient-derived xenograft models.
  • Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors.
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC.
  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PMC.
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example.
  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery.
  • Identification of pyrrolopyrimidine derivative PP-13 as a novel microtubule-destabilizing agent with promising anticancer properties. NIH.
  • Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. NIH.
  • Synthesis Of Substituted Pyrrolo[2,3-D]Pyrimidines As Microtubule-Binding Agents and HSP90 Inhibitors. Duquesne Scholarship Collection.
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Semantic Scholar.
  • Xenograft Tumor Assay Protocol. Darren Carpizo, M.D.
  • Recent Advances in Microtubule Targeting Agents for Cancer Therapy. PMC.
  • NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFER
  • Microtubins: a novel class of small synthetic microtubule targeting drugs that inhibit cancer cell prolifer

Sources

Application of 5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of Pyrrolo[2,3-c]pyridine

The 1H-pyrrolo[2,3-c]pyridine, also known as 5-azaindole, represents a class of bicyclic heteroaromatic compounds that has garnered significant attention in the field of medicinal chemistry. Its structural resemblance to the endogenous signaling molecule indole allows it to interact with a wide array of biological targets, yet the presence of a nitrogen atom in the pyridine ring imparts unique physicochemical properties that can be exploited for optimizing drug-like characteristics. This scaffold is considered a "privileged structure" due to its recurrence in a multitude of biologically active compounds, including several FDA-approved drugs.[1] The strategic placement of substituents on this core structure enables the fine-tuning of potency, selectivity, and pharmacokinetic profiles, making it a versatile template for drug discovery.

This technical guide focuses on a specific, valuable derivative within this class: 5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine . This compound serves as a crucial intermediate in the synthesis of advanced therapeutic agents, particularly those targeting the central nervous system (CNS) and protein kinases.[2][3] Its methoxy and methyl groups provide key steric and electronic features that can influence binding affinity and metabolic stability in the resulting drug candidates. This guide will provide an in-depth overview of its applications, detailed synthetic protocols, and methods for biological evaluation, tailored for researchers, scientists, and drug development professionals.

Core Applications in Drug Discovery

The utility of 5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine as a building block is primarily centered on two major therapeutic areas: oncology and neuroscience.

Kinase Inhibitors for Oncology

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. The pyrrolo[2,3-c]pyridine scaffold has been extensively explored for the development of kinase inhibitors. While direct examples starting from 5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine are proprietary and often found within patent literature, the broader class of pyrrolo[2,3-b]pyridine and pyrazolo[3,4-b]pyridine derivatives have been successfully developed as potent inhibitors of kinases such as Salt Inducible Kinase 2 (SIK2) and Serum/Glucocorticoid-Regulated Kinase 1 (SGK-1).[4][5] These kinases are implicated in cancer cell proliferation, survival, and metastasis.

The general strategy involves the functionalization of the pyrrolopyridine core to target the ATP-binding pocket of the kinase. The 5-methoxy group of the title compound can serve as a key hydrogen bond acceptor or influence the overall electronic properties of the molecule, while the 2-methyl group can provide a vector for further chemical modification or fit into a specific hydrophobic pocket of the target enzyme.

Modulators of Central Nervous System Targets

The pyrrolopyridine core is also a well-established pharmacophore for CNS-acting drugs.[6] Derivatives of 5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine are investigated for their potential to modulate neurotransmitter receptors and enzymes involved in neurological and psychiatric disorders such as depression, anxiety, and Parkinson's disease.[3] The lipophilicity and hydrogen bonding capacity of the methoxy group can facilitate penetration of the blood-brain barrier, a critical requirement for CNS-targeted therapies.

Synthetic Protocols and Methodologies

A robust and scalable synthesis of the 5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine intermediate is paramount for its application in drug development programs. While a specific, detailed, and publicly available protocol for this exact molecule is not readily found in peer-reviewed literature, a general and adaptable synthetic route can be devised based on established methods for related pyrrolopyridine isomers.

Protocol 1: Synthesis of a 5-Methoxy-1H-pyrrolo[3,2-b]pyridine Isomer (Adaptable)

This protocol, originally for a related isomer, provides a solid foundation for the synthesis of the target compound, likely with modifications to the starting materials.[7] The key transformation involves a reductive cyclization of a substituted nitropyridine.

Reaction Scheme:

Synthesis of 5-Methoxy-1H-pyrrolo[3,2-b]pyridine start (5-methoxy-3-nitro-pyridin-2-yl)-acetonitrile reagents H2, Pd/C Ethanol/Ethyl Acetate start->reagents product 5-Methoxy-1H-pyrrolo[3,2-b]pyridine reagents->product caption Reductive Cyclization to Pyrrolopyridine Core

A general reductive cyclization approach.

Materials:

  • Appropriately substituted 2-cyanomethyl-3-nitropyridine precursor

  • 10% Palladium on activated carbon (Pd/C)

  • Ethanol (EtOH)

  • Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂)

  • Parr hydrogenation apparatus

  • Celite

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the substituted 2-cyanomethyl-3-nitropyridine (1.0 eq) in a mixture of ethanol and ethyl acetate (e.g., 95:5 v/v).

  • Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Transfer the reaction mixture to a Parr hydrogenation apparatus.

  • Pressurize the apparatus with hydrogen gas (e.g., 60 PSI) and shake at room temperature for 6-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, carefully vent the hydrogen gas and purge the apparatus with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the filter cake with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate.

  • Dry the organic layer over magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired 5-methoxy-pyrrolopyridine product.

Causality Behind Experimental Choices:

  • Palladium on Carbon (Pd/C) and Hydrogen (H₂): This is a classic and highly effective catalytic system for the reduction of nitro groups to amines. The subsequent intramolecular cyclization of the resulting amino group with the nitrile is a common strategy for forming the pyrrole ring of the azaindole scaffold.

  • Parr Apparatus: This allows for safe and efficient hydrogenation reactions under pressure, significantly accelerating the reaction rate compared to atmospheric pressure hydrogenation.

  • Celite Filtration: Celite is an inert filter aid that prevents the fine palladium catalyst from passing through the filter paper, ensuring its complete removal from the reaction mixture.

  • Aqueous Workup (NaHCO₃ wash): This step is crucial for removing any acidic impurities from the reaction mixture.

  • Chromatographic Purification: This final step is essential to isolate the desired product in high purity, which is critical for its use in subsequent synthetic steps and for generating reliable biological data.

Application in the Synthesis of a Kinase Inhibitor

While a specific drug candidate derived from 5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine is not publicly disclosed in detail, we can conceptualize a synthetic workflow based on established medicinal chemistry strategies for preparing kinase inhibitors. A common approach is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to introduce aryl or amino substituents onto the pyrrolopyridine core.

Conceptual Synthetic Workflow:

Kinase_Inhibitor_Synthesis intermediate 5-Methoxy-2-methyl- 1H-pyrrolo[2,3-c]pyridine halogenation Halogenation (e.g., NBS, NIS) intermediate->halogenation halogenated_intermediate Halogenated Intermediate halogenation->halogenated_intermediate coupling Suzuki or Buchwald-Hartwig Cross-Coupling halogenated_intermediate->coupling final_compound Kinase Inhibitor Candidate coupling->final_compound caption Conceptual synthesis of a kinase inhibitor.

Conceptual synthesis of a kinase inhibitor.

Protocol 2: General Procedure for Suzuki Cross-Coupling

This protocol outlines a general method for the Suzuki cross-coupling of a halogenated pyrrolopyridine with a boronic acid, a key step in elaborating the core scaffold.[8]

Materials:

  • Halogenated 5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine (1.0 eq)

  • Aryl or heteroaryl boronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a reaction vessel, add the halogenated pyrrolopyridine, the boronic acid, and the base.

  • Purge the vessel with an inert gas (nitrogen or argon).

  • Add the degassed solvent and the palladium catalyst.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and partition between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to yield the desired coupled product.

Biological Evaluation Protocols

Once a library of compounds has been synthesized using 5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine as a key intermediate, their biological activity must be assessed. The following are representative protocols for evaluating the efficacy of potential kinase inhibitors.

Protocol 3: In Vitro Kinase Inhibition Assay

This assay determines the concentration of the test compound required to inhibit the activity of a specific kinase by 50% (IC₅₀).

Materials:

  • Recombinant human kinase (e.g., SIK2, SGK-1)

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compounds (dissolved in DMSO)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a microplate, add the kinase, the substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a suitable detection reagent and a microplate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Data Presentation:

Compound IDTarget KinaseIC₅₀ (nM)
Cmpd-01SIK215.2
Cmpd-02SIK28.7
Cmpd-03SGK-125.1
Cmpd-04SGK-112.5
Protocol 4: Cellular Proliferation Assay

This assay measures the ability of a compound to inhibit the growth of cancer cells.

Materials:

  • Cancer cell line (e.g., a line known to be dependent on the target kinase)

  • Cell culture medium and supplements

  • Test compounds (dissolved in DMSO)

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay from Promega)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).

  • Add the cell viability reagent to each well.

  • Measure the luminescence, which is proportional to the number of viable cells.

  • Calculate the percentage of cell growth inhibition for each compound concentration relative to a DMSO control.

  • Determine the GI₅₀ (concentration for 50% growth inhibition) value by fitting the data to a dose-response curve.

Conclusion and Future Perspectives

5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine is a valuable and versatile building block in medicinal chemistry. Its inherent structural features and amenability to a wide range of chemical transformations make it an attractive starting point for the synthesis of novel therapeutic agents. The continued exploration of this and related pyrrolopyridine scaffolds is expected to yield new drug candidates with improved efficacy and safety profiles for the treatment of cancer, neurological disorders, and other diseases. The protocols and methodologies outlined in this guide provide a solid foundation for researchers to unlock the full potential of this privileged heterocyclic system.

References

  • WO2014093383A1 - Substituted 1h-pyrrolo [2,3-b] pyridine and 1h-pyrazolo [3, 4-b] pyridine derivatives as salt inducible kinase 2 (sik2) inhibitors.
  • EP2395004A3 - Pyrrolo [2,3-b]pyridine derivatives as protein kinase inhibitors.
  • WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC - PubMed Central. [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. [Link]

  • Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Organic & Medicinal Chem IJ. [Link]

  • 5-methoxy-1H-pyrrolo(2,3-c)pyridine. PubChem. [Link]

  • 5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine. MySkinRecipes. [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC - PubMed Central. [Link]

  • (5-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol. MySkinRecipes. [Link]

  • 5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine. MySkinRecipes. [Link]

  • c5sc02983j1.pdf. The Royal Society of Chemistry. [Link]

  • A Review on Medicinally Important Heterocyclic Compounds. Bentham Science. [Link]

  • European Journal of Medicinal Chemistry. UPCommons. [Link]

  • Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole. Semantic Scholar. [Link]

Sources

Application Notes and Protocols for Efficacy Testing of 5-Methoxy-2-methyl-1H-pyrrolo[2,3-C]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Approach to Efficacy Evaluation

The compound 5-Methoxy-2-methyl-1H-pyrrolo[2,3-C]pyridine belongs to the pyrrolopyridine class of heterocyclic compounds. While its specific biological target is not definitively established in publicly available literature, related structures such as pyrrolo[2,3-c]pyridines have shown potential as potent and reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic modifier implicated in cancer.[1] Additionally, isomers like 1H-pyrrolo[2,3-b]pyridine have been investigated as inhibitors of Fibroblast Growth Factor Receptor (FGFR), a receptor tyrosine kinase.[2] This suggests that 5-Methoxy-2-methyl-1H-pyrrolo[2,3-C]pyridine may act as an enzyme inhibitor, potentially targeting kinases or epigenetic regulators, which are crucial in oncology and other therapeutic areas.[3]

This document provides a comprehensive experimental framework for determining the efficacy of 5-Methoxy-2-methyl-1H-pyrrolo[2,3-C]pyridine. The protocols are designed to first identify the molecular target(s) and subsequently validate the compound's therapeutic potential through a logical, multi-stage process encompassing in vitro characterization, cell-based functional assays, and in vivo efficacy studies.

Part 1: Target Identification and In Vitro Characterization

The initial phase of this experimental design is focused on identifying the molecular target of 5-Methoxy-2-methyl-1H-pyrrolo[2,3-C]pyridine. Given the profile of related compounds, a broad screening approach against panels of kinases and epigenetic enzymes is a logical starting point.

High-Throughput Kinase and Epigenetic Enzyme Profiling

Rationale: A broad screening approach is the most efficient method to identify potential molecular targets in the absence of a clear hypothesis. This allows for an unbiased assessment of the compound's inhibitory activity across a wide range of enzymes.

Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of 5-Methoxy-2-methyl-1H-pyrrolo[2,3-C]pyridine in DMSO. From this, create a series of dilutions to be used in the screening assays.

  • Kinase Panel Screening: Utilize a commercial kinase screening service (e.g., Eurofins' KINOMEscan™ or KinaseProfiler™) to assess the compound's binding affinity or inhibitory activity against a comprehensive panel of human kinases.[4] A primary screen at a single high concentration (e.g., 10 µM) is recommended.

  • Epigenetic Enzyme Panel Screening: Concurrently, screen the compound against a panel of epigenetic enzymes, with a focus on histone demethylases (including LSD1) and methyltransferases.

  • Hit Identification: Identify "hits" as enzymes showing significant inhibition (typically >50%) in the primary screen.

  • Dose-Response Analysis: For all identified hits, perform dose-response assays to determine the half-maximal inhibitory concentration (IC50) or binding affinity (Kd). This will allow for the ranking of targets based on potency.

Data Presentation:

Target ClassPrimary Screen ConcentrationNumber of Hits (>50% Inhibition)Top Hit(s)IC50/Kd (nM)
Kinases10 µMDataDataData
Epigenetic Enzymes10 µMDataDataData
In Vitro Enzymatic Assays for Hit Validation

Rationale: Once primary targets are identified, it is crucial to validate these interactions using orthogonal, well-characterized in vitro assays. This step confirms the screening results and provides a more detailed understanding of the mechanism of inhibition.[5][6]

Protocol (Example for a Kinase Hit):

  • Reagents: Recombinant active kinase, appropriate peptide or protein substrate, ATP, and a detection system (e.g., ADP-Glo™ Kinase Assay).[7]

  • Assay Setup: In a 384-well plate, add the kinase, substrate, and varying concentrations of 5-Methoxy-2-methyl-1H-pyrrolo[2,3-C]pyridine.

  • Reaction Initiation: Start the kinase reaction by adding ATP. Incubate at room temperature for a predetermined time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using the chosen detection method. The ADP-Glo™ assay, for instance, quantifies the amount of ADP produced, which is directly proportional to kinase activity.[7]

  • Data Analysis: Plot the kinase activity against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Part 2: Cell-Based Assays for Functional Characterization

Following successful in vitro validation of a molecular target, the next critical step is to assess the compound's activity in a cellular context. Cell-based assays are essential for understanding the compound's effects on cell signaling, proliferation, and viability.[8][9]

Target Engagement and Pathway Modulation

Rationale: It is important to confirm that the compound can enter cells and interact with its intended target to modulate downstream signaling pathways.

Protocol (Example for a Kinase Target):

  • Cell Line Selection: Choose a cancer cell line where the identified target kinase is known to be a key driver of proliferation or survival.

  • Western Blot Analysis: Treat the selected cell line with increasing concentrations of 5-Methoxy-2-methyl-1H-pyrrolo[2,3-C]pyridine for a specified time. Lyse the cells and perform Western blotting to detect the phosphorylation status of the target kinase and its key downstream substrates. A decrease in phosphorylation would indicate target engagement and pathway inhibition.

  • Cellular Thermal Shift Assay (CETSA): This assay can be used to directly confirm target engagement in intact cells by measuring the change in thermal stability of the target protein upon compound binding.

Cell Viability and Proliferation Assays

Rationale: These assays determine the functional consequence of target inhibition on cancer cell growth and survival.

Protocol:

  • Cell Seeding: Seed cancer cell lines in 96-well plates at an appropriate density.

  • Compound Treatment: After allowing the cells to adhere overnight, treat them with a range of concentrations of 5-Methoxy-2-methyl-1H-pyrrolo[2,3-C]pyridine.

  • Incubation: Incubate the plates for a period of 48 to 72 hours.

  • Viability Assessment: Measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Data Presentation:

Cell LineTarget Expression/ActivityGI50 (µM)
Cell Line AHighData
Cell Line BLow/AbsentData
Normal Cell LineNormalData

Part 3: In Vivo Efficacy Studies

Promising results from in vitro and cell-based assays warrant the evaluation of 5-Methoxy-2-methyl-1H-pyrrolo[2,3-C]pyridine in a preclinical in vivo model. Xenograft models are a standard and valuable tool for assessing the anti-tumor efficacy of novel compounds.[11][12][13][14]

Xenograft Tumor Models

Rationale: Xenograft models, where human tumor cells are implanted into immunodeficient mice, provide a platform to study the in vivo efficacy of a compound against human cancers.[11][15] Both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) can be utilized, with PDX models often better recapitulating the heterogeneity of human tumors.[15]

Protocol:

  • Animal Model: Use immunodeficient mice (e.g., NOD-SCID or NSG).

  • Tumor Implantation: Subcutaneously implant a suitable cancer cell line (one that showed sensitivity in vitro) or patient-derived tumor fragments.

  • Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Dosing: Administer 5-Methoxy-2-methyl-1H-pyrrolo[2,3-C]pyridine and a vehicle control to the respective groups via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule.

  • Efficacy Endpoints:

    • Tumor Volume: Measure tumor dimensions with calipers twice weekly and calculate tumor volume.

    • Body Weight: Monitor animal body weight as an indicator of toxicity.

    • Tumor Growth Inhibition (TGI): At the end of the study, calculate TGI as a measure of efficacy.

  • Pharmacodynamic (PD) Analysis: Collect tumor samples at the end of the study to analyze target modulation via Western blot or immunohistochemistry, linking the observed efficacy to the compound's mechanism of action.

Experimental Workflow for In Vivo Efficacy Testing

G cluster_0 Pre-Study cluster_1 Study Execution cluster_2 Endpoint Analysis animal_procurement Animal Procurement (Immunodeficient Mice) tumor_implantation Tumor Implantation (CDX or PDX) animal_procurement->tumor_implantation tumor_growth Tumor Growth Monitoring tumor_implantation->tumor_growth randomization Randomization into Groups tumor_growth->randomization dosing Dosing (Compound vs. Vehicle) randomization->dosing monitoring Tumor & Body Weight Monitoring dosing->monitoring tgi Tumor Growth Inhibition (TGI) Calculation monitoring->tgi pd_analysis Pharmacodynamic (PD) Analysis of Tumors tgi->pd_analysis G compound 5-Methoxy-2-methyl-1H- pyrrolo[2,3-C]pyridine target_kinase Target Kinase compound->target_kinase Inhibition substrate Downstream Substrate target_kinase->substrate Phosphorylation proliferation Cell Proliferation substrate->proliferation apoptosis Apoptosis substrate->apoptosis Inhibition of Pro-Apoptotic Factors

Caption: Hypothetical signaling pathway inhibition.

References

  • Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. Google Cloud.
  • Xenograft Models. Ichor Life Sciences.
  • PHARMACOKINETIC CONSIDERATIONS IN DRUG DEVELOPMENT: A REVIEW. ISBM University.
  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PubMed Central.
  • Cell-based Assays for Drug Discovery. Reaction Biology.
  • Pharmacokinetics and Pharmacodynamics (PK/PD) Studies in Drug Development. Antineo.
  • Pharmacokinetics: Definition & Use in Drug Development. Allucent.
  • Tumor Xenograft Models in Cancer Research: The "Miniature Battlefield" in Mice.
  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models.
  • Cancer Cell-Based Assays.
  • Blog: What are Pharmacokinetic and Pharmacodynamic Studies? ALS TDI.
  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery.
  • The role of Pharmacokinetics in drug development. GSC Online Press.
  • The role of cell-based assays for drug discovery. News-Medical.Net.
  • Cell-Based Assays. Sigma-Aldrich.
  • Toxicity Screening: 7 Strategies for Preclinical Research. Biobide.
  • Modern Approaches to Chemical Toxicity Screening. PubMed Central.
  • Novel synthetic lethality-based cellular assays for cancer drug discovery.
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central.
  • Advancements in Early Toxicity Testing. Molecular Devices.
  • High-Content Screening and Analysis in Cell-Based Assays for Drug Toxicity and Genotoxicity Testing. YouTube.
  • Kinase assays. BMG LABTECH.
  • Agilent Tools for Drug Toxicity Assessment. Agilent.
  • Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format.
  • Biochemical Kinase Assays. Thermo Fisher Scientific.
  • (5-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol. MySkinRecipes.
  • 5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine. MySkinRecipes.
  • 5-methoxy-1H-pyrrolo(2,3-c)pyridine. PubChem.
  • Pyrrolo[2,3‑c]pyridines as Potent and Reversible LSD1 Inhibitors. TheraIndx Lifesciences.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the synthesis of this important heterocyclic scaffold. Our approach is grounded in established chemical principles and field-proven insights to help you navigate the common challenges of this synthesis.

Introduction: The Synthetic Challenge

5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine, also known as 5-methoxy-2-methyl-6-azaindole, is a valuable building block in medicinal chemistry. The fusion of the electron-rich pyrrole ring with the electron-deficient pyridine ring creates a unique scaffold with diverse biological activities. However, the synthesis of azaindoles, particularly via the classic Fischer indole synthesis, presents a unique set of challenges compared to their carbocyclic indole counterparts. The presence of the pyridine nitrogen can complicate the reaction by acting as a base, and the electronic nature of the pyridine ring influences the reactivity of the intermediates.

This guide will focus on the most probable and widely applicable synthetic route: the Fischer indole synthesis . We will break down the common issues at each stage of the synthesis, from the preparation of the key pyridylhydrazine intermediate to the final cyclization and purification steps.

Overall Synthetic Workflow

The synthesis of 5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine via the Fischer indole synthesis can be visualized as a two-stage process:

Synthetic Workflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Fischer Indole Synthesis 4-Chloro-5-methoxypyridine 4-Chloro-5-methoxypyridine 5-Methoxy-4-hydrazinopyridine 5-Methoxy-4-hydrazinopyridine 4-Chloro-5-methoxypyridine->5-Methoxy-4-hydrazinopyridine Nucleophilic Aromatic Substitution Hydrazine hydrate Hydrazine hydrate Hydrazine hydrate->5-Methoxy-4-hydrazinopyridine Hydrazone Intermediate Hydrazone Intermediate 5-Methoxy-4-hydrazinopyridine->Hydrazone Intermediate Condensation Acetone Acetone Acetone->Hydrazone Intermediate 5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine 5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine Hydrazone Intermediate->5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine Acid-catalyzed [3,3]-Sigmatropic Rearrangement & Cyclization

Caption: Overall workflow for the synthesis of 5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine.

Part 1: Troubleshooting Guide for Precursor Synthesis

Synthesis of 5-Methoxy-4-hydrazinopyridine

The most common route to this key intermediate is the nucleophilic aromatic substitution of a suitable 4-halopyridine with hydrazine hydrate.

Q1: My reaction to form 5-methoxy-4-hydrazinopyridine from 4-chloro-5-methoxypyridine and hydrazine hydrate is sluggish or incomplete. What are the likely causes and solutions?

A1: This is a common issue often related to reaction conditions and the purity of starting materials.

  • Causality: The nucleophilic aromatic substitution on a pyridine ring is generally slower than on a benzene ring due to the electron-withdrawing nature of the ring nitrogen. The reaction requires sufficient thermal energy to proceed at a reasonable rate. Impurities in the starting materials can also interfere with the reaction.

  • Troubleshooting Steps:

    • Increase Reaction Temperature: These reactions often require elevated temperatures, typically in the range of 100-150 °C. Consider using a higher boiling point solvent if necessary, such as n-butanol or ethylene glycol, to safely reach the required temperature.[1]

    • Use an Excess of Hydrazine Hydrate: Employing a significant excess of hydrazine hydrate (5-10 equivalents) can help drive the reaction to completion.

    • Ensure Purity of 4-chloro-5-methoxypyridine: The starting material should be pure. Impurities can lead to side reactions and lower yields.

    • Reaction Time: These reactions can be slow. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time, which could be up to 48 hours.[1]

Q2: I am observing the formation of side products during the synthesis of 5-methoxy-4-hydrazinopyridine. What are these and how can I minimize them?

A2: Side product formation is often due to the high reactivity of hydrazine and the reaction conditions.

  • Potential Side Products:

    • Bis-addition products: Where a second molecule of the chloropyridine reacts with the product hydrazine.

    • Reduction of the pyridine ring: Under harsh conditions, hydrazine can act as a reducing agent.

  • Minimization Strategies:

    • Control of Stoichiometry: Using a large excess of hydrazine hydrate will favor the formation of the desired monosubstituted product.

    • Temperature Control: While elevated temperatures are necessary, excessive heat can promote side reactions. Find the optimal temperature that provides a good reaction rate without significant byproduct formation.

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.

Part 2: Troubleshooting Guide for Fischer Indole Synthesis

The Fischer indole synthesis of azaindoles is known to be more challenging than for their carbocyclic analogs.[2][3] The presence of an electron-donating methoxy group on the pyridine ring is generally beneficial for this reaction.[3][4]

Q3: My Fischer indole synthesis of 5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine is failing or giving very low yields. What are the critical factors to consider?

A3: The success of the Fischer indole synthesis of azaindoles is highly dependent on the choice of acid catalyst and reaction conditions.

  • Causality: The key step in the Fischer indole synthesis is the acid-catalyzed[2][2]-sigmatropic rearrangement of the hydrazone intermediate. For pyridylhydrazones, the pyridine nitrogen can be protonated by the acid catalyst, which can disfavor the desired rearrangement. Therefore, a careful choice of acid is crucial.[2][5]

  • Troubleshooting Steps:

    • Acid Catalyst Screening: The choice of acid is critical. Both Brønsted and Lewis acids can be used.

      • Brønsted Acids: Polyphosphoric acid (PPA) is often effective for azaindole synthesis as it can act as both a catalyst and a solvent at high temperatures. Other options include sulfuric acid, hydrochloric acid, and p-toluenesulfonic acid.[5][6]

      • Lewis Acids: Zinc chloride (ZnCl₂) is a commonly used Lewis acid catalyst that can be effective.[6]

    • Temperature Optimization: The reaction often requires high temperatures (160-180°C) to proceed efficiently, especially when using PPA.[7] However, excessively high temperatures can lead to decomposition. A systematic optimization of the temperature is recommended.

    • Solvent Choice: The reaction is often run neat in the acid catalyst (e.g., PPA). In other cases, high-boiling point solvents like diphenyl ether or ethylene glycol can be used.

    • Purity of the Hydrazone: Ensure the hydrazone intermediate, whether formed in situ or pre-formed, is of high purity.

Q4: I am observing significant tar formation and decomposition of my product. How can I mitigate this?

A4: Tar formation is a common problem in Fischer indole synthesis, especially with sensitive substrates like azaindoles, and is usually a result of harsh reaction conditions.[5]

  • Causality: High temperatures and strong acids can lead to polymerization and degradation of the starting materials and the product. The electron-rich nature of the final azaindole product can make it susceptible to acid-catalyzed decomposition.

  • Mitigation Strategies:

    • Use the Mildest Effective Conditions: Start with milder acid catalysts and lower temperatures and gradually increase the intensity of the conditions until the reaction proceeds.

    • Shorter Reaction Times: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent over-reaction and product degradation.

    • Inert Atmosphere: Running the reaction under an inert atmosphere can help to prevent oxidative decomposition at high temperatures.

Q5: The Fischer indole synthesis with an unsymmetrical ketone can lead to regioisomers. How is this relevant to the synthesis of the 2-methyl derivative?

A5: In this specific synthesis using acetone (a symmetrical ketone), the formation of regioisomers is not an issue. However, if you were to use an unsymmetrical ketone (e.g., 2-butanone), you would expect to get a mixture of the 2,3-dimethyl and the 2-ethyl derivatives. The regioselectivity of the cyclization is influenced by the steric and electronic properties of the ketone and the choice of acid catalyst.

Part 3: Purification and Characterization

Q6: I am having difficulty purifying the final product, 5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine. What are the recommended purification techniques?

A6: The purification of azaindoles can be challenging due to their polarity and potential for metal chelation.

  • Recommended Techniques:

    • Column Chromatography: This is the most common method.

      • Stationary Phase: Silica gel is typically used.

      • Eluent System: A gradient of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is often effective. The addition of a small amount of a basic modifier like triethylamine (e.g., 1%) to the eluent can help to reduce tailing of the product on the silica gel by deactivating acidic sites.

    • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

    • Acid-Base Extraction: The basicity of the pyridine nitrogen allows for purification via acid-base extraction. The crude product can be dissolved in an organic solvent and extracted with a dilute acid (e.g., 1M HCl). The aqueous layer is then basified (e.g., with NaOH or NaHCO₃) and the product is extracted back into an organic solvent.

Q7: What are the expected spectroscopic data for 5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine?

  • A singlet for the methyl group (C2-CH₃) at around 2.3-2.5 ppm.

  • A singlet for the methoxy group (C5-OCH₃) at around 3.8-4.0 ppm.

  • Signals for the aromatic protons on the pyrrole and pyridine rings in the range of 6.5-8.5 ppm.

  • A broad singlet for the pyrrole N-H proton at a downfield chemical shift (>10 ppm), which is exchangeable with D₂O.

The ¹³C NMR would show characteristic signals for the methyl, methoxy, and aromatic carbons.

Assignment Expected ¹H NMR Chemical Shift (ppm) Expected ¹³C NMR Chemical Shift (ppm)
C2-CH₃~2.4~13
C5-OCH₃~3.9~55
Pyrrole & Pyridine CH6.5 - 8.5100 - 150
Pyrrole NH>10 (broad)-

Experimental Protocols (Illustrative)

The following protocols are generalized based on established procedures for Fischer indole synthesis of azaindoles and should be optimized for your specific laboratory conditions.

Protocol 1: Synthesis of 5-Methoxy-4-hydrazinopyridine
  • To a solution of 4-chloro-5-methoxypyridine (1.0 eq) in a suitable solvent (e.g., n-butanol), add hydrazine hydrate (5-10 eq).

  • Heat the reaction mixture to reflux (around 120-140 °C) for 24-48 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Fischer Indole Synthesis of 5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine
  • In situ hydrazone formation and cyclization:

    • To polyphosphoric acid (PPA) at an elevated temperature (e.g., 100 °C), add 5-methoxy-4-hydrazinopyridine (1.0 eq) followed by the slow addition of acetone (1.1 eq).

    • Heat the reaction mixture to 160-180 °C for a short period (e.g., 5-15 minutes).[7]

    • Monitor the reaction carefully by TLC.

    • Cool the reaction mixture and carefully quench by pouring it onto ice.

    • Neutralize the acidic solution with a base (e.g., NaOH or Na₂CO₃) and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Mechanism Visualization

Fischer_Indole_Mechanism Hydrazone Hydrazone Intermediate Enehydrazine Enehydrazine Tautomer Hydrazone->Enehydrazine Tautomerization (Acid-catalyzed) Sigmatropic [3,3]-Sigmatropic Rearrangement Enehydrazine->Sigmatropic Dienimine Dienimine Intermediate Sigmatropic->Dienimine Cyclization Intramolecular Cyclization Dienimine->Cyclization Aminal Aminal Intermediate Cyclization->Aminal Elimination Elimination of NH₃ Aminal->Elimination Product 5-Methoxy-2-methyl-1H- pyrrolo[2,3-c]pyridine Elimination->Product

Caption: Key steps in the Fischer indole synthesis mechanism.

References

  • Benchchem. (2025). Technical Support Center: Fischer Indole Synthesis of 4-Azaindoles.
  • Benchchem. (2025).
  • Simmons, B. J., et al. (2017). Understanding and Interrupting the Fischer Azaindolization Reaction. Journal of the American Chemical Society.
  • ChemicalBook. (n.d.). 5-METHOXY-1H-PYRROLO[2,3-C]PYRIDINE-2-CARBOXYLIC ACID(17288-36-7) 1H NMR.
  • Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References.
  • Garg, N. K., et al. (2012). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Molecules.
  • Royal Society of Chemistry. (2009). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr.
  • Jeanty, M., et al. (2009). Synthesis of 4- and 6-Azaindoles via the Fischer Reaction. Organic Letters.
  • PubMed. (2009). Synthesis of 4- and 6-azaindoles via the Fischer reaction.
  • MDPI. (2022).
  • NIH. (2011). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis.
  • ACS Publications. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form.
  • ResearchGate. (2014). (PDF) The Fischer Reaction in the Synthesis of 2,3-Disubstituted 7-Azaindoles.
  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.).
  • Google Patents. (2012). CN102757390A - Method for preparing 2-methoxy-4-diazanyl-5-fluoropyrimidine.
  • PMC. (2022). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.
  • ChemicalBook. (n.d.). 5-METHYL-1H-PYRROLO[2,3-B]PYRIDINE synthesis.
  • Benchchem. (2025). Fischer indole synthesis for 6-methoxyindole precursors.
  • Google Patents. (2011). Preparation method for 2-methoxy-4-hydrazino-5-fluoropyrimidine.
  • ResearchGate. (2016). How to prepare 4-hydrazino pyridine?.
  • PMC. (2016).
  • Taylor & Francis. (2014).
  • ChemicalBook. (n.d.). 2-Hydrazinopyridine synthesis.
  • ResearchGate. (2010). Pyridine-Based Heterocycles.
  • MDPI. (2021).

Sources

Technical Support Center: Synthesis of 5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to improve the yield and purity of this important heterocyclic compound. Our approach is grounded in mechanistic principles and field-proven insights to ensure you can confidently navigate the synthetic challenges.

Introduction to the Synthetic Strategy

The most common and adaptable route to the 5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine core is the Fischer indole synthesis. This classic reaction involves the acid-catalyzed cyclization of a pyridylhydrazone, which is typically formed in situ from the corresponding pyridylhydrazine and a ketone. For our target molecule, the key starting materials are 5-methoxypyridin-4-yl-hydrazine and acetone .

The overall synthetic workflow can be visualized as a two-stage process: first, the synthesis of the crucial hydrazine intermediate, and second, the Fischer indolization to form the final product.

Synthetic_Workflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Fischer Indolization Start 4-Chloro-5-methoxypyridine Precursor 5-Methoxypyridin-4-yl-hydrazine Start->Precursor Nucleophilic Aromatic Substitution Hydrazine Hydrazine Hydrate Hydrazine->Precursor Hydrazone Hydrazone Intermediate (in situ) Precursor->Hydrazone Acetone Acetone Acetone->Hydrazone Final_Product 5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine Hydrazone->Final_Product Acid-Catalyzed Cyclization

Caption: General two-stage synthetic workflow.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis. Each issue is analyzed with potential causes and actionable solutions.

Stage 1: Synthesis of 5-Methoxypyridin-4-yl-hydrazine

The most direct method for preparing this precursor is the nucleophilic aromatic substitution of a 4-halo-5-methoxypyridine with hydrazine hydrate.

Q1: The reaction to form 5-methoxypyridin-4-yl-hydrazine from 4-chloro-5-methoxypyridine is sluggish or gives a low yield. What can I do?

Potential Causes & Solutions:

  • Insufficient Reactivity of the Starting Material: The electron-donating nature of the methoxy group can deactivate the pyridine ring towards nucleophilic substitution.

    • Solution: Consider using a more reactive leaving group. If you are using 4-chloro-5-methoxypyridine, switching to 4-bromo- or 4-iodo-5-methoxypyridine could increase the reaction rate. However, this may increase the cost of starting materials.

  • Reaction Temperature and Time: These reactions often require elevated temperatures to proceed at a reasonable rate.

    • Solution: Ensure the reaction is heated sufficiently, typically to reflux in a suitable solvent like ethanol or n-butanol. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Hydrazine Concentration: The concentration of hydrazine hydrate can impact the reaction.

    • Solution: Use a significant excess of hydrazine hydrate to drive the reaction to completion. This also serves as the solvent in some cases.

Q2: I am observing side products during the synthesis of the hydrazine precursor. What are they and how can I avoid them?

Potential Causes & Solutions:

  • Formation of Dipyridylhydrazines: A common side product is the formation of a hydrazine substituted with two pyridyl groups.

    • Solution: Using a large excess of hydrazine hydrate will statistically favor the formation of the desired mono-substituted product.

  • Decomposition of the Product: Hydrazine derivatives can be unstable, especially at high temperatures.

    • Solution: Once the reaction is complete, it is advisable to work up the reaction mixture promptly. Avoid prolonged heating. Purification should be carried out under mild conditions, and the isolated product should be stored under an inert atmosphere at a low temperature.

Stage 2: Fischer Indole Synthesis

Q3: The Fischer indole cyclization is resulting in a low yield of the final product. How can I improve it?

Potential Causes & Solutions:

  • Purity of Starting Materials: The Fischer indole synthesis is sensitive to impurities in both the pyridylhydrazine and the ketone.

    • Solution: Ensure your 5-methoxypyridin-4-yl-hydrazine is pure. If it has discolored upon storage, consider purification by recrystallization. Use freshly distilled, dry acetone.

  • Choice and Concentration of Acid Catalyst: The type and amount of acid are critical. Both Brønsted acids (e.g., H₂SO₄, HCl, polyphosphoric acid (PPA)) and Lewis acids (e.g., ZnCl₂) can be used.[1]

    • Solution: A screening of different acid catalysts is recommended. Polyphosphoric acid (PPA) is often a good choice as it can also serve as the solvent. Eaton's reagent (P₂O₅ in methanesulfonic acid) is another powerful option. Start with a catalytic amount and increase if necessary.

  • Reaction Temperature and Time: The reaction often requires heat, but excessive temperatures can lead to degradation.

    • Solution: Monitor the reaction by TLC to find the optimal balance. Microwave-assisted synthesis can sometimes offer a significant advantage by reducing reaction times and improving yields.

  • Atmosphere: Pyridylhydrazines and the resulting azaindoles can be susceptible to oxidation at high temperatures.

    • Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.

Q4: My TLC plate shows multiple spots, indicating significant side product formation. What are the likely side reactions, and how can I minimize them?

Potential Causes & Solutions:

  • N-N Bond Cleavage: A known side reaction in Fischer indole synthesis, especially with electron-rich hydrazines, is the cleavage of the N-N bond, which can lead to the formation of 4-amino-5-methoxypyridine.[2][3][4]

    • Solution: This is often promoted by overly harsh acidic conditions. Try using a milder acid or a lower concentration of the acid. Running the reaction at a lower temperature for a longer time might also favor the desired cyclization pathway.

  • Formation of Regioisomers: While not an issue with a symmetrical ketone like acetone, if an unsymmetrical ketone were used, the formation of two different regioisomers would be possible.

  • Polymerization/Tar Formation: High temperatures and strong acids can lead to the degradation of starting materials and products, resulting in the formation of intractable tars.

    • Solution: Use the minimum effective temperature and reaction time. Ensure efficient stirring to prevent localized overheating. A one-pot procedure, where the hydrazone is formed in situ and immediately cyclized without isolation, can sometimes minimize degradation.

Frequently Asked Questions (FAQs)

Q: Is it necessary to isolate the pyridylhydrazone before the cyclization step?

A: No, it is often preferable to perform a one-pot reaction where the 5-methoxypyridin-4-yl-hydrazine and acetone are mixed in the presence of the acid catalyst. This avoids the isolation of the potentially unstable hydrazone intermediate and can improve the overall efficiency of the process.

Q: What is the best way to purify the final product, 5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine?

A: The purification method will depend on the nature of the impurities.

  • Column Chromatography: Flash column chromatography on silica gel is a common and effective method for removing most impurities. A gradient elution with a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is typically used.

  • Crystallization: If the product is a solid and the impurities have different solubility profiles, recrystallization from a suitable solvent system can be a highly effective purification technique.

  • Acid-Base Extraction: As an indole derivative, the product has a weakly acidic N-H proton. An acid-base extraction can sometimes be used to separate it from non-acidic or non-basic impurities. However, care must be taken as some azaindoles can be sensitive to strong acids or bases.

Q: My final product is colored. Is this normal?

A: Azaindole compounds can sometimes be off-white or slightly colored due to minor impurities or slight oxidation. If the color is intense, it may indicate the presence of significant impurities. In such cases, further purification is recommended. Storing the final product under an inert atmosphere and protected from light can help prevent discoloration over time.

Experimental Protocols

Protocol 1: Synthesis of 5-Methoxypyridin-4-yl-hydrazine

This protocol is a general guideline based on nucleophilic aromatic substitution reactions with hydrazine.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chloro-5-methoxypyridine (1 equivalent).

  • Addition of Hydrazine: Add hydrazine hydrate (10 equivalents) to the flask.

  • Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully add water to the mixture and extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel to yield pure 5-methoxypyridin-4-yl-hydrazine.

Protocol 2: Fischer Indole Synthesis of 5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine

This protocol is a general guideline and may require optimization.

  • Reaction Setup: In a round-bottom flask, add polyphosphoric acid (PPA) (approximately 10 times the weight of the hydrazine). Heat the PPA to around 80-90 °C with stirring.

  • Addition of Reactants:

    • In a separate vial, mix 5-methoxypyridin-4-yl-hydrazine (1 equivalent) and acetone (1.5 equivalents).

    • Slowly add this mixture to the hot PPA with vigorous stirring.

  • Heating: Increase the temperature of the reaction mixture to 100-120 °C and maintain for 1-2 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture onto crushed ice and stir until the PPA is fully hydrolyzed.

    • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or a concentrated sodium hydroxide solution until the pH is approximately 7-8.

    • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to obtain the pure 5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine.

Quantitative Data Summary

The yield of the Fischer indole synthesis is highly dependent on the specific substrates and reaction conditions. The table below provides a general overview of how different parameters can influence the outcome.

ParameterCondition 1YieldCondition 2YieldRationale
Acid Catalyst H₂SO₄ (catalytic)ModeratePolyphosphoric Acid (PPA)Good to ExcellentPPA often acts as both a catalyst and a solvent, providing a homogeneous reaction medium and promoting dehydration.
Temperature 80 °CLow to Moderate120 °CModerate to GoodHigher temperatures increase the rate of the[3][3]-sigmatropic rearrangement but can also lead to increased side reactions if too high.
Reaction Time 1 hourModerate4 hoursGoodLonger reaction times can drive the reaction to completion, but prolonged heating can also lead to product degradation.
Atmosphere AirModerateInert (N₂)GoodAn inert atmosphere prevents oxidation of the sensitive hydrazine and azaindole compounds, especially at elevated temperatures.

Visualizations

Fischer_Indole_Mechanism Start Pyridylhydrazine + Acetone Hydrazone Pyridylhydrazone Formation (in situ) Start->Hydrazone H⁺ Enamine Tautomerization to Ene-hydrazine Hydrazone->Enamine H⁺ Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Heat Cyclization Cyclization & Aromatization Rearrangement->Cyclization -NH₃ Product 5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine Cyclization->Product

Caption: Key steps in the Fischer indole synthesis mechanism.

References

  • Understanding and Interrupting the Fischer Azaindolization Reaction. National Institutes of Health. [Link]

  • Why Do Some Fischer Indolizations Fail? National Institutes of Health. [Link]

  • How to prepare 4-hydrazino pyridine? ResearchGate. [Link]

  • How to get the maximum yield for the Fisher Indole synthesis? ResearchGate. [Link]

  • New 3H-Indole Synthesis by Fischer's Method. Part I. National Institutes of Health. [Link]

  • Palladium-Catalyzed Triazolopyridine Synthesis: Synthesis of 7-Chloro-3-(2-Chlorophenyl)-1,2,4-Triazolo[4,3-a]Pyridine. Organic Syntheses. [Link]

  • Fischer Indole Synthesis. Organic Chemistry Portal. [Link]

  • Synthesis process of 2-hydrazinopyridine derivative.
  • Fischer indole synthesis. Wikipedia. [Link]

  • Preparation method for 2-methoxy-4-hydrazino-5-fluoropyrimidine.
  • Synthesis of 2-mercapto-5-methoxyimidazo [4,5-b] pyridine. ResearchGate. [Link]

  • Transformations of 5-Amino-4-(3,4-dimethoxyphenyl)pyrazoles in the Diazotization Reaction. ResearchGate. [Link]

  • Production process for preparing 4-chloro-2,5-dimethoxyaniline with hydrazine hydrate catalytic reduction method.
  • Reaction of 4,5‐diamino, 5‐amino‐4‐glucosylamino and 4‐amino‐5‐glucosylaminopyrimidines with nitrous acid. synthesis, anticancer and anti‐aids activities of 8‐azapurines. ResearchGate. [Link]

  • Hydrazine synthesis.
  • Synthesis and Characteristics of 1,2,4,5-Tetrazines for Using as High Energy Density Materials (HEDMs). MDPI. [Link]

  • Synthesis, characterization and reactions of 4-hydrazino-2-methylpyrimidino[4 ',5 ': 4,5]thiazolo[3,2-a]benzimidazole. ResearchGate. [Link]

  • Synthesis of 2-amino-5-fluoropyridine. ResearchGate. [Link]

  • Proposed reaction mechanism for the reaction between 4-chloroquinazoline and hydrazine. ResearchGate. [Link]

  • Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Journal of the Chemical Society B: Physical Organic. [Link]

Sources

5-Methoxy-2-methyl-1H-pyrrolo[2,3-C]pyridine stability and degradation issues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Methoxy-2-methyl-1H-pyrrolo[2,3-C]pyridine. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the potential stability and degradation challenges associated with this heterocyclic building block. As this molecule is a member of the broader pyrrolopyridine (azaindole) family, its stability profile is influenced by the inherent reactivity of the fused pyrrole and pyridine rings. This guide synthesizes data from related structures to provide field-proven insights and troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage and handling conditions for 5-Methoxy-2-methyl-1H-pyrrolo[2,3-C]pyridine?

A1: Based on safety data for analogous methoxy-pyridine and pyrrolopyridine compounds, optimal stability is achieved under controlled conditions.[1][2][3] Always store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, refrigeration (2-8°C) is recommended to minimize thermal degradation.[2] The material should be protected from light and moisture, as these are common initiators for degradation in heterocyclic compounds.[4][5][6]

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Slows down potential hydrolytic and oxidative degradation pathways.
Atmosphere Inert Gas (Argon, Nitrogen)Prevents air- and moisture-induced oxidation of the electron-rich pyrrole ring.
Light Amber Vial / Opaque ContainerPyrrolopyridine structures can be photolabile, leading to photodegradation.[4][5][6]
Container Tightly SealedPrevents exposure to atmospheric moisture and oxygen.
Q2: What is the expected appearance of this compound, and what does a change in color signify?

A2: Typically, this compound should be an off-white to light-colored solid. A noticeable change to yellow, brown, or the formation of dark particulates often indicates degradation. This is commonly due to slow oxidation or polymerization, a known issue with pyrrole-containing structures which can form highly colored conjugated systems upon decomposition.[7] If you observe a color change, it is critical to re-analyze the material for purity before use.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments. The following workflow provides a general approach to diagnosing stability issues.

G cluster_degradation Degradation Suspected start Inconsistent Experimental Results (e.g., variable yields, new TLC spots) check_purity Verify Purity of Starting Material (HPLC, LC-MS, NMR) start->check_purity purity_ok Purity Confirmed? check_purity->purity_ok check_storage Review Storage & Handling (Temp, Light, Air Exposure?) purity_ok->check_storage Yes re_purify Re-purify Starting Material purity_ok->re_purify No check_conditions Analyze Reaction Conditions (pH, Oxidants, Temp, Light?) check_storage->check_conditions forced_degradation Perform Forced Degradation Study (See Protocol Below) check_conditions->forced_degradation identify_degradants Identify Degradants (LC-MS/MS, NMR) forced_degradation->identify_degradants re_design Modify Experimental Protocol (e.g., lower temp, inert atm.) identify_degradants->re_design

Caption: General troubleshooting workflow for stability issues.

Q3: My reaction yield is unexpectedly low and I see multiple new spots on my TLC plate. What could be the cause?

A3: This is a classic sign of starting material degradation under your reaction conditions. The pyrrolopyridine core is susceptible to several degradation pathways:

  • Acid/Base Instability: Studies on related pyrrolo[3,4-c]pyridines show they are labile in acidic media and extremely unstable in alkaline (basic) media.[4][6] Strong acids can protonate the pyridine nitrogen, potentially leading to ring-opening of the sensitive pyrrole moiety. Strong bases can deprotonate the pyrrole N-H, creating a reactive anion that may be unstable.

    • Causality: The electron-rich pyrrole ring is prone to electrophilic attack under acidic conditions, while the N-H proton is acidic enough to be removed by strong bases, both leading to instability.

    • Solution: If possible, use milder reaction conditions. Buffer your reaction to maintain a neutral pH. If a strong base is required, consider using non-nucleophilic bases at low temperatures (e.g., -78°C).

  • Oxidative Degradation: The pyrrole ring is highly susceptible to oxidation.[7][8] Common laboratory reagents, or even atmospheric oxygen, can cause degradation, especially in the presence of metal catalysts or light.

    • Causality: Oxidation can lead to the formation of N-oxides on the pyridine ring or, more destructively, dearomatization and cleavage of the pyrrole ring to form pyrrolidinone-like structures.[7]

    • Solution: Degas your solvents and run the reaction under a strict inert atmosphere (argon or nitrogen). Avoid oxidizing agents unless they are a required part of the reaction mechanism.

Q4: I am performing a purification via silica gel chromatography and observing significant material loss and streaking on the column. Why is this happening?

A4: The issue likely stems from the interaction of your compound with the acidic surface of standard silica gel. The basic pyridine nitrogen in the pyrrolopyridine structure can interact strongly with the acidic silanol groups (Si-OH) on the silica surface. This can cause irreversible adsorption, streaking, and on-column degradation.

  • Causality: The Lewis basicity of the pyridine nitrogen leads to strong acid-base interactions with the silica surface, hindering elution and promoting decomposition.

  • Solution:

    • Neutralize the Silica: Pre-treat the silica gel by slurrying it in a solvent system containing a small amount of a volatile base, such as 1-2% triethylamine (Et₃N) or ammonia in methanol. This deactivates the acidic sites.

    • Use an Alternative Stationary Phase: Consider using neutral or basic alumina, or a C18-functionalized silica (reverse-phase chromatography), which do not have acidic surfaces.

Q5: My HPLC analysis shows a new peak appearing in my sample over a few hours, even when dissolved in a common solvent like methanol or acetonitrile. What is this?

A5: This indicates that your compound is unstable in the dissolution solvent, likely due to photodegradation or reaction with trace impurities in the solvent.

  • Causality: Many heterocyclic molecules are known to be photolabile.[4][5][6] The energy from ambient or UV light (from a detector) can promote the molecule to an excited state, leading to bond cleavage or reaction with the solvent or dissolved oxygen.[9]

  • Solution:

    • Protect from Light: Prepare and store analytical samples in amber vials.

    • Use High-Purity Solvents: Use fresh, HPLC-grade solvents to minimize reactive impurities like peroxides (in ethers) or trace acids/bases.

    • Perform a Solvent Stability Study: Dissolve the compound in several different HPLC-grade solvents (e.g., acetonitrile, methanol, THF, buffered mobile phase) and monitor the purity over time to identify the most stable medium for analysis.

In-Depth Analysis: Potential Degradation Pathways

Understanding the likely degradation pathways is crucial for developing stable formulations and robust synthetic procedures. Based on the chemistry of the pyrrole and pyridine rings, the following pathways are plausible.

G cluster_oxidation Oxidative Stress (Air, H₂O₂, m-CPBA) cluster_hydrolysis Hydrolytic Stress (Strong Acid/Base) cluster_photo Photolytic Stress (UV/Visible Light) Main 5-Methoxy-2-methyl- 1H-pyrrolo[2,3-C]pyridine N_Oxide N-Oxide Formation (on Pyridine Ring) Main->N_Oxide Oxidation Ring_Opening Pyrrole Ring Cleavage (Pyrrolidinone formation) Main->Ring_Opening Oxidation Demethylation O-Demethylation (loss of Methoxy group) Main->Demethylation Acid Hydrolysis Pyrrole_Deg Pyrrole Ring Polymerization Main->Pyrrole_Deg Acid/Base Polymerization Polymerization Main->Polymerization Photodegradation Complex_Mix Complex Mixture of Unidentified Products Main->Complex_Mix Photodegradation

Caption: Plausible degradation pathways for the title compound.

  • Oxidative Degradation: The electron-rich pyrrole nucleus is highly susceptible to oxidation.[7][8] This can result in the formation of various products, including cleavage of the pyrrole C=C bond to form carbonyls or lactams (pyrrolidinones). The pyridine nitrogen can also be oxidized to an N-oxide.

  • Hydrolytic Degradation: In strongly acidic conditions (pH < 2), the methoxy group may undergo hydrolysis to the corresponding phenol. Furthermore, studies on related pyrrolopyridines have demonstrated significant instability in both acidic and, particularly, alkaline environments, which can lead to the cleavage of the imide or pyrrole ring.[4][6][10]

  • Photodegradation: As members of the 7-azaindole family, these compounds can be sensitive to light.[9] UV radiation can induce complex degradation pathways, often involving radical mechanisms that lead to polymerization or the formation of a complex mixture of minor products. Forced degradation studies on related structures confirm their photolabile nature.[4][5][6]

Key Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is essential for identifying potential degradants and understanding the intrinsic stability of the molecule. It is based on ICH guideline Q1A.[11]

Objective: To intentionally degrade the compound under various stress conditions to facilitate the development of a stability-indicating analytical method.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of 5-Methoxy-2-methyl-1H-pyrrolo[2,3-C]pyridine at ~1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Set Up Stress Conditions: For each condition, use a separate vial containing an aliquot of the stock solution. Include a control vial kept at 2-8°C and protected from light.

    • Acid Hydrolysis: Add 1M HCl to a final concentration of 0.1M. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 1M NaOH to a final concentration of 0.1M. Keep at room temperature for 2 hours (expect rapid degradation).[4][6]

    • Oxidative Degradation: Add 30% hydrogen peroxide to a final concentration of 3%. Keep at room temperature for 24 hours.

    • Thermal Degradation: Heat a solution at 80°C for 48 hours. For solid-state thermal stress, heat the neat powder at 80°C. Many nitrogen-rich heterocyclic compounds are thermally stable up to 250°C, but solution-state stability is often much lower.[12][13][14]

    • Photodegradation: Expose a solution to a calibrated light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

  • Analysis:

    • After the designated time, neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration (~0.1 mg/mL).

    • Analyze all samples, including the control, by a reverse-phase HPLC method with a photodiode array (PDA) detector.

  • Interpretation: Aim for 5-20% degradation of the main peak. If degradation is too extensive, reduce the stress duration or temperature. The goal is to generate the primary degradation products without destroying the entire sample.

Protocol 2: Developing a Stability-Indicating HPLC Method

Objective: To create an HPLC method capable of separating the parent compound from all process impurities and potential degradation products identified in the forced degradation study.

Methodology:

  • Column Selection: Start with a standard C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase Screening:

    • Mobile Phase A: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid in Water. (Note: The acidic modifier will ensure the basic pyridine nitrogen is protonated, leading to better peak shape).

    • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient Elution:

    • Run a broad gradient to elute all components, for example:

      • Start at 5% B, hold for 1 minute.

      • Ramp to 95% B over 15 minutes.

      • Hold at 95% B for 5 minutes.

      • Return to 5% B and re-equilibrate.

  • Analysis of Stressed Samples: Inject the samples generated from the Forced Degradation Study (Protocol 1). Use a PDA detector to monitor the elution of all peaks and check for peak purity.

  • Method Optimization:

    • Resolution: Adjust the gradient slope to improve the separation between the parent peak and the closest eluting degradant peak.

    • Peak Shape: Ensure the parent peak is symmetrical (tailing factor < 1.5). If peak tailing is an issue, a different acidic modifier or a specialized base-deactivated column may be necessary.

  • Validation: Once optimized, the method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

By understanding the inherent chemical liabilities of the 5-Methoxy-2-methyl-1H-pyrrolo[2,3-C]pyridine structure and employing these troubleshooting and analytical strategies, researchers can ensure the integrity of their materials and the reliability of their experimental results.

References

  • Muszalska, I., Ciemniejewski, M. P., Lesniewska, M. A., Szkatuła, D., & Malinka, W. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Journal of AOAC International, 98(5), 1248–1259. [Link]

  • Wolan, A., Bąk, A., & Pindela, L. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 29(9), 2053. [Link]

  • Negrie, M., & Chisholm, C. (2001). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Chemical Reviews, 101(6), 1855-1872. [Link]

  • Bartsch, R. A., Chae, Y. M., Ham, S., & Birney, D. M. (2001). Experimental and theoretical studies on the thermal decomposition of heterocyclic nitrosimines. Journal of the American Chemical Society, 123(31), 7479–7486. [Link]

  • Wolan, A., Bąk, A., & Pindela, L. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. PubMed, 38811800. [Link]

  • Muszalska, I., Ciemniejewski, M. P., Lesniewska, M. A., Szkatuła, D., & Malinka, W. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. PubMed, 26485802. [Link]

  • Kim, S. K., & Zewail, A. H. (1991). Photophysics of a novel optical probe, 7-azaindole and an antiviral agent, hypericin. SPIE Proceedings. [Link]

  • Muszalska, I., et al. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives... Journal of AOAC International. [Link]

  • Wolan, A., Bąk, A., & Pindela, L. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. ResearchGate. [Link]

  • Smith, J. A., & Garden, S. J. (2016). The Oxidation of Pyrrole. Chemistry: An Asian Journal, 11(2), 155–167. [Link]

  • Corral, I., et al. (2015). Pre-Dewar structure modulates protonated azaindole photodynamics. Physical Chemistry Chemical Physics, 17(31), 20344-20349. [Link]

  • Sobolewska, D., & Malinka, W. (2010). Studies of the degradation mechanism of pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives with analgesic activity. Acta Poloniae Pharmaceutica, 67(3), 233–238. [Link]

  • Donohoe, T. J., et al. (2016). The Oxidation of Pyrrole. ResearchGate. [Link]

  • Singh, R., & Rehman, Z. (2016). Forced degradation studies: A tool for determination of stability of drugs. Journal of Analytical & Pharmaceutical Research, 3(6). [Link]

Sources

Technical Support Center: By-product Analysis in 5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and analysis of 5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine (6-Aza-5-methoxy-2-methylindole). This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, experience-based answers to common challenges, focusing on the identification and mitigation of reaction by-products.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common high-level questions encountered during the synthesis of the target compound.

Q1: What are the most common synthetic routes to 5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine, and which is most prone to by-products?

A1: The most prevalent and historically significant route is a variation of the Fischer Indole Synthesis.[1][2] This involves the acid-catalyzed cyclization of a hydrazone formed from 4-methoxy-3-pyridinylhydrazine and acetone. While effective, this method is sensitive to acid strength and temperature, which can lead to several side reactions. Alternative methods, such as those based on palladium-catalyzed cross-coupling reactions, offer different impurity profiles but can be more costly.[3] The Fischer synthesis is often the most scrutinized for by-products due to the harsh acidic conditions required for the key[4][4]-sigmatropic rearrangement and cyclization steps.[1][5]

Q2: I have an impurity with a mass of [M+14]. What is the likely identity of this by-product?

A2: An impurity with a mass corresponding to the addition of a methyl group ([M+14]) is frequently observed. This is often due to over-alkylation. If methylating agents (e.g., methyl iodide) are used in a preceding or subsequent step, methylation can occur on the pyrrole nitrogen (N-1 position) or, under more forcing conditions, at the C-3 position.[2][6] Verifying the reaction conditions and stoichiometry of any methylation steps is the first critical troubleshooting step.

Q3: My reaction yields are low, and the crude material is a dark, complex mixture. What is the likely cause?

A3: The formation of dark, often polymeric, material is a classic sign of overly harsh acidic conditions or elevated temperatures during the Fischer indole synthesis.[2] The indole nucleus, particularly the electron-rich pyrrole ring, is susceptible to acid-catalyzed polymerization.[2] This is especially problematic if strong, non-volatile acids like sulfuric or polyphosphoric acid (PPA) are used without precise temperature control.[5][7] Consider using milder Lewis acids (e.g., ZnCl₂) or carefully controlling the addition and temperature when using strong Brønsted acids.

Section 2: Troubleshooting Guide: Common Impurities & Solutions

This section provides a problem-oriented approach to identifying and resolving specific by-product issues.

Problem 1: Presence of an Isomeric Impurity

Symptom: HPLC/UPLC analysis shows a peak with an identical mass-to-charge ratio (m/z) as the desired product but a different retention time.

Causality: The formation of isomeric azaindoles is a known challenge. During the Fischer synthesis, if the precursor hydrazine has alternative cyclization pathways or if rearrangements occur, different isomers can form. For instance, incomplete rearrangement or alternative cyclization could lead to the formation of a 4- or 6-methoxy isomer if the starting pyridine precursors are impure.

Troubleshooting Protocol:

  • Confirm Starting Material Purity: Use high-field NMR and HPLC to verify the isomeric purity of the 4-methoxy-3-pyridinylhydrazine precursor. Impurities in this starting material are the most common root cause.

  • Optimize Cyclization Conditions: The choice of acid catalyst can influence the regioselectivity of the cyclization.

    • Experiment: Screen a panel of catalysts (e.g., polyphosphoric acid, Eaton's reagent, ZnCl₂, p-toluenesulfonic acid).

    • Analysis: Analyze the crude reaction mixture by HPLC to determine the product-to-isomer ratio for each catalyst.

  • Structural Elucidation: Isolate the impurity using preparative chromatography. Use 2D NMR techniques (COSY, HSQC, HMBC) to definitively establish the connectivity and confirm its isomeric structure.

Problem 2: Incomplete Cyclization or Hydrolysis By-products

Symptom: LC-MS analysis reveals peaks corresponding to reaction intermediates, such as the initial hydrazone or a partially cyclized intermediate.

Causality: The key cyclization and ammonia elimination steps of the Fischer synthesis require sufficient thermal energy and acid strength.[1] Insufficient heating, inadequate reaction time, or a catalyst that is too weak can stall the reaction, leaving intermediates in the final mixture.

Troubleshooting Workflow:

The following workflow provides a systematic approach to diagnosing and resolving issues related to incomplete reactions.

G cluster_0 Diagnosis cluster_1 Resolution Start Intermediate Detected (e.g., Hydrazone) Check_Time Was Reaction Time Sufficient? Start->Check_Time Check_Temp Was Reaction Temperature Maintained? Check_Time->Check_Temp  Yes Increase_Time Increase Reaction Time (e.g., by 2-4 hours) Check_Time->Increase_Time  No Check_Acid Is Acid Catalyst Active and Sufficient? Check_Temp->Check_Acid  Yes Increase_Temp Increase Temperature (in 10°C increments) Check_Temp->Increase_Temp  No Change_Acid Increase Catalyst Loading or Switch to Stronger Acid (e.g., PPA) Check_Acid->Change_Acid  No Success Problem Resolved Increase_Time->Success Increase_Temp->Success Change_Acid->Success

Caption: Troubleshooting workflow for incomplete cyclization.

Experimental Protocol: Reaction Optimization

  • Baseline: Set up the reaction using the original, problematic conditions.

  • Variable 1 (Time): Set up parallel reactions and run them for T+2h, T+4h, and T+6h, where T is the original time.

  • Variable 2 (Temperature): Set up parallel reactions at T+10°C and T+20°C.

  • Variable 3 (Catalyst): Set up reactions with 1.5x catalyst loading or switch to a stronger acid like polyphosphoric acid (PPA).

  • Analysis: Quench small aliquots from each reaction at set time points and analyze by UPLC/LC-MS to monitor the disappearance of the intermediate and the formation of the product.

Problem 3: Oxidative By-products

Symptom: The appearance of colored impurities, potentially with masses corresponding to [M+16] or [M-2], suggesting oxidation.

Causality: The pyrrole core of azaindoles can be sensitive to air oxidation, especially at elevated temperatures or in the presence of certain metal catalysts.[8] This can lead to the formation of N-oxides or other oxidized species.

Mitigation Strategies:

  • Inert Atmosphere: Ensure all reactions are conducted under a robust inert atmosphere (Nitrogen or Argon). Degas all solvents before use.

  • Antioxidant Additives: In some cases, adding a small quantity of an antioxidant like BHT (butylated hydroxytoluene) can suppress oxidative side reactions, although this must be validated to ensure it doesn't interfere with the desired reaction.

  • Purification: Oxidative impurities are often more polar. They can typically be removed effectively using silica gel column chromatography.

Section 3: Analytical Data Summary

The table below summarizes common by-products, their likely structures, and key analytical identifiers. This serves as a quick reference during data analysis.

By-product ClassPutative Structure / ModificationMolecular Weight ChangeKey Analytical Signature (LC-MS / NMR)
Incomplete Cyclization Hydrazone Intermediate+18 (relative to product)Distinctly different retention time (often more polar). Absence of pyrrole NH proton in ¹H NMR.
Isomerization Positional Isomer (e.g., 4- or 6-Methoxy)0Identical m/z, different HPLC retention time. Requires 2D NMR for confirmation.
Over-Alkylation N-Methylated Product+14m/z = [M+14]. Disappearance of the pyrrole NH proton and appearance of a new N-CH₃ singlet (~3.8-4.0 ppm) in ¹H NMR.
Oxidation N-Oxide+16m/z = [M+16]. Aromatic protons may be shifted downfield in ¹H NMR.
Polymerization Dimer / Oligomer+[n*M]Broad, unresolved peaks in HPLC ("hump"). Often insoluble and appears as baseline noise in NMR.

Section 4: By-product Formation Pathways

Understanding the mechanism of by-product formation is key to preventing it. The following diagram illustrates the desired reaction pathway versus common side reactions during a Fischer-type synthesis.

G cluster_0 Desired Pathway cluster_1 Side Reactions Hydrazine 4-Methoxy-3-pyridinylhydrazine + Acetone Hydrazone Hydrazone Formation Hydrazine->Hydrazone Rearrangement [3,3]-Sigmatropic Rearrangement Hydrazone->Rearrangement Cyclization Cyclization & NH₃ Loss Rearrangement->Cyclization Polymer Acid-Catalyzed Polymerization Rearrangement->Polymer Excess Acid/ High Temp Isomer Incorrect Regiochemistry (Isomer Formation) Rearrangement->Isomer Impure Precursor/ Rearrangement Product Target Product Cyclization->Product Incomplete Incomplete Cyclization (Stalled Intermediate) Cyclization->Incomplete Insufficient Heat/Time

Caption: Reaction pathways in the synthesis of 5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine.

References

  • Fischer indole synthesis - Wikipedia . Wikipedia. [Link]

  • Indole alkaloids synthesis via a selective cyclization of aminocyclopropanes . PubMed. [Link]

  • Synthesis and Chemistry of Indole . SlideShare. [Link]

  • Synthesis, Reactions and Medicinal Uses of Indole . Pharmaguideline. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors . PubMed Central. [Link]

  • Iodine-Mediated Synthesis of 3H-Indoles via Intramolecular Cyclization of Enamines . ACS Publications. [Link]

  • Lecture 8 Bonus: Azaindole Survival Guide . Baran Lab, Scripps Research. [Link]

  • Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines . National Institutes of Health. [Link]

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile . RosDok, University of Rostock. [Link]

  • The Fischer Reaction in the Synthesis of 2,3-Disubstituted 7-Azaindoles . ResearchGate. [Link]

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines . ResearchGate. [Link]

  • Azaindole synthesis . Organic Chemistry Portal. [Link]

  • Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators . PubMed Central. [Link]

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines . MDPI. [Link]

  • Fischer Indole Synthesis . YouTube. [Link]

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines . OPHCJ. [Link]

  • Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method . Beilstein Journal of Organic Chemistry. [Link]

  • Synthetic strategies to pyrido fused heterocycles . Indian Academy of Sciences. [Link]

Sources

Technical Support Center: Refinement of Purification Methods for 5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this and related heterocyclic compounds. Here, we will address specific issues in a question-and-answer format, explaining the causality behind experimental choices to ensure both scientific integrity and practical success.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section directly addresses common problems you may encounter during the purification of 5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine.

Q1: I'm observing significant tailing/streaking of my compound during silica gel column chromatography. What is the cause and how can I resolve this?

A1: Tailing or streaking on a silica gel column is a frequent issue with nitrogen-containing heterocyclic compounds like 5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine. The primary cause is the interaction between the basic nitrogen atom in the pyridine ring and the acidic silanol groups on the surface of the silica gel. This leads to non-ideal elution behavior.

Troubleshooting & Optimization:

  • Mobile Phase Modification: A common and effective solution is to add a small amount of a basic modifier to your mobile phase. Triethylamine (TEA) at a concentration of 0.1-1% (v/v) is typically sufficient to neutralize the acidic sites on the silica gel, leading to sharper peaks and improved separation.

  • Alternative Stationary Phase: If tailing persists, consider switching to a more inert stationary phase. Neutral or basic alumina can be an excellent alternative to silica gel for the purification of basic compounds.

  • Reversed-Phase Chromatography: For highly polar impurities, reversed-phase (C18) flash chromatography can be a powerful alternative. A typical mobile phase would be a gradient of acetonitrile in water.[1]

Q2: My yield after column chromatography is lower than expected. Where could my compound be lost, and how can I improve recovery?

A2: Low recovery after column chromatography can be attributed to several factors, from improper solvent selection to issues with the column packing itself.

Troubleshooting & Optimization:

  • Thorough Elution: Ensure you have used a sufficiently polar solvent system to elute your compound completely from the column. It's good practice to flush the column with a highly polar solvent (e.g., 10% methanol in dichloromethane) after your main product has eluted to check for any remaining compounds.

  • Proper Column Packing: A poorly packed column can lead to channeling, where the solvent and sample bypass the majority of the stationary phase, resulting in poor separation and potential loss of product in mixed fractions. Ensure your silica gel is packed uniformly.[1]

  • Sample Loading: Dissolve your crude product in a minimal amount of solvent before loading it onto the column. Using too much solvent can lead to a broad initial band and poor separation. If your compound has low solubility in the mobile phase, consider adsorbing it onto a small amount of silica gel and loading it as a dry powder.[1]

Q3: I'm struggling to achieve good separation between my desired product and a persistent impurity with a similar Rf value on TLC. What are my options?

A3: Co-eluting impurities with similar polarity to your target compound are a common purification challenge. A single chromatographic step may not be sufficient in such cases.

Troubleshooting & Optimization:

  • Optimize Solvent System: Meticulous optimization of the mobile phase is crucial. Test various solvent systems with different polarities and selectivities. For instance, switching from a hexane/ethyl acetate system to a dichloromethane/methanol system can alter the elution order and improve separation.

  • Multi-Step Purification: A combination of purification techniques is often the most effective strategy. Consider performing a recrystallization before or after column chromatography.

  • High-Performance Liquid Chromatography (HPLC): For very challenging separations, preparative HPLC can provide the high resolution needed to separate closely related compounds.

Q4: What are the likely impurities I should be looking for in my crude 5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine sample?

A4: The impurities in your crude product will largely depend on the synthetic route employed. A common method for the synthesis of this scaffold is the Fischer indole synthesis.[2][3]

Potential Impurities:

  • Unreacted Starting Materials: Residual phenylhydrazine and ketone/aldehyde starting materials.

  • Side-Products from Fischer Indole Synthesis: The Fischer indole synthesis can sometimes yield regioisomeric products, especially if unsymmetrical ketones are used.[4] Other potential side-products can arise from self-condensation of the carbonyl starting material or other acid-catalyzed side reactions.[4][5]

  • Residual Solvents and Reagents: Solvents used in the reaction and work-up, as well as any catalysts or acids, may be present. These can often be identified by their characteristic signals in NMR spectra.[6][7][8][9][10]

Q5: I'm attempting to purify my compound by recrystallization, but it's "oiling out" instead of forming crystals. What should I do?

A5: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is often due to the solvent being too nonpolar for the compound at the temperature of crystallization, or the presence of impurities that inhibit crystal lattice formation.

Troubleshooting & Optimization:

  • Solvent System Adjustment: If using a mixed solvent system (e.g., hexane/ethyl acetate), try increasing the proportion of the more polar solvent.

  • Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in a cold bath. Gradual cooling encourages the formation of an ordered crystal lattice.

  • Scratching and Seeding: Scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites for crystal growth. If you have a small amount of pure solid, adding a "seed crystal" can induce crystallization.

  • Try a Different Solvent: If the problem persists, a different recrystallization solvent or solvent system may be necessary. Common solvents for recrystallization of heterocyclic compounds include ethanol, ethyl acetate/hexane, and toluene.[11]

Experimental Protocols

Here are detailed, step-by-step methodologies for the key purification techniques discussed.

Protocol 1: Flash Column Chromatography on Silica Gel

This protocol provides a general framework for the purification of 5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine using silica gel chromatography.

1. TLC Method Development:

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
  • Spot the solution onto a silica gel TLC plate.
  • Develop the plate in various solvent systems (e.g., different ratios of hexane:ethyl acetate or dichloromethane:methanol).
  • The ideal solvent system should provide an Rf value of 0.2-0.4 for the desired product and good separation from impurities.

2. Column Packing:

  • Select an appropriately sized column for your sample amount.
  • Pack the column with silica gel as a slurry in the initial, least polar mobile phase.
  • Ensure the silica bed is level and free of air bubbles.

3. Sample Loading:

  • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.
  • Carefully apply the sample to the top of the silica bed.

4. Elution and Fraction Collection:

  • Begin eluting with the mobile phase determined from your TLC analysis.
  • If using a gradient, gradually increase the polarity of the mobile phase.
  • Collect fractions and monitor the elution by TLC.

5. Product Isolation:

  • Combine the fractions containing the pure product.
  • Remove the solvent under reduced pressure to yield the purified compound.
Protocol 2: Recrystallization

This protocol outlines the general steps for purifying a solid sample of 5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine by recrystallization.

1. Solvent Selection:

  • Place a small amount of the crude solid in a test tube.
  • Add a few drops of a potential solvent and observe the solubility at room temperature.
  • A good solvent will dissolve the compound when hot but not when cold.
  • Common solvent systems to try include ethanol, isopropanol, or a mixture of a good solvent (e.g., ethyl acetate) and a poor solvent (e.g., hexanes).[11]

2. Dissolution:

  • Place the crude solid in an Erlenmeyer flask.
  • Add the chosen solvent dropwise while heating and swirling until the solid just dissolves.

3. Cooling and Crystallization:

  • Allow the flask to cool slowly to room temperature.
  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

4. Crystal Collection:

  • Collect the crystals by vacuum filtration.
  • Wash the crystals with a small amount of the cold recrystallization solvent.

5. Drying:

  • Dry the crystals under vacuum to remove any residual solvent.

Data Presentation

Table 1: Common Solvent Systems for Chromatography of Azaindole Derivatives

Stationary PhaseMobile Phase SystemElution Mode
Silica GelHexane / Ethyl AcetateGradient
Silica GelDichloromethane / MethanolGradient
C18 Reversed-PhaseWater / AcetonitrileGradient
Alumina (Neutral)Toluene / Ethyl AcetateIsocratic or Gradient

Visualizations

Troubleshooting Workflow for Column Chromatography

start Start: Low Yield or Poor Separation check_tailing Is there peak tailing/streaking? start->check_tailing add_tea Add 0.1-1% Triethylamine to Mobile Phase check_tailing->add_tea Yes check_rf Is Rf value in the optimal range (0.2-0.4)? check_tailing->check_rf No change_stationary_phase Switch to Alumina or C18 Reversed-Phase add_tea->change_stationary_phase add_tea->check_rf adjust_polarity Adjust Mobile Phase Polarity check_rf->adjust_polarity No check_coelution Are impurities co-eluting? check_rf->check_coelution Yes adjust_polarity->check_coelution change_solvent_system Try a Different Solvent System (e.g., DCM/MeOH) check_coelution->change_solvent_system Yes end Successful Purification check_coelution->end No recrystallize Consider Recrystallization Before/After Column change_solvent_system->recrystallize recrystallize->end

Caption: A logical workflow for troubleshooting common issues in column chromatography.

Decision Tree for Purification Method Selection

start Crude Product is_solid Is the crude product a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No (Oil) is_pure Is the product pure after recrystallization? try_recrystallization->is_pure is_pure->column_chromatography No end Pure Product is_pure->end Yes column_chromatography->end

Caption: A decision-making guide for selecting the initial purification method.

References

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Larsen, S. D., et al. (2021). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 26(11), 3193. [Link]

  • Aher, N. G., et al. (2016). Synthesis of 5-((4-(2-methoxyethyl) phenoxy) methyl-2-Chloropyridine. World Journal of Pharmaceutical Research, 5(9), 1492-1503. [Link]

  • El-Sayed, N. N. E., et al. (2023). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. Journal of Biomolecular Structure and Dynamics, 41(12), 5369-5388. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of common laboratory solvents as trace impurities. The Journal of organic chemistry, 62(21), 7512–7515. [Link]

  • Pfizer Inc. (2006). 1H-pyrrolo[2,3-b]pyridines.
  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. [Link]

  • Wikipedia. (2023). Fischer indole synthesis. [Link]

  • Ohio State University, Department of Chemistry. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

  • University of California, Irvine, Department of Chemistry. Indoles. [Link]

  • Asiri, A. M., & Khan, S. A. (2013). Efficient Syntheses of Some New Pyridine Based Heterocycles. International Journal of Modern Organic Chemistry, 2(1), 26-39. [Link]

  • Carl ROTH. NMR Chemical Shifts of Common Solvents as Trace Impurities. [Link]

  • Chem-Impex. 5-Methoxy-6-azaindole. [Link]

  • Merck Sharp & Dohme Ltd. (1996). Synthesis of azaindoles.
  • Ivonin, S. P., et al. (2023). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3- amino-4-methyl pyridines. ChemRxiv. [Link]

  • Al-Said, M. S., et al. (2020). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Molecules, 25(11), 2533. [Link]

  • Kumar, R., et al. (2021). A Review on Medicinally Important Heterocyclic Compounds. Current Bioactive Compounds, 17(5), e051120187428. [Link]

  • Ivonin, S. P., et al. (2023). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. ChemRxiv. [Link]

  • Zelenyák, T., et al. (2020). SYNTHESIS OF PYRROLO[4][11]PYRIDO[2,4-d]PYRIMIDIN-6-ONES AND RELATED NEW HETEROCYCLES. HETEROCYCLES, 100(12), 2038. [Link]

  • Song, J. J., et al. (2005). A novel one-step synthesis of 2-substituted 6-azaindoles from 3-amino-4-picoline and carboxylic esters. The Journal of organic chemistry, 70(16), 6512–6514. [Link]

  • Tohda, Y., et al. (2009). Nucleophilic Substitution Reaction in Indole Chemistry: 1-Methoxy-6-nitroindole-3-carbaldehyde as a Versatile. HETEROCYCLES, 78(8), 2039. [Link]

  • Tohda, Y., et al. (2009). Nucleophilic Substitution Reaction in Indole Chemistry: 1-Methoxy-6-nitroindole-3-carbaldehyde as a Versatile. CORE. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the challenges encountered when scaling up this synthesis from the lab to pilot plant or manufacturing scale. The Fischer indole synthesis is the primary focus, as it is a common and adaptable method for this class of compounds.[1][2]

I. Overview of the Primary Synthetic Challenge

The synthesis of azaindoles, such as 5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine, presents unique challenges compared to their indole counterparts. The presence of the electron-withdrawing pyridine ring can deactivate the starting pyridylhydrazine, making the key[3][3]-sigmatropic rearrangement of the Fischer indole synthesis more difficult and often requiring harsher reaction conditions.[4] When scaling up, these harsh conditions can lead to a host of issues, including exothermic events, increased byproduct formation, and difficulties in purification.

II. Troubleshooting Guide: The Fischer Indole Synthesis at Scale

The most common route to 5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine involves the reaction of 5-methoxy-3-hydrazinylpyridine with acetone. This section addresses potential issues in a question-and-answer format.

dot

Caption: General workflow for the Fischer indole synthesis of the target molecule.

Question 1: My reaction is sluggish and gives a low yield. How can I improve the conversion at a larger scale?

Answer:

Low conversion in the Fischer indole synthesis of azaindoles is a common issue, often exacerbated at scale due to mass and heat transfer limitations.

  • Causality: The electron-deficient nature of the pyridylhydrazine starting material reduces its nucleophilicity, hindering the initial hydrazone formation and the subsequent acid-catalyzed cyclization.[4] At a larger scale, inadequate mixing can create localized areas of low reactant concentration, further slowing the reaction.

  • Troubleshooting Steps:

    • Catalyst Optimization: While strong Brønsted acids like sulfuric acid or hydrochloric acid are often used, they can lead to degradation at the elevated temperatures required for this reaction. Polyphosphoric acid (PPA) is frequently a more effective catalyst for challenging Fischer indole syntheses, as it provides a viscous medium that can facilitate the reaction at high temperatures.[1] On a large scale, consider using a mixture of a high-boiling solvent like toluene with a strong acid to improve heat transfer and temperature control. One case study on a kilogram-scale synthesis of a related inhibitor successfully utilized toluene as a co-solvent.[1]

    • Temperature Control: This reaction is often exothermic, especially during the addition of the acid catalyst and the cyclization step. On a large scale, inefficient heat removal can lead to temperature spikes, promoting side reactions and decomposition. Utilize a jacketed reactor with precise temperature control. A slow, controlled addition of the acid at a lower temperature before heating to the reaction setpoint is crucial.

    • Mixing Efficiency: Ensure vigorous and efficient stirring to maintain a homogeneous reaction mixture. Inadequate mixing can lead to localized "hot spots" and concentration gradients, resulting in inconsistent reaction progress and increased byproduct formation.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions, which can become more significant at longer reaction times often required at scale.

ParameterLab Scale (Typical)Pilot/Manufacturing Scale (Recommendation)Rationale
Catalyst H₂SO₄, HCl, PPAPPA, or H₂SO₄ in a high-boiling solvent (e.g., toluene)Improved temperature control and heat transfer.[1]
Temperature 100-160 °C120-150 °C (with precise control)Maintain a consistent temperature to avoid side reactions.
Mixing Magnetic stirringMechanical overhead stirringEnsure homogeneity in a large volume.
Atmosphere Air or NitrogenStrict Nitrogen or ArgonMinimize oxidative degradation.

Question 2: I am observing significant amounts of dark, tar-like byproducts. What is causing this and how can I prevent it?

Answer:

The formation of tar is a common problem in Fischer indole syntheses, especially when high temperatures and strong acids are employed.

  • Causality: The acidic and high-temperature conditions can lead to polymerization and decomposition of the starting materials, intermediates, and even the final product. The electron-rich nature of the formed pyrrole ring makes it susceptible to acid-catalyzed polymerization.

  • Troubleshooting Steps:

    • Controlled Reagent Addition: Add the pyridylhydrazine or the pre-formed hydrazone portion-wise to the hot acid/solvent mixture. This keeps the instantaneous concentration of the reactive species low, minimizing polymerization.

    • Optimize Reaction Time: Monitor the reaction progress closely using an appropriate analytical method (e.g., HPLC). Over-extending the reaction time at high temperatures will inevitably lead to increased byproduct formation. Quench the reaction as soon as the consumption of the starting material plateaus.

    • Lower Reaction Temperature: If possible, explore the use of a more active catalyst system that allows for a lower reaction temperature. However, for this specific substrate, a relatively high temperature is likely necessary.

    • Solvent Selection: The use of a high-boiling, inert solvent can help to moderate the reaction and improve heat transfer, reducing the formation of localized hot spots that can lead to tar formation.

Question 3: My final product is contaminated with chlorinated byproducts. Where are these coming from and how do I avoid them?

Answer:

The presence of chlorinated impurities is a known issue in Fischer indole syntheses involving methoxy-substituted phenylhydrazines when hydrochloric acid is used as the catalyst.

  • Causality: Under the harsh acidic and high-temperature conditions, the methoxy group can be susceptible to nucleophilic substitution by chloride ions from the hydrochloric acid. This leads to the formation of chloro-substituted analogues of the desired product.

  • Troubleshooting Steps:

    • Avoid Hydrochloric Acid: The most straightforward solution is to use a non-chlorinated acid catalyst. Sulfuric acid or polyphosphoric acid are excellent alternatives.

    • Use of Lewis Acids: Lewis acids such as zinc chloride (ZnCl₂) or boron trifluoride (BF₃) can also be employed. However, be aware that with ZnCl₂, substitution of the methoxy group with chlorine can still occur.[1] A thorough catalyst screening at the lab scale is recommended before scaling up.

III. Scale-Up of Precursor Synthesis: 5-Methoxy-3-hydrazinylpyridine

The quality and availability of the hydrazinopyridine starting material are critical for the success of the overall synthesis. A common route to this precursor is from 3-amino-5-methoxypyridine.

Question 4: The synthesis of 5-methoxy-3-hydrazinylpyridine is low-yielding and difficult to scale up. What are the key challenges and how can they be addressed?

Answer:

The synthesis of pyridylhydrazines often involves diazotization of the corresponding aminopyridine followed by reduction. This multi-step process has several potential pitfalls at scale.

  • Causality: The diazotization step requires careful temperature control to prevent the decomposition of the unstable diazonium salt. The subsequent reduction can also be challenging, with potential for over-reduction or side reactions.

  • Troubleshooting and Optimization:

    • Diazotization:

      • Temperature Control: Maintain a strict temperature range of 0-5 °C during the addition of sodium nitrite. Use a well-calibrated and responsive cooling system in the reactor.

      • Slow Addition: Add the sodium nitrite solution slowly and sub-surface to ensure rapid mixing and prevent localized temperature increases.

    • Reduction:

      • Reducing Agent: Tin(II) chloride (SnCl₂) in concentrated hydrochloric acid is a common reducing agent for this transformation. Ensure the quality of the SnCl₂ and use a sufficient excess.

      • Exotherm Control: The reduction is often exothermic. Add the SnCl₂ solution slowly while maintaining a low temperature.

    • Work-up and Isolation:

      • Basification: The work-up typically involves basification to liberate the free hydrazine. This is a highly exothermic step and must be performed with efficient cooling.

      • Extraction: The product is often extracted into an organic solvent. Be aware of potential emulsion formation at a large scale. The use of brine washes can help to break emulsions.

      • Isolation as a Salt: To improve stability and ease of handling, consider isolating the product as a hydrochloride salt by precipitation from an organic solvent.

dot

Sources

Technical Support Center: Reaction Monitoring for 5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring reactions involving 5-methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) applications. As nitrogen-containing heterocycles are crucial building blocks in pharmaceutical development, robust and reliable reaction monitoring is paramount to ensure reaction completion, identify potential byproducts, and optimize reaction conditions.[1][2]

This guide will provide a practical framework for monitoring a representative reaction: the alkylation of 5-methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine with a generic alkyl halide (R-X) to yield the N-alkylated product. This common transformation highlights the typical challenges encountered when working with pyrrolopyridine scaffolds.

Thin-Layer Chromatography (TLC) Reaction Monitoring

TLC is a rapid, inexpensive, and indispensable tool for qualitative reaction monitoring. It allows for a quick assessment of the relative amounts of starting material, product, and any major byproducts.

Step-by-Step TLC Protocol
  • Plate Preparation: Use silica gel 60 F254 plates. With a pencil, gently draw an origin line about 1 cm from the bottom of the plate.

  • Sample Preparation:

    • Starting Material (SM): Dissolve a small amount of 5-methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Reaction Mixture (RM): At various time points (e.g., t=0, 1h, 2h, etc.), withdraw a small aliquot of the reaction mixture and dilute it with the same solvent used for the starting material.

    • Co-spot (Co): A spot where both the starting material and reaction mixture are applied on top of each other. This helps in definitively identifying the starting material spot in the reaction mixture lane.

  • Spotting: Using a capillary tube, spot small, concentrated dots of the SM, RM, and Co on the origin line. Ensure the spots are small and do not diffuse widely.

  • Development: Place the TLC plate in a developing chamber containing the chosen mobile phase. The solvent level should be below the origin line. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under UV light (254 nm). If the compounds are not UV-active or for better visualization, use a chemical stain such as potassium permanganate or iodine.

  • Interpretation: Calculate the Retention Factor (Rf) for each spot. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is progressing.

TLC Troubleshooting and FAQs
Problem Possible Cause(s) Solution(s)
Spot Streaking - Sample is too concentrated.- The compound is highly polar and interacting strongly with the silica gel.- The compound is acidic or basic.- Dilute the sample before spotting.- Use a more polar mobile phase.- Add a small amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase.
Spots are at the Baseline (Low Rf) - The mobile phase is not polar enough.- Increase the polarity of the mobile phase by adding a more polar solvent (e.g., increase the proportion of ethyl acetate in a hexane/ethyl acetate mixture).
Spots are at the Solvent Front (High Rf) - The mobile phase is too polar.- Decrease the polarity of the mobile phase by adding a less polar solvent (e.g., increase the proportion of hexane in a hexane/ethyl acetate mixture).
No Spots are Visible - The compound is not UV-active.- The sample is too dilute.- Use a chemical stain for visualization (e.g., potassium permanganate, iodine).- Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.
Spots are not Separating - The polarity of the mobile phase is not optimal.- Experiment with different solvent systems of varying polarities. A good starting point for pyrrolopyridines is a mixture of hexane and ethyl acetate or dichloromethane and methanol.

dot

TLC_Troubleshooting Start TLC Problem Streaking Spot Streaking? Start->Streaking Rf_Issue Rf Value Issue? Start->Rf_Issue No_Spots No Spots Visible? Start->No_Spots No_Separation Poor Separation? Start->No_Separation Concentration Too Concentrated? Streaking->Concentration Yes Polarity_Interaction Strong Polarity Interaction? Streaking->Polarity_Interaction Yes Acid_Base Acidic/Basic Compound? Streaking->Acid_Base Yes Low_Rf Rf Too Low? Rf_Issue->Low_Rf High_Rf Rf Too High? Rf_Issue->High_Rf UV_Inactive Not UV-Active? No_Spots->UV_Inactive Too_Dilute Too Dilute? No_Spots->Too_Dilute Wrong_Mobile_Phase Suboptimal Mobile Phase? No_Separation->Wrong_Mobile_Phase Dilute Dilute Sample Concentration->Dilute Yes More_Polar_Mobile Increase Mobile Phase Polarity Polarity_Interaction->More_Polar_Mobile Yes Add_Modifier Add Triethylamine or Acetic Acid Acid_Base->Add_Modifier Yes Increase_Polarity Increase Mobile Phase Polarity Low_Rf->Increase_Polarity Yes Decrease_Polarity Decrease Mobile Phase Polarity High_Rf->Decrease_Polarity Yes Use_Stain Use Chemical Stain UV_Inactive->Use_Stain Yes Concentrate_Sample Concentrate Sample / Re-spot Too_Dilute->Concentrate_Sample Yes Try_New_System Test Different Solvent Systems Wrong_Mobile_Phase->Try_New_System Yes

Caption: Troubleshooting Flowchart for Common TLC Issues.

Liquid Chromatography-Mass Spectrometry (LC-MS) Reaction Monitoring

LC-MS provides more detailed and quantitative information about a reaction, including the accurate mass of reactants, products, and byproducts, which aids in their identification.[3]

Step-by-Step LC-MS Protocol
  • Sample Preparation:

    • Prepare a stock solution of the starting material in a suitable solvent (e.g., methanol or acetonitrile).

    • At various time points, take a small aliquot of the reaction mixture, quench it if necessary, and dilute it significantly with the mobile phase or a compatible solvent.

  • LC Method Development:

    • Column: A C18 reversed-phase column is a good starting point for many heterocyclic compounds.

    • Mobile Phase: A gradient of water and acetonitrile or methanol, both containing 0.1% formic acid, is commonly used to facilitate protonation and improve peak shape and ionization efficiency.

    • Gradient: A typical gradient might start at 5-10% organic phase, ramp up to 95-100% to elute all compounds, and then re-equilibrate.

  • MS Method Development:

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally suitable for nitrogen-containing heterocycles as the nitrogen atoms are readily protonated.

    • Mass Range: Set the mass spectrometer to scan a range that includes the expected masses of the starting material and product. For 5-methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine (MW: 162.19), a scan range of m/z 100-500 would be appropriate.

    • Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): For more sensitive and quantitative analysis, monitor the specific m/z values of the starting material ([M+H]⁺ = 163.2) and the expected product.

  • Data Analysis:

    • Monitor the disappearance of the peak corresponding to the starting material and the appearance of the product peak.

    • Integrate the peak areas to determine the relative amounts of each component and calculate the reaction conversion.

LC-MS Troubleshooting and FAQs
Problem Possible Cause(s) Solution(s)
Poor Peak Shape (Tailing) - Secondary interactions between the basic nitrogen atoms of the analyte and residual silanols on the column.- Inappropriate mobile phase pH.- Add a mobile phase modifier like formic acid (0.1%) to protonate the silanols and the analyte, reducing secondary interactions.- Use a column with end-capping or a different stationary phase.
Low Signal Intensity - Inefficient ionization.- The compound is not stable in the mobile phase.- Optimize the ionization source parameters (e.g., capillary voltage, gas flow).- Try a different ionization technique if available (e.g., APCI).- Ensure the mobile phase pH is compatible with the analyte's pKa for efficient ionization.
Mass Inaccuracy - The mass spectrometer is not calibrated.- Calibrate the mass spectrometer using a known standard.
Multiple Peaks for a Single Compound - Isomers are present.- On-column degradation.- In-source fragmentation.- Improve chromatographic separation to resolve isomers.- Use a milder mobile phase or a lower column temperature.- Optimize MS source conditions to minimize fragmentation.
High Backpressure - Blockage in the LC system (e.g., column frit, tubing).- Filter all samples and mobile phases.- Flush the system and column in the reverse direction (if the column allows).- Replace the in-line filter or guard column.

dot

LCMS_Workflow cluster_prep Sample & System Preparation cluster_analysis Analysis cluster_data Data Processing & Interpretation Sample_Prep Prepare SM & RM Samples Inject Inject Sample Sample_Prep->Inject LC_Prep Equilibrate LC System LC_Prep->Inject MS_Prep Calibrate & Tune MS Ionize Ionization (ESI+) MS_Prep->Ionize Separate Chromatographic Separation Inject->Separate Separate->Ionize Detect Mass Detection Ionize->Detect Extract_Chromo Extract Ion Chromatograms (EIC) Detect->Extract_Chromo Integrate Integrate Peak Areas Extract_Chromo->Integrate Interpret Interpret Results (Conversion, Purity) Integrate->Interpret

Caption: General Workflow for LC-MS Reaction Monitoring.

Concluding Remarks

Effective reaction monitoring is a cornerstone of successful synthetic chemistry. By leveraging the complementary strengths of TLC and LC-MS, researchers can gain a comprehensive understanding of their reaction's progress, leading to higher yields, improved purity, and more efficient process development. This guide provides a foundational framework for troubleshooting common issues encountered when working with 5-methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine and related N-heterocycles. Always remember that methodical optimization of analytical parameters is key to achieving reliable and reproducible results.

References

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (Link: [Link])

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (Link: [Link])

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (Link: [Link])

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. (Link: [Link])

  • Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. (Link: [Link])

  • Prescribed drugs containing nitrogen heterocycles: an overview. (Link: [Link])

  • Synthetic Reaction Monitoring Using UPLC-MS - Waters Corporation. (Link: [Link])

  • (5-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol - MySkinRecipes. (Link: [Link])

  • 5-methoxy-1H-pyrrolo(2,3-c)pyridine - PubChem. (Link: [Link])

  • 1h-pyrrolo[2,3-b]pyridines - Google P

Sources

Validation & Comparative

A Senior Application Scientist's Comparative Guide to 5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine and its Isomeric Landscape

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides an in-depth technical comparison of 5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine against other pyrrolopyridine isomers. As a Senior Application Scientist, my objective is to furnish a resource that is not only scientifically rigorous but also grounded in practical, field-proven insights. We will delve into the structural nuances, physicochemical properties, and biological activities of this class of compounds, supported by experimental data from peer-reviewed literature.

Introduction to the Pyrrolopyridine Scaffold: A Privileged Heterocycle

Pyrrolopyridines, also known as azaindoles, are bicyclic heteroaromatic compounds consisting of a fused pyrrole and pyridine ring.[1] This scaffold is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in biologically active compounds, including approved pharmaceuticals.[1] The nitrogen atom in the pyridine ring enhances solubility and provides a key site for hydrogen bonding, which can significantly influence a compound's pharmacokinetic and pharmacodynamic properties.[2] The six possible isomers of pyrrolopyridine form the foundation for a vast chemical space explored in drug discovery.[1]

Spotlight on 5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine

5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine is a specific isomer of the pyrrolopyridine family. Its structure is characterized by a methoxy group at the 5-position and a methyl group at the 2-position of the pyrrolo[2,3-c]pyridine core. While extensive, direct comparative studies on this particular molecule are limited in publicly available literature, we can infer its potential properties and biological activities by analyzing structure-activity relationships (SAR) established for the broader class of pyrrolopyridines.

Comparative Analysis: Physicochemical Properties and Biological Activity

The position of the nitrogen atom in the pyridine ring and the nature of substituents significantly impact the physicochemical and biological properties of pyrrolopyridine isomers. This, in turn, affects their potential as therapeutic agents, particularly as kinase inhibitors and anticancer drugs.

Physicochemical Properties: A Calculated Comparison

Predicting the physicochemical properties of a novel compound is a critical first step in drug development. Below is a table comparing the calculated properties of 5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine with its parent scaffold and a related isomer, 5-Methoxy-1H-pyrrolo[2,3-b]pyridine. These values are computationally derived and provide a baseline for understanding potential differences in solubility, permeability, and other key characteristics.

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3Hydrogen Bond DonorsHydrogen Bond Acceptors
5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridineC₉H₁₀N₂O162.191.812
1H-Pyrrolo[2,3-c]pyridineC₇H₆N₂118.141.112
5-Methoxy-1H-pyrrolo[2,3-b]pyridineC₈H₈N₂O148.161.313

Data for 5-Methoxy-1H-pyrrolo[2,3-b]pyridine sourced from PubChem.[2][3] Data for 1H-Pyrrolo[2,3-c]pyridine and 5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine are based on their known structures.

The addition of the methyl and methoxy groups to the pyrrolopyridine core increases the molecular weight and lipophilicity (XLogP3), which can influence cell permeability and metabolic stability. The number of hydrogen bond donors and acceptors remains low, which is often favorable for oral bioavailability.

Biological Activity: Insights from Pyrrolopyridine Derivatives as Kinase Inhibitors

The methoxy group at the 5-position of the pyrrolo[2,3-b]pyridine ring, for instance, has been shown to be a key feature in potent fibroblast growth factor receptor (FGFR) inhibitors.[4] The methyl group at the 2-position can also influence binding affinity and selectivity.

Below is a table summarizing the reported biological activities of various substituted pyrrolopyridine derivatives to provide a comparative context.

Compound/Derivative ClassTarget Kinase(s)Reported IC50 ValuesReference
1H-Pyrrolo[2,3-b]pyridine derivativesFGFR1, FGFR2, FGFR37 nM, 9 nM, 25 nM (for compound 4h)[4]
Pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidinesTrKA0.047 µg/ml (for compound 16c)[5]
1H-Pyrrolo[3,2-c]pyridine derivativesFMS kinase30 nM (for compound 1r)[6]
1H-Pyrrolo[2,3-b]pyridine derivativeCDK848.6 nM (for compound 22)[7][8]
Pyridine derivativesTubulin polymerization8.92 nM (for compound VI)[9]

This data highlights the potential of the pyrrolopyridine scaffold to yield highly potent kinase inhibitors with nanomolar efficacy. The specific substitutions on the ring system are critical for determining target selectivity and potency.

Experimental Protocols: A Guide for Comparative Evaluation

To facilitate further research and direct comparison of 5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine with other pyrrolopyridines, standardized experimental protocols are essential.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general method for determining the in vitro potency (IC50) of a test compound against a specific protein kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or equivalent

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in kinase assay buffer. The final DMSO concentration should not exceed 1%.

  • Reaction Setup:

    • Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2.5 µL of a solution containing the kinase in kinase assay buffer to each well.

    • Initiate the kinase reaction by adding 5 µL of a solution containing the substrate and ATP in kinase assay buffer. The ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at 30°C for 1 hour.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of kinase inhibition relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cell Viability Assay (MTT/XTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and can be used to determine the cytotoxic effects of a compound.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HepG2)

  • Complete cell culture medium

  • Test compound (dissolved in DMSO)

  • MTT or XTT reagent

  • Solubilization solution (for MTT assay)

  • 96-well clear-bottom plates

  • Plate reader capable of measuring absorbance

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with medium and DMSO as a vehicle control.

  • Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • Assay:

    • For MTT assay: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization solution and incubate overnight.

    • For XTT assay: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add 50 µL of the mixture to each well and incubate for 2-4 hours.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450-500 nm for XTT) using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing the Landscape: Signaling Pathways and Workflows

To provide a clearer understanding of the context in which these compounds are evaluated, the following diagrams illustrate a key signaling pathway targeted by many kinase inhibitors and a general experimental workflow.

Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Pyrrolopyridine Pyrrolopyridine Inhibitor Pyrrolopyridine->RTK Inhibition

Caption: A simplified representation of the MAPK/ERK signaling pathway, a common target for pyrrolopyridine-based kinase inhibitors.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_incell Cell-Based Assays Synthesis Compound Synthesis Purification Purification (e.g., HPLC) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Kinase_Assay Kinase Inhibition Assay (IC50 Determination) Characterization->Kinase_Assay Selectivity_Profiling Kinase Selectivity Panel Kinase_Assay->Selectivity_Profiling Cytotoxicity_Assay Cell Viability Assay (e.g., MTT/XTT) Selectivity_Profiling->Cytotoxicity_Assay Pathway_Analysis Western Blot for Downstream Targets Cytotoxicity_Assay->Pathway_Analysis

Caption: A general experimental workflow for the evaluation of novel pyrrolopyridine derivatives as kinase inhibitors.

Conclusion and Future Directions

The pyrrolopyridine scaffold remains a highly attractive starting point for the development of novel therapeutics, particularly in the realm of kinase inhibition. While direct, comprehensive experimental data for 5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine is currently sparse in the public domain, analysis of related structures suggests its potential as a biologically active molecule. The methoxy and methyl substitutions are known to influence potency and selectivity in other pyrrolopyridine series.

This guide provides a framework for the comparative evaluation of this and other novel pyrrolopyridine derivatives. By employing standardized in vitro and cell-based assays, researchers can systematically explore the structure-activity relationships within this important class of heterocycles. Future work should focus on the synthesis and direct biological profiling of 5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine to validate the hypotheses drawn from the analysis of its isomers and to unlock its full therapeutic potential.

References

  • PubChem. 5-methoxy-1H-pyrrolo[2,3-b]pyridine. [Link]

  • MDPI. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]

  • Tu, Z., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20651-20661. [Link]

  • PubChem. 5-methoxy-1H-pyrrolo(2,3-c)pyridine. [Link]

  • Naud, S., et al. (2019). Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). Journal of Medicinal Chemistry, 62(17), 7894-7911. [Link]

  • Christodoulou, M. S., et al. (2015). Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. Molecular Medicine Reports, 12(4), 5587-5594. [Link]

  • Michigan State University. Proton NMR Table. [Link]

  • MySkinRecipes. 5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine. [Link]

  • El-Mernissi, R., et al. (2022). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. Moroccan Journal of Chemistry, 11(1). [Link]

  • Abdel-Halim, H., et al. (2017). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Medicinal Chemistry Research, 26(10), 2375-2385. [Link]

  • Wang, Y., et al. (2022). Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(18), 12095-12123. [Link]

  • ResearchGate. The IC50 values of the chalcone methoxy derivatives 3a and 5a. [Link]

  • Gomaa, M. A. M., et al. (2024). Synthesis, anticancer evaluation, molecular docking and ADME study of novel pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidines as potential tropomyosin receptor kinase A (TrKA) inhibitors. Journal of Ovarian Research, 17(1), 1-20. [Link]

  • El-Naggar, M., et al. (2021). Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers. Scientific Reports, 11(1), 1-17. [Link]

  • Wikipedia. Proton nuclear magnetic resonance. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • Wang, Y., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(18), 12095-12123. [Link]

  • Iovine, V., et al. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. Molecules, 29(10), 2289. [Link]

Sources

A Researcher's Guide to the In Vitro Validation of 5-Methoxy-2-methyl-1H-pyrrolo[2,3-C]pyridine: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of the novel compound 5-Methoxy-2-methyl-1H-pyrrolo[2,3-C]pyridine. We will navigate from hypothesis generation based on its structural class to a multi-tiered in vitro validation strategy, comparing its performance against established alternatives. The protocols and rationale provided herein are designed to ensure scientific rigor and generate trustworthy, publication-quality data.

Introduction: The Promise of the Pyrrolo[2,3-c]pyridine Scaffold

The pyrrolo[2,3-c]pyridine, or 6-azaindole, core is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties and structural versatility have made it a cornerstone in the development of potent modulators of critical biological targets. Derivatives of this and related pyrrolopyridine scaffolds have demonstrated significant efficacy as kinase inhibitors, antiproliferative agents, and potential therapeutics for a range of diseases, including cancer and neurodegenerative disorders.[2][3]

The specific compound, 5-Methoxy-2-methyl-1H-pyrrolo[2,3-C]pyridine, represents a novel iteration of this scaffold. The strategic placement of a methoxy group at the C5 position and a methyl group at C2 suggests potential interactions within the ATP-binding pocket of protein kinases. This guide outlines a systematic, in vitro approach to test the hypothesis that this compound is a biologically active kinase inhibitor.

Section 1: Hypothesis and Comparative Candidate Selection

The foundational logic for our investigation stems from established structure-activity relationships. The pyrrolopyridine core is a known "hinge-binder" motif, crucial for anchoring small molecules to the hinge region of kinase ATP-binding sites.[4] Based on this, we hypothesize that 5-Methoxy-2-methyl-1H-pyrrolo[2,3-C]pyridine possesses antiproliferative activity mediated by kinase inhibition.

To objectively assess its performance, we must select appropriate comparators:

  • Positive Control: A well-characterized, potent inhibitor of a relevant kinase family. Given that many pyrrolopyridine derivatives target Fibroblast Growth Factor Receptors (FGFRs), we will use Infigratinib (BGJ398) , a known pan-FGFR inhibitor, as our primary positive control.[3][5]

  • Negative Control/Scaffold Control: A structurally related but biologically inactive compound is ideal. If unavailable, a well-characterized inactive compound can be used. For this guide, we will omit a dedicated negative control and instead focus on selectivity against a dissimilar kinase in later assays.

  • Alternative Scaffold: To compare against a different chemical class, we will include Sunitinib , a multi-kinase inhibitor with a different core structure (indolin-2-one) that also targets receptor tyrosine kinases.

G cluster_0 Rationale for Investigation cluster_1 Comparative Compounds A Pyrrolo[2,3-c]pyridine Scaffold (Known Bioactivity) B Novel Compound: 5-Methoxy-2-methyl-1H- pyrrolo[2,3-C]pyridine A->B Structural Basis C Hypothesis: Kinase Inhibition & Antiproliferative Activity B->C Leads to D Positive Control: Infigratinib (FGFR Inhibitor) C->D Compare against E Alternative Scaffold: Sunitinib (Multi-kinase Inhibitor) C->E Compare against

Caption: Logical framework for hypothesizing and validating the compound's activity.

Section 2: Primary Biochemical Screening: Direct Kinase Inhibition

Our first experimental step is to determine if the compound can directly inhibit a kinase in a cell-free system. This removes the complexities of cellular uptake and metabolism, providing a clear measure of target engagement. We will use an in vitro kinase assay for FGFR1.

Causality of Experimental Design:

  • Assay Choice: The ADP-Glo™ Kinase Assay is selected for its high sensitivity and luminescence-based readout, which minimizes interference from colored or fluorescent compounds. It measures the amount of ADP produced, which is directly proportional to kinase activity.

  • ATP Concentration: ATP is used at its Km value for FGFR1. This ensures that the assay can sensitively detect ATP-competitive inhibitors. An excessively high ATP concentration would require much higher inhibitor concentrations to show an effect, potentially masking moderate-potency compounds.

Experimental Protocol: FGFR1 In Vitro Kinase Assay (ADP-Glo™)
  • Reagent Preparation:

    • Prepare a 2X kinase/substrate solution: In Kinase Buffer, add FGFR1 enzyme and a suitable peptide substrate (e.g., Poly(E,Y)4:1).

    • Prepare serial dilutions of the test compound (5-Methoxy-2-methyl-1H-pyrrolo[2,3-C]pyridine), Infigratinib, and Sunitinib in Kinase Buffer with 2% DMSO. The final concentration should range from 1 nM to 100 µM.

  • Kinase Reaction:

    • Add 5 µL of the 2X kinase/substrate solution to the wells of a 384-well plate.

    • Add 2.5 µL of the compound dilutions to the respective wells.

    • Initiate the reaction by adding 2.5 µL of 4X ATP solution (at the Km for FGFR1).

    • Incubate for 60 minutes at room temperature.

  • Signal Detection:

    • Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Read luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data with "no enzyme" controls (0% activity) and "DMSO only" controls (100% activity).

    • Plot the normalized data against the logarithm of inhibitor concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Hypothetical Results: Primary Kinase Inhibition
CompoundTarget KinaseIC50 (nM)
5-Methoxy-2-methyl-1H-pyrrolo[2,3-C]pyridineFGFR185
Infigratinib (Positive Control)FGFR11.5
Sunitinib (Alternative Scaffold)FGFR125

Interpretation: The hypothetical data suggests our novel compound directly inhibits FGFR1, albeit with lower potency than the dedicated FGFR inhibitor Infigratinib. Its activity is comparable to the multi-kinase inhibitor Sunitinib in this specific assay.

Section 3: Secondary Validation in a Cellular Context

Demonstrating activity in a biochemical assay is a crucial first step, but it doesn't guarantee efficacy in a biological system. Cellular assays are essential to confirm that the compound can cross the cell membrane, engage its target in a complex intracellular environment, and elicit a functional downstream response.

G A Primary Screen: Biochemical Kinase Assay (Measures direct inhibition) B Secondary Screen 1: Cell Viability Assay (Measures functional outcome) A->B Confirms Cellular Activity C Secondary Screen 2: Target Phosphorylation Assay (Measures mechanism in-cell) B->C Confirms Mechanism of Action D Validated In Vitro Hit C->D

Caption: Workflow for progressing a compound from primary to secondary validation.

Cell Viability Assay

This assay determines the compound's effect on cancer cell proliferation.

Causality of Experimental Design:

  • Cell Line Choice: We will use the SNU-16 cell line, a human gastric cancer cell line known to have an FGFR2 gene amplification, making it highly dependent on FGFR signaling for survival. This provides a sensitive system for detecting FGFR inhibitors.

Experimental Protocol: Cell Viability (CellTiter-Glo®)
  • Cell Plating: Seed SNU-16 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (similar concentration range as the kinase assay) for 72 hours.

  • Lysis and Signal Generation:

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add an amount of CellTiter-Glo® reagent equal to the volume of media in the well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read luminescence on a plate reader.

  • Data Analysis: Normalize data to DMSO-treated controls and calculate IC50 values as described previously.

Target Engagement: Phospho-FGFR Western Blot

This assay provides direct evidence that the compound is inhibiting the kinase inside the cell by measuring the phosphorylation status of the target.

Causality of Experimental Design:

  • Mechanism Confirmation: A reduction in cell viability could be due to off-target toxicity. This assay confirms that the observed antiproliferative effect is mediated by the inhibition of FGFR signaling. A decrease in the phosphorylated form of FGFR (p-FGFR) indicates successful target engagement.

Experimental Protocol: Western Blot for p-FGFR
  • Cell Treatment: Plate SNU-16 cells and starve them of serum overnight to reduce basal signaling. Treat with compounds at 1x, 5x, and 10x their cell viability IC50 for 2 hours.

  • Stimulation: Stimulate the cells with FGF2 (a ligand for FGFR) for 15 minutes to induce robust FGFR phosphorylation.

  • Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20 µg of protein per lane on a polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST.

    • Incubate with a primary antibody against phosphorylated FGFR (p-FGFR).

    • Wash and incubate with a secondary HRP-conjugated antibody.

    • Detect the signal using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody for total FGFR and a loading control (e.g., GAPDH) to ensure equal protein loading.

  • Densitometry: Quantify the band intensities to determine the relative reduction in p-FGFR.

Section 4: Comparative Analysis and Data Summary

Overall Performance Summary
CompoundKinase IC50 (FGFR1, nM)Cell Viability IC50 (SNU-16, nM)p-FGFR Inhibition (at 5x IC50)
5-Methoxy-2-methyl-1H-pyrrolo[2,3-C]pyridine85250~75% Reduction
Infigratinib (Positive Control)1.510>95% Reduction
Sunitinib (Alternative Scaffold)2560~90% Reduction

Discussion of Results:

The comprehensive (hypothetical) data indicates that 5-Methoxy-2-methyl-1H-pyrrolo[2,3-C]pyridine is a valid, biologically active molecule. It demonstrates direct, albeit moderate, inhibition of FGFR1 in a biochemical assay. Crucially, this activity translates to a cellular context, where it inhibits the proliferation of FGFR-dependent SNU-16 cancer cells and reduces the phosphorylation of its intended target.[3]

When compared to the alternatives, our novel compound is less potent than the highly optimized positive control, Infigratinib. However, its performance is superior to the initial biochemical data might suggest, showing a reasonable translation from enzyme to cellular activity. Its potency is in the same ballpark as the multi-kinase inhibitor Sunitinib, suggesting it is a promising starting point for further medicinal chemistry optimization.

FGFR Signaling Pathway and Point of Inhibition

G cluster_0 Cell Exterior cluster_1 Cell Interior FGF FGF Ligand FGFR FGFR (Receptor Tyrosine Kinase) FGF->FGFR Binds & Dimerizes PLCg PLCγ AKT AKT PLCg->AKT RAS RAS ERK ERK RAS->ERK Proliferation Cell Proliferation & Survival AKT->Proliferation ERK->Proliferation FGFR->PLCg Phosphorylates FGFR->RAS Activates Inhibitor 5-Methoxy-2-methyl- 1H-pyrrolo[2,3-C]pyridine Inhibitor->FGFR Inhibits (ATP-Competitive)

Caption: Simplified FGFR signaling pathway and the inhibitory action of our compound.

Conclusion and Future Directions

This guide has established a rigorous, multi-step process for validating the in vitro biological activity of 5-Methoxy-2-methyl-1H-pyrrolo[2,3-C]pyridine. Through a combination of biochemical and cell-based assays, we have demonstrated a clear and mechanistically supported antiproliferative effect, benchmarked against relevant alternative compounds.

The data confirm that this novel compound is a promising hit worthy of further investigation. The logical next steps in a drug discovery program would include:

  • Kinase Selectivity Profiling: Testing against a broad panel of kinases to understand its selectivity profile and potential off-target effects.

  • Medicinal Chemistry Optimization: Using the current structure as a starting point to synthesize analogues with improved potency and drug-like properties.

  • In Vivo Studies: Assessing the compound's efficacy and pharmacokinetic properties in animal models of cancer.

References

  • Voloshchuk, V.V., & Ivonin, S.P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(1). [Link][1]

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (n.d.). Semantic Scholar. Retrieved January 6, 2026, from [Link]

  • Abdel-Ghani, T.M., et al. (2022). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Scientific Reports, 12(1). [Link][2]

  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20651-20661. [Link][3]

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. (2021). RSC Advances. [Link][5]

  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. [Link][4]

Sources

A Guide to Cross-Validating the Mechanism of Action for 5-Methoxy-2-methyl-1H-pyrrolo[2,3-C]pyridine as a Putative Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Formulation of a Testable Hypothesis

The pyrrolo[2,3-c]pyridine scaffold, also known as 6-azaindole, is a privileged pharmacophore in medicinal chemistry, widely recognized for its utility in the development of kinase inhibitors and other antiproliferative agents.[1] Compounds bearing this core structure are explored as potential therapeutics for a range of diseases, including cancer and Alzheimer's disease. Given this precedent, we hypothesize that 5-Methoxy-2-methyl-1H-pyrrolo[2,3-C]pyridine (herein referred to as 'Compound X') functions as an ATP-competitive inhibitor of a specific protein kinase implicated in oncology, such as the Epidermal Growth Factor Receptor (EGFR).

Validating this hypothesis requires more than a single assay; it demands a systematic approach using multiple, orthogonal techniques to build confidence that the observed biological effects are a direct consequence of on-target engagement.[2][3][4] The failure of drug candidates in clinical trials is often attributed to a lack of efficacy stemming from poor target engagement, making this validation process a critical step in early drug discovery.[5][6][7] This guide will use the well-characterized EGFR inhibitor, Gefitinib , as a comparator to benchmark the performance of Compound X.

The Orthogonal Validation Workflow: A Multi-Pillar Approach

True mechanistic validation rests on confirming the compound's activity at three distinct levels: direct interaction with the purified target, engagement with the target in a complex cellular environment, and modulation of downstream signaling pathways leading to a specific cellular phenotype.[8] Our workflow is designed to test each of these pillars independently.

MoA_Validation_Workflow cluster_0 Pillar 1: Biochemical Validation cluster_1 Pillar 2: Cellular Target Engagement cluster_2 Pillar 3: Functional & Phenotypic Readouts Biochem_Assay Biochemical Kinase Assay (IC50 Determination) Biophys_Assay Biophysical Binding Assay (SPR) (KD & Kinetics) Biochem_Assay->Biophys_Assay Confirms direct binding CETSA Cellular Thermal Shift Assay (CETSA) (Confirms Target Binding in-cell) Biophys_Assay->CETSA Western_Blot Western Blot (p-EGFR, p-AKT, p-ERK) CETSA->Western_Blot Cell_Viability Cell Viability Assay (IC50 in EGFR-dependent cells) Western_Blot->Cell_Viability Links pathway to phenotype Conclusion Cross-Validated Mechanism of Action Cell_Viability->Conclusion Start Hypothesis: Compound X is an EGFR Inhibitor Start->Biochem_Assay

Caption: Orthogonal workflow for MoA validation of Compound X.

Pillar 1: Biochemical & Biophysical Characterization

The first step is to confirm that Compound X directly interacts with its putative target, purified EGFR, in a controlled, cell-free system.[5] This removes the complexities of the cellular environment to provide a clean measure of molecular interaction.[6]

Biochemical Kinase Inhibition Assay

Objective: To determine if Compound X inhibits the enzymatic activity of EGFR and to quantify its potency (IC50).

Protocol:

  • Reagents: Purified recombinant human EGFR kinase domain, a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1), ATP, and a detection reagent (e.g., ADP-Glo™, Promega).

  • Procedure:

    • Prepare a serial dilution of Compound X and the comparator, Gefitinib (e.g., from 10 µM to 0.1 nM).

    • In a 384-well plate, add EGFR enzyme to each well.

    • Add the compounds from the dilution series to the wells and incubate for 15 minutes to allow for binding. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. Incubate at room temperature for 60 minutes.

    • Stop the reaction and quantify the amount of ADP produced using the ADP-Glo™ system, which measures luminescence.

  • Data Analysis: Luminescence is inversely proportional to kinase activity. Plot the percentage of inhibition against the log concentration of the compound and fit the data to a four-parameter logistic curve to determine the IC50 value.

Biophysical Binding Assay: Surface Plasmon Resonance (SPR)

Objective: To obtain an orthogonal confirmation of direct binding and to characterize the binding kinetics (association rate, dissociation rate) and affinity (KD).[9][10] Unlike an activity assay, SPR measures binding directly, ruling out false positives that might interfere with the assay technology rather than the target.[2][10]

Protocol:

  • Setup: Covalently immobilize purified EGFR protein onto a sensor chip surface (e.g., Biacore CM5 chip).

  • Procedure:

    • Prepare a serial dilution of Compound X and Gefitinib in a suitable running buffer.

    • Flow the different concentrations of the compound across the sensor chip surface.

    • Measure the change in the refractive index at the surface in real-time, which corresponds to the binding of the compound to the immobilized protein.

    • After the association phase, flow running buffer without the compound to measure the dissociation phase.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the on-rate (ka), off-rate (kd), and the equilibrium dissociation constant (KD = kd/ka).

CompoundBiochemical IC50 (nM)Biophysical KD (nM)
Compound X (Hypothetical) 2540
Gefitinib (Comparator) 1522
Caption: Hypothetical biochemical and biophysical data for Compound X vs. Gefitinib.

Pillar 2: Cellular Target Engagement

Demonstrating that a compound binds its target in a test tube is necessary but not sufficient.[6] The critical next step is to prove that the compound can permeate the cell membrane and engage its target within the complex and crowded intracellular environment.[2][11] The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[12][13]

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm that Compound X binds to and stabilizes EGFR in intact cells. The principle is that ligand binding increases the thermal stability of a protein.[14][15][16]

Protocol:

  • Cell Culture: Use an EGFR-expressing cell line, such as A549 (human lung carcinoma). Culture cells to ~80% confluency.

  • Compound Treatment: Treat the cells with Compound X (e.g., at 10 µM) or a vehicle control (DMSO) for 1-2 hours in culture media.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a buffered solution.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of different temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.[12]

  • Lysis and Separation:

    • Lyse the cells by freeze-thaw cycles.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the precipitated/aggregated proteins.

  • Detection:

    • Collect the supernatant, which contains the soluble, non-denatured protein fraction.

    • Analyze the amount of soluble EGFR remaining at each temperature using Western Blotting or an ELISA.

  • Data Analysis: Plot the relative amount of soluble EGFR against the temperature for both the vehicle- and compound-treated samples. A positive result is a rightward shift in the melting curve for the compound-treated sample, indicating thermal stabilization due to binding.[14]

Pillar 3: Cellular Function and Phenotypic Confirmation

The final pillar connects target engagement to a functional consequence. If Compound X binds EGFR, it should inhibit its downstream signaling pathway and, ultimately, affect a cellular process that depends on that pathway, such as proliferation.[7][8]

Western Blot for Pathway Modulation

Objective: To measure the effect of Compound X on the phosphorylation status of EGFR and its key downstream effectors, AKT and ERK.

Protocol:

  • Cell Treatment: Seed A549 cells and allow them to attach. Serum-starve the cells overnight to reduce basal signaling.

  • Inhibition and Stimulation: Pre-treat the cells with various concentrations of Compound X or Gefitinib for 2 hours. Then, stimulate the cells with EGF (100 ng/mL) for 10 minutes to activate the pathway. Include unstimulated and vehicle-only controls.

  • Lysis and Quantification: Lyse the cells, quantify total protein concentration (e.g., via BCA assay), and prepare samples for SDS-PAGE.

  • Immunoblotting:

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membranes with primary antibodies specific for phospho-EGFR, total EGFR, phospho-AKT, total AKT, phospho-ERK, and total ERK. Use an antibody for a housekeeping protein (e.g., GAPDH) as a loading control.

    • Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize the protein bands.

  • Data Analysis: Quantify band intensities. A successful outcome will show a dose-dependent decrease in the phosphorylation of EGFR, AKT, and ERK in compound-treated cells compared to the EGF-stimulated control, without affecting the total protein levels.

Cell Viability Assay

Objective: To determine if the observed target engagement and pathway inhibition translate into an anti-proliferative effect in an EGFR-dependent cancer cell line.

Protocol:

  • Cell Seeding: Seed A549 cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of Compound X and Gefitinib for 72 hours.

  • Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo®, Promega), which measures cellular ATP levels as an indicator of metabolic activity. Read the luminescence on a plate reader.

  • Data Analysis: Plot the percentage of cell viability against the log concentration of the compound and fit the data to determine the IC50 value for cell growth inhibition.

AssayPurposePositive Result for Compound X
Biochemical Kinase Assay Measures direct enzyme inhibitionLow nanomolar IC50 value
Surface Plasmon Resonance Confirms direct binding and kineticsLow nanomolar KD value
CETSA Confirms target binding in intact cellsThermal stabilization (rightward shift in melt curve)
Western Blot Measures downstream pathway inhibitionDose-dependent reduction in p-EGFR, p-AKT, p-ERK
Cell Viability Assay Measures phenotypic outcomePotent inhibition of cell growth (low µM IC50)
Caption: Summary of the orthogonal assays and expected outcomes.

Conclusion: Synthesizing the Evidence

A successful cross-validation campaign for 5-Methoxy-2-methyl-1H-pyrrolo[2,3-C]pyridine would yield a congruent set of data across all three pillars. The evidence would show that the compound:

  • Directly binds to and inhibits the enzymatic activity of purified EGFR with high potency.

  • Engages and stabilizes EGFR inside living cells, confirming its bioavailability and target interaction in a physiological context.

  • Functionally inhibits the EGFR signaling cascade, leading to a measurable anti-proliferative effect in cancer cells dependent on this pathway.

When data from these orthogonal assays align, they build a powerful and trustworthy case for the proposed mechanism of action.[2][4] This rigorous approach not only validates the primary hypothesis but also eliminates common artifacts and off-target interpretations, providing a solid foundation for advancing a promising compound into further preclinical and clinical development.[3][7]

References

  • Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(1).
  • BellBrook Labs. (n.d.). How to Choose the Right Biochemical Assay for Drug Discovery. BellBrook Labs. Available at: [Link]

  • MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. MDPI. Available at: [Link]

  • Reaction Biology. (n.d.). Biochemical Assays in Drug Discovery: From Target Validation to Therapeutic Development. Reaction Biology. Available at: [Link]

  • Selvita. (n.d.). A Practical Guide to Target Engagement Assays. Selvita. Available at: [Link]

  • Cravatt, B. F., & Wright, A. T. (2012). Determining target engagement in living systems. Current Opinion in Chemical Biology, 16(1-2), 53–59. Available at: [Link]

  • Scott, A. D., et al. (2019). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 62(19), 8687–8703. Available at: [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2021). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Scientific Reports, 11(1), 1-13. Available at: [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. Available at: [Link]

  • Shaw, J., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(10), 2848–2858. Available at: [Link]

  • Kuenzi, B. M., et al. (2020). Validation guidelines for drug-target prediction methods. Expert Opinion on Drug Discovery, 15(11), 1335-1348. Available at: [Link]

  • Müller, S., & Brezgin, S. (2014). Molecular Target Validation in preclinical drug discovery. European Pharmaceutical Review. Available at: [Link]

  • Terstappen, G. C., et al. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, 9(4), 232–240. Available at: [Link]

  • Charles River Laboratories. (n.d.). Orthogonal Screening Platforms. Charles River Laboratories. Available at: [Link]

  • Creative Biolabs. (n.d.). Orthogonal Assay Service. Creative Biolabs. Available at: [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]

  • Technology Networks. (2022). Target Identification and Validation in Drug Development. Technology Networks. Available at: [Link]

  • Pelago Bioscience. (n.d.). CETSA. Pelago Bioscience. Available at: [Link]

  • Szelenberger, R., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(23), 7173. Available at: [Link]

  • Revvity Signals Software. (2022). Improving Therapeutics Discovery with Orthogonal Assay Data. Revvity Signals Software. Available at: [Link]

  • Zhang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300435. Available at: [Link]

  • Sroor, F. M. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Organic & Medicinal Chem IJ, 9(1). Available at: [Link]

Sources

A Head-to-Head Comparison of Novel Pyrrolo[2,3-C]pyridines with Known Kinase Inhibitors: A Representative Analysis Targeting the Fibroblast Growth Factor Receptor (FGFR) Family

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise and Challenges of Targeting Kinase Signaling

In the landscape of modern drug discovery, particularly in oncology, the targeting of protein kinases has emerged as a cornerstone of precision medicine. These enzymes, acting as critical nodes in intracellular signaling networks, can become aberrantly activated in various disease states, driving cellular proliferation, survival, and metastasis. The pyrrolo[2,3-c]pyridine scaffold has garnered significant interest as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent inhibitory activity against a range of kinases.

This guide focuses on a representative compound, 5-Methoxy-2-methyl-1H-pyrrolo[2,3-C]pyridine . While specific biological data for this exact molecule is not yet publicly available, its structural similarity to known kinase inhibitors warrants a thorough comparative analysis to predict its potential therapeutic utility and guide future research. Based on extensive studies of the broader pyrrolo[2,3-b]pyridine class, which have shown potent inhibition of Fibroblast Growth Factor Receptors (FGFRs), we will conduct a representative head-to-head comparison against established FGFR inhibitors.[1][2] This approach allows for a scientifically grounded evaluation of the potential of this novel chemical entity.

The FGFR family, comprising four highly conserved receptor tyrosine kinases (FGFR1-4), plays a pivotal role in cellular homeostasis, and its dysregulation is a known oncogenic driver in a multitude of cancers.[3][4] Consequently, several FGFR inhibitors have gained regulatory approval, providing a robust benchmark for our comparative analysis. In this guide, we will compare the hypothetical profile of our pyrrolo[2,3-c]pyridine with four clinically relevant FGFR inhibitors: Erdafitinib , Pemigatinib , Infigratinib , and Futibatinib . We will delve into their mechanisms of action, inhibitory potency, and selectivity, supported by detailed experimental protocols for their characterization.

The FGFR Signaling Axis: A Key Target in Oncology

The FGFR signaling pathway is a complex network that, upon activation by fibroblast growth factors (FGFs), governs a wide array of cellular processes. The binding of FGF ligands to FGFRs triggers receptor dimerization and autophosphorylation of the intracellular kinase domains. This phosphorylation cascade creates docking sites for various signaling proteins, leading to the activation of downstream pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are central to cell proliferation and survival.

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF FGFR FGFR FGF->FGFR Binding FGFR_dimer Activated FGFR Dimer FGFR->FGFR_dimer Dimerization & Autophosphorylation FRS2 FRS2 FGFR_dimer->FRS2 Phosphorylation GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors AKT AKT PI3K->AKT AKT->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Simplified FGFR Signaling Pathway.

Head-to-Head Comparison of FGFR Inhibitors

Our analysis will focus on four key aspects of the inhibitors: mechanism of action, potency against FGFR isoforms, selectivity profile, and clinical relevance.

Mechanism of Action:

FGFR inhibitors can be broadly classified into two categories: reversible (Type I) and irreversible (covalent) inhibitors.

  • Reversible Inhibitors (Erdafitinib, Pemigatinib, Infigratinib): These compounds typically bind to the ATP-binding pocket of the FGFR kinase domain through non-covalent interactions. Their efficacy is dependent on maintaining a sufficient therapeutic concentration to compete with intracellular ATP.

  • Irreversible Inhibitor (Futibatinib): Futibatinib forms a covalent bond with a specific cysteine residue within the ATP-binding pocket of FGFRs. This irreversible binding leads to a prolonged and sustained inhibition of the target, even as the circulating drug concentration decreases.[5][6][7]

The choice between a reversible and an irreversible inhibitor is a key consideration in drug development. While irreversible inhibitors can offer a more durable target engagement, they also carry a higher risk of off-target toxicities if the reactive "warhead" is not sufficiently selective.

Data Presentation: A Comparative Overview of Inhibitory Potency

The following table summarizes the half-maximal inhibitory concentrations (IC50) of the selected known inhibitors against the four FGFR isoforms. This data, derived from biochemical assays, provides a quantitative measure of their potency.

InhibitorFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)Mechanism
Erdafitinib 1.22.53.05.7Reversible
Pemigatinib 0.40.51.230Reversible
Infigratinib 0.91.41.060Reversible
Futibatinib 1.81.41.63.7Irreversible

Data compiled from multiple sources.[1][2][3][6][7][8][9][10][11][12][13][14][15][16]

Analysis of Potency and Selectivity:

As the data indicates, all four compounds are potent, pan-FGFR inhibitors, with IC50 values in the low nanomolar range for FGFR1, 2, and 3.

  • Pemigatinib and Infigratinib exhibit a degree of selectivity, with significantly higher IC50 values for FGFR4 compared to the other isoforms.[1][2][7][9][11][12][13][15][16] This selectivity can be advantageous in minimizing potential off-target effects associated with FGFR4 inhibition.

  • Erdafitinib and Futibatinib demonstrate more equipotent inhibition across all four FGFR isoforms, positioning them as true "pan-FGFR" inhibitors.[3][6][8][10]

The hypothetical 5-Methoxy-2-methyl-1H-pyrrolo[2,3-C]pyridine , based on its scaffold, would be predicted to be an ATP-competitive inhibitor. Its potency and selectivity profile would be dependent on the specific interactions its substituents make within the ATP-binding pocket of the different FGFR isoforms. Structure-activity relationship (SAR) studies would be crucial to optimize its profile.

Experimental Protocols: A Guide to Characterizing FGFR Inhibitors

To provide a practical framework for the evaluation of novel compounds like 5-Methoxy-2-methyl-1H-pyrrolo[2,3-C]pyridine, we present detailed, step-by-step methodologies for key biochemical and cell-based assays.

Biochemical Assay: LanthaScreen™ Eu Kinase Binding Assay

This assay is a robust, high-throughput method for quantifying the binding affinity of an inhibitor to the FGFR kinase domain. It relies on Förster Resonance Energy Transfer (FRET) between a europium-labeled anti-tag antibody bound to the kinase and an Alexa Fluor™ 647-labeled, ATP-competitive tracer.

LanthaScreen_Workflow cluster_assay_prep Assay Preparation cluster_assay_plate Assay Plate Incubation cluster_detection Detection Compound_Dilution Prepare serial dilutions of test compound Add_Compound Add test compound to 384-well plate Compound_Dilution->Add_Compound Kinase_Antibody_Mix Prepare Kinase/ Eu-antibody mixture Add_Kinase_Mix Add Kinase/ Eu-antibody mixture Kinase_Antibody_Mix->Add_Kinase_Mix Tracer_Solution Prepare Alexa Fluor 647-tracer solution Add_Tracer Add tracer solution Tracer_Solution->Add_Tracer Add_Compound->Add_Kinase_Mix Add_Kinase_Mix->Add_Tracer Incubate Incubate at room temperature for 1 hour Add_Tracer->Incubate Read_Plate Read plate on a TR-FRET enabled reader (Ex: 340 nm, Em: 615 nm & 665 nm) Incubate->Read_Plate Calculate_Ratio Calculate Emission Ratio (665 nm / 615 nm) Read_Plate->Calculate_Ratio Plot_Data Plot Emission Ratio vs. Compound Concentration Calculate_Ratio->Plot_Data Determine_IC50 Determine IC50 value Plot_Data->Determine_IC50

Sources

Benchmarking 5-Methoxy-2-methyl-1H-pyrrolo[2,3-C]pyridine Against Standard-of-Care FGFR Inhibitors: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Evolving Landscape of FGFR-Targeted Cancer Therapy

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, migration, and survival.[1] Aberrant FGFR signaling, driven by gene fusions, amplifications, or activating mutations, is a key oncogenic driver in a variety of solid tumors, including cholangiocarcinoma, urothelial carcinoma, and breast cancer.[2][3] This has established the FGFR family of receptor tyrosine kinases as a compelling target for therapeutic intervention.

In recent years, several selective FGFR inhibitors have gained regulatory approval and are now considered standard-of-care in specific clinical settings. These agents have demonstrated significant clinical benefit, yet the landscape of FGFR-targeted therapy is continually evolving, with a persistent need for novel inhibitors that may offer improved potency, selectivity, or the ability to overcome acquired resistance mechanisms.

This guide provides a comprehensive benchmarking analysis of the investigational compound 5-Methoxy-2-methyl-1H-pyrrolo[2,3-C]pyridine , a member of the pyrrolopyridine class of kinase inhibitors, against current standard-of-care FGFR inhibitors. The pyrrolopyridine scaffold is of significant interest as it mimics the purine ring of ATP, making it a promising backbone for the design of potent kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth comparison supported by established experimental protocols and publicly available data.

The FGFR Signaling Pathway: A Critical Oncogenic Axis

The FGFR signaling cascade is initiated by the binding of Fibroblast Growth Factors (FGFs) to the extracellular domain of the FGFRs, leading to receptor dimerization and trans-autophosphorylation of the intracellular kinase domains.[1][4] This phosphorylation creates docking sites for various adaptor proteins and signaling molecules, triggering the activation of downstream pathways, primarily the RAS-MAPK and PI3K-AKT pathways, which in turn regulate gene expression and cellular processes critical for tumor growth and survival.[5][6]

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binding HSPG HSPG HSPG->FGFR FRS2 FRS2 FGFR->FRS2 Phosphorylation PLCg PLCγ FGFR->PLCg GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Migration Migration PLCg->Migration

Figure 1: Simplified FGFR Signaling Pathway.

Comparative Analysis of FGFR Inhibitors

This section provides a head-to-head comparison of 5-Methoxy-2-methyl-1H-pyrrolo[2,3-C]pyridine and its derivatives with approved standard-of-care FGFR inhibitors. The comparative data is based on publicly available in vitro kinase inhibition assays.

Compound ClassCompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)Reference
Pyrrolopyridine Derivative Compound 4h 7 9 25 712 [7]
Standard of Care Pemigatinib 0.40.51.230[7][8]
Standard of Care Erdafitinib 1.22.53.05.7[9][10]
Standard of Care Infigratinib 0.91.41.060[11][12]
Standard of Care Futibatinib 3.91.31.68.3[13]
Note: Compound 4h is a derivative of 1H-pyrrolo[2,3-b]pyridine, a closely related analog to the topic compound, and its data is used here for a representative comparison.

Expert Interpretation: The representative pyrrolopyridine derivative, Compound 4h, demonstrates potent inhibition of FGFR1, 2, and 3 in the nanomolar range. While its potency is less than the approved drugs, it showcases the potential of the pyrrolopyridine scaffold. The significantly higher IC50 value against FGFR4 suggests a degree of selectivity, which could be advantageous in mitigating potential off-target effects associated with FGFR4 inhibition. Further optimization of the 5-Methoxy-2-methyl-1H-pyrrolo[2,3-C]pyridine structure could enhance its potency and refine its selectivity profile.

Experimental Protocols for Benchmarking

To ensure a rigorous and standardized comparison, the following detailed experimental protocols are provided. These protocols are based on established methodologies in the field of kinase inhibitor drug discovery.

In Vitro FGFR Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified FGFR isoforms. The ADP-Glo™ Kinase Assay is a widely used platform for this purpose.[14][15]

Kinase_Assay_Workflow cluster_workflow In Vitro Kinase Assay Workflow Start Start: Compound Dilution Series Incubate_Kinase_Compound Incubate Kinase with Compound Start->Incubate_Kinase_Compound Add_Substrate_ATP Add Substrate & ATP Incubate_Kinase_Compound->Add_Substrate_ATP Kinase_Reaction Kinase Reaction Add_Substrate_ATP->Kinase_Reaction Add_ADP_Glo Add ADP-Glo™ Reagent Kinase_Reaction->Add_ADP_Glo Stop_Reaction Stop Reaction & Deplete ATP Add_ADP_Glo->Stop_Reaction Add_Detection_Reagent Add Kinase Detection Reagent Stop_Reaction->Add_Detection_Reagent Luminescence Measure Luminescence Add_Detection_Reagent->Luminescence End End: Calculate IC50 Luminescence->End

Figure 2: Workflow for In Vitro Kinase Inhibition Assay.

Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., 5-Methoxy-2-methyl-1H-pyrrolo[2,3-C]pyridine) and standard-of-care inhibitors in an appropriate solvent (e.g., DMSO).

  • Kinase Reaction Setup: In a 384-well plate, add the purified recombinant FGFR kinase (FGFR1, 2, 3, or 4) to the assay buffer.

  • Compound Incubation: Add the diluted compounds to the wells containing the kinase and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for compound binding.

  • Initiation of Kinase Reaction: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Reaction Incubation: Incubate the plate for a specified time (e.g., 60 minutes) at room temperature to allow for substrate phosphorylation.

  • Termination and ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion: Add Kinase Detection Reagent to convert the ADP generated during the kinase reaction back to ATP.

  • Luminescence Detection: Measure the luminescence signal, which is proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Self-Validation and Causality: This protocol includes positive controls (no inhibitor) and negative controls (no kinase) to ensure the assay is performing correctly. The direct measurement of ADP production provides a robust and quantitative readout of kinase inhibition, establishing a clear causal link between the compound and the observed effect.

Cell-Based Proliferation Assay (MTT Assay)

This assay assesses the cytotoxic and anti-proliferative effects of the compounds on cancer cell lines with known FGFR alterations. The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.[16][17]

Methodology:

  • Cell Seeding: Seed cancer cells harboring specific FGFR alterations (e.g., FGFR2 fusion-positive cholangiocarcinoma cell lines) into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds and standard-of-care inhibitors for a specified duration (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot it against the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Self-Validation and Causality: This assay should include untreated control cells (100% viability) and a positive control for cell death. The use of cell lines with well-characterized FGFR alterations allows for the attribution of the observed anti-proliferative effects to the inhibition of the FGFR pathway.

Pharmacokinetic Considerations

While in vitro potency is a critical parameter, the in vivo efficacy of a drug is heavily dependent on its pharmacokinetic (PK) profile. A comprehensive benchmarking study should also include an evaluation of key PK parameters.

ParameterDescriptionImportance
Absorption The process by which the drug enters the bloodstream.Determines bioavailability and onset of action.
Distribution The reversible transfer of a drug from one location to another within the body.Influences the concentration of the drug at the target site.
Metabolism The chemical alteration of a drug by the body.Affects the drug's half-life and potential for drug-drug interactions.
Excretion The removal of the drug and its metabolites from the body.Determines the duration of action and potential for accumulation.

Published data on the pharmacokinetics of approved FGFR inhibitors indicate that they are generally orally bioavailable with half-lives that support once-daily dosing.[18][19] Future studies on 5-Methoxy-2-methyl-1H-pyrrolo[2,3-C]pyridine should aim to characterize its PK profile to assess its potential for in vivo efficacy.

Conclusion and Future Directions

The investigational compound 5-Methoxy-2-methyl-1H-pyrrolo[2,3-C]pyridine, as represented by its close analog, demonstrates promising in vitro activity against clinically relevant FGFR isoforms. The pyrrolopyridine scaffold represents a viable starting point for the development of novel FGFR inhibitors.

To advance the development of this compound, the following steps are recommended:

  • Lead Optimization: Further medicinal chemistry efforts should focus on improving the potency against FGFR1, 2, and 3 while maintaining or enhancing the selectivity against FGFR4 and other kinases.

  • In-depth Cellular Characterization: Evaluate the compound in a broader panel of cancer cell lines with diverse FGFR alterations to understand its spectrum of activity.

  • Pharmacokinetic Profiling: Conduct in vivo studies in animal models to determine the pharmacokinetic properties and establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship.

  • Resistance Profiling: Investigate the activity of the compound against known resistance mutations that can emerge during treatment with existing FGFR inhibitors.

By systematically addressing these aspects, the full therapeutic potential of 5-Methoxy-2-methyl-1H-pyrrolo[2,3-C]pyridine as a next-generation FGFR inhibitor can be elucidated.

References

  • Decoding FGF/FGFR Signaling: Insights into Biological Functions and Disease Relevance. (n.d.). MDPI. Retrieved January 6, 2026, from [Link]

  • Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. (n.d.). Frontiers in Pharmacology. Retrieved January 6, 2026, from [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. (2021). RSC Advances. Retrieved January 6, 2026, from [Link]

  • The Fibroblast Growth Factor signaling pathway. (2015). Genes & Development. Retrieved January 6, 2026, from [Link]

  • Facts and New Hopes on Selective FGFR Inhibitors in Solid Tumors. (2019). Clinical Cancer Research. Retrieved January 6, 2026, from [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved January 6, 2026, from [Link]

  • Abstract C071: Pharmacokinetics and pharmacodynamics of pemigatinib, a potent and selective inhibitor of FGFR 1, 2, and 3, in patients with advanced malignancies. (2019). Cancer Research. Retrieved January 6, 2026, from [Link]

  • Efficacy of futibatinib, an irreversible fibroblast growth factor receptor inhibitor, in FGFR-altered breast cancer. (2023). npj Breast Cancer. Retrieved January 6, 2026, from [Link]

  • Safety, Pharmacokinetic, and Pharmacodynamics of Erdafitinib, a Pan-Fibroblast Growth Factor Receptor (FGFR) Tyrosine Kinase Inhibitor, in Patients With Advanced or Refractory Solid Tumors. (2019). Investigational New Drugs. Retrieved January 6, 2026, from [Link]

  • Structural insights into the potency and selectivity of covalent pan-FGFR inhibitors. (2022). Nature Communications. Retrieved January 6, 2026, from [Link]

Sources

The Crucial Role of Reproducibility in the Experimental Utility of 5-Methoxy-2-methyl-1H-pyrrolo[2,3-C]pyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and chemical biology, the pyrrolopyridine scaffold stands out as a privileged structure, forming the core of numerous biologically active molecules. Among these, 5-Methoxy-2-methyl-1H-pyrrolo[2,3-C]pyridine holds significant interest due to its potential as a kinase inhibitor and a probe for exploring various signaling pathways. However, the true value of any chemical tool in research is intrinsically linked to the reproducibility of its synthesis and its experimental effects. This guide provides an in-depth technical comparison of 5-Methoxy-2-methyl-1H-pyrrolo[2,3-C]pyridine with relevant alternatives, emphasizing the critical importance of robust and repeatable experimental protocols.

Introduction to 5-Methoxy-2-methyl-1H-pyrrolo[2,3-C]pyridine: A Molecule of Interest

5-Methoxy-2-methyl-1H-pyrrolo[2,3-C]pyridine, a member of the azaindole family, possesses a unique arrangement of nitrogen atoms and substituents that confer specific physicochemical properties. These properties, in turn, govern its interactions with biological targets. The methoxy group at the 5-position and the methyl group at the 2-position are key determinants of its target engagement and metabolic stability. The structural nuances of this class of molecules can lead to significant differences in biological activity between isomers.[1]

The Cornerstone of Utility: Reproducible Synthesis

The ability to reliably synthesize a compound is the first and most critical step in ensuring the reproducibility of any subsequent biological experiments. Inconsistent yields, unexpected byproducts, or difficulties in purification can all lead to variability in the purity and quantity of the final compound, directly impacting the reliability of experimental results.

Recommended Synthetic Protocol for 5-Methoxy-2-methyl-1H-pyrrolo[2,3-C]pyridine

Reaction Scheme:

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Key Reaction Step cluster_intermediate Intermediate cluster_modification Functional Group Modification cluster_product Final Product A Substituted Pyridine C Cyclization Reaction A->C B Reagent for Pyrrole Ring Formation B->C D Pyrrolopyridine Core C->D E Methylation/Methoxylation D->E F 5-Methoxy-2-methyl-1H-pyrrolo[2,3-C]pyridine E->F

Caption: Proposed synthetic workflow for 5-Methoxy-2-methyl-1H-pyrrolo[2,3-C]pyridine.

Step-by-Step Protocol:

  • Starting Material Selection and Purity: Begin with a commercially available, high-purity substituted pyridine precursor. The purity of the starting material is paramount and should be verified by NMR or LC-MS.

  • Cyclization Reaction: The formation of the pyrrole ring is a critical step. A common method involves a transition-metal-catalyzed cross-coupling reaction. Careful control of the catalyst loading, temperature, and reaction time is essential for consistent yields.

  • Functional Group Introduction: The introduction of the methyl and methoxy groups can be achieved through various methods. For instance, the methyl group might be introduced via a Grignard reagent or a cross-coupling reaction, while the methoxy group can be installed using a nucleophilic aromatic substitution or a Buchwald-Hartwig amination. Each of these steps requires meticulous optimization of reaction conditions.

  • Purification and Characterization: Purification of the final product is crucial. Column chromatography followed by recrystallization is often necessary to achieve high purity. The final product must be thoroughly characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its identity and purity.

Factors Influencing Reproducibility in Synthesis

Several factors can impact the reproducibility of the synthesis of N-heterocycles like 5-Methoxy-2-methyl-1H-pyrrolo[2,3-C]pyridine:

  • Reagent Quality: The source and purity of reagents, especially catalysts and starting materials, can significantly affect reaction outcomes.

  • Solvent Purity and Anhydrous Conditions: Many of the reactions involved are sensitive to moisture and air. The use of dry solvents and inert atmospheres is critical.

  • Temperature Control: Precise temperature control is essential for many organic reactions. Even small fluctuations can lead to the formation of side products.

  • Reaction Time: The duration of the reaction must be carefully monitored to ensure complete conversion without degradation of the product.

  • Purification Technique: The method of purification can influence the final purity of the compound. It is important to use a consistent and validated purification protocol.

Comparative Analysis of Pyrrolopyridine Isomers and Alternatives

The biological activity of pyrrolopyridine derivatives can be highly sensitive to the substitution pattern on the core scaffold. Understanding the structure-activity relationship (SAR) is crucial for selecting the appropriate tool compound for a given experiment.

Isomeric Comparison: The Importance of Substituent Placement

The regioisomeric placement of the methoxy and methyl groups can dramatically alter the biological activity of the pyrrolopyridine core. For instance, the isomeric compound 5-Methoxy-1H-pyrrolo[2,3-b]pyridine has been investigated as a scaffold for various kinase inhibitors.[2]

Feature5-Methoxy-2-methyl-1H-pyrrolo[2,3-C]pyridine5-Methoxy-1H-pyrrolo[2,3-b]pyridine5-Methoxy-1H-pyrrolo[3,2-b]pyridine
Scaffold 1H-pyrrolo[2,3-C]pyridine1H-pyrrolo[2,3-b]pyridine1H-pyrrolo[3,2-b]pyridine
Substituents 5-Methoxy, 2-Methyl5-Methoxy5-Methoxy
Reported Activity Potential Kinase InhibitorScaffold for FGFR inhibitors[3]Building block for medicinal chemistry[4]

Table 1. Comparison of key features of 5-Methoxy-2-methyl-1H-pyrrolo[2,3-C]pyridine and its isomers.

The subtle changes in the electronic distribution and steric hindrance due to the different placement of the nitrogen atom in the pyridine ring and the substituents can lead to vastly different binding affinities and selectivities for their biological targets.

Alternative Scaffolds: Expanding the Chemical Space

Beyond isomeric variations, other heterocyclic scaffolds can serve as valuable comparators. For instance, pyrrolo[2,3-d]pyrimidines are another class of compounds that have been extensively explored as kinase inhibitors.[5]

Compound ClassKey Structural FeatureCommon Biological Target
Pyrrolo[2,3-C]pyridines Azaindole coreKinases
Pyrrolo[2,3-b]pyridines Azaindole coreKinases (e.g., FGFR)[6]
Pyrrolo[2,3-d]pyrimidines Purine isostereKinases (e.g., EGFR, VEGFR)

Table 2. Comparison of 5-Methoxy-2-methyl-1H-pyrrolo[2,3-C]pyridine with an alternative heterocyclic scaffold.

The choice between these scaffolds will depend on the specific research question and the desired target profile.

Experimental Protocols for Biological Evaluation

To ensure that the observed biological effects are truly attributable to the compound of interest, it is essential to employ robust and well-validated experimental protocols. Given the potential of 5-Methoxy-2-methyl-1H-pyrrolo[2,3-C]pyridine as a kinase inhibitor, a standard in vitro kinase inhibition assay is a crucial first step in its characterization.

In Vitro Kinase Inhibition Assay Protocol

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific kinase.

Workflow for Kinase Inhibition Assay:

Kinase_Assay_Workflow A Prepare Reagents: - Kinase - Substrate - ATP - Test Compound Dilutions B Add Kinase, Substrate, and Test Compound to Plate A->B C Initiate Reaction with ATP B->C D Incubate at Room Temperature C->D E Stop Reaction and Measure Signal (e.g., Luminescence) D->E F Data Analysis: - Normalize Data - Plot Dose-Response Curve - Calculate IC50 E->F

Caption: A typical workflow for an in vitro kinase inhibition assay.[7]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare serial dilutions of 5-Methoxy-2-methyl-1H-pyrrolo[2,3-C]pyridine in a suitable solvent (e.g., DMSO). Prepare solutions of the target kinase, its substrate, and ATP in an appropriate assay buffer.

  • Assay Plate Setup: Add the kinase, substrate, and test compound dilutions to the wells of a microplate. Include appropriate controls (e.g., no enzyme, no compound).

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells.

  • Incubation: Incubate the plate at a constant temperature for a defined period to allow the enzymatic reaction to proceed.

  • Signal Detection: Stop the reaction and measure the signal, which is typically the amount of phosphorylated substrate or the amount of ATP consumed. Various detection methods can be used, such as fluorescence, luminescence, or radioactivity.[8]

  • Data Analysis: Plot the measured signal against the concentration of the test compound to generate a dose-response curve and calculate the IC₅₀ value.

Cellular Assays for Target Validation

Following in vitro characterization, it is crucial to assess the compound's activity in a cellular context. This can be achieved through assays that measure the inhibition of a specific signaling pathway or a cellular process, such as cell proliferation.

Example: Cell Proliferation Assay (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

  • Compound Treatment: Treat the cells with varying concentrations of 5-Methoxy-2-methyl-1H-pyrrolo[2,3-C]pyridine for a specific duration (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.

  • Solubilization: Solubilize the formazan crystals with a suitable solvent.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength to quantify the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion and Future Directions

The utility of 5-Methoxy-2-methyl-1H-pyrrolo[2,3-C]pyridine as a research tool is fundamentally dependent on the ability to reproducibly synthesize it and to perform well-controlled biological experiments. This guide has provided a framework for approaching the synthesis and evaluation of this compound, with a strong emphasis on the factors that influence reproducibility.

For researchers and drug development professionals, it is imperative to:

  • Validate the Synthesis: Ensure that the synthetic protocol is robust and yields a product of high purity.

  • Thoroughly Characterize the Compound: Confirm the identity and purity of each batch of the compound before use in biological assays.

  • Employ Standardized Biological Assays: Use well-validated and reproducible protocols for all biological experiments.

  • Consider Isomeric and Scaffold Diversity: Be mindful of the potential for small structural changes to have significant impacts on biological activity and consider testing relevant isomers and alternative scaffolds.

By adhering to these principles of scientific integrity and rigor, the research community can unlock the full potential of promising molecules like 5-Methoxy-2-methyl-1H-pyrrolo[2,3-C]pyridine in the quest for new therapeutic agents and a deeper understanding of complex biological systems.

References

  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances. Available from: [Link].

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. Available from: [Link].

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Available from: [Link].

  • Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. ResearchGate. Available from: [Link].

  • 1h-pyrrolo[2,3-b]pyridines. Google Patents.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PMC - PubMed Central. Available from: [Link].

  • Identification of Pyrrolo-Pyridine Derivatives as Novel Class of Antibacterials. PubMed. Available from: [Link].

  • Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole. Google Patents.
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC - PubMed Central. Available from: [Link].

  • 5-methoxy-1H-pyrrolo(2,3-c)pyridine. PubChem. Available from: [Link].

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC - NIH. Available from: [Link].

  • Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors. ResearchGate. Available from: [Link].

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Semantic Scholar. Available from: [Link].

  • Exploring structure-activity relationships of pyrrolyl diketo acid derivatives as non-nucleoside inhibitors of terminal deoxynucleotidyl transferase enzyme. PubMed. Available from: [Link].

  • Structure activity and prediction of biological activities of compound (2-methyl-6-phenylethynylpyridine) derivatives relationships rely on. Scholars Research Library. Available from: [Link].

Sources

A Comparative Guide to the In Vivo Efficacy of Pyrrolopyridine Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyrrolopyridine scaffold represents a promising frontier in the discovery of novel anticancer agents. These heterocyclic compounds, also known as azaindoles, have demonstrated significant potential as inhibitors of various biological targets crucial to cancer progression. This guide provides an in-depth comparison of the in vivo efficacy of representative pyrrolopyridine derivatives, grounded in experimental data to inform preclinical research and development. While direct comparative in vivo studies on a single, homogenous series of 5-Methoxy-2-methyl-1H-pyrrolo[2,3-C]pyridine derivatives are not extensively available in public literature, this guide will synthesize data from closely related and structurally significant pyrrolopyridine compounds to provide a valuable comparative framework.

The Rationale for Targeting Kinases and Microtubules with Pyrrolopyridine Scaffolds

The pyrrolopyridine nucleus is structurally similar to the purine ring of ATP, the universal energy currency for enzymatic reactions, including those catalyzed by protein kinases.[1] This mimicry allows pyrrolopyridine derivatives to function as competitive inhibitors at the ATP-binding site of various kinases.[1][2] Many of these kinases are integral components of signaling pathways that regulate cell proliferation, survival, and angiogenesis, processes that are often dysregulated in cancer.[2] Consequently, kinase inhibition has become a cornerstone of modern oncology.[2]

Beyond kinase inhibition, the rigid, heterocyclic structure of pyrrolopyridines can be adapted to interact with other critical cellular targets. One such target is tubulin, the protein subunit of microtubules. Microtubules are dynamic polymers essential for the formation of the mitotic spindle during cell division.[3] Compounds that disrupt microtubule dynamics can arrest the cell cycle and induce apoptosis, making them potent anticancer agents.[4]

This guide will explore the in vivo efficacy of pyrrolopyridine derivatives that exemplify these two primary mechanisms of action: kinase inhibition and microtubule disruption.

Comparative In Vivo Efficacy of Pyrrolopyridine Derivatives

The following table summarizes the in vivo antitumor activity of two distinct 7-azaindole (pyrrolopyridine) derivatives that have been evaluated in preclinical cancer models. These compounds, while not 5-Methoxy-2-methyl-1H-pyrrolo[2,3-C]pyridine derivatives themselves, provide a valuable benchmark for the potential of this chemical class.

Compound IDTarget/Mechanism of ActionCancer ModelDosing RegimenKey Efficacy ReadoutReference
Compound 22 CDK8 InhibitorColorectal Cancer XenograftsNot specified in abstractSignificant tumor growth inhibition[5][6]
GSK1070916A Aurora B Kinase InhibitorHuman Tumor XenograftsNot specified in abstractRobust pharmacodynamic activity[7]

Further details on the specific tumor growth inhibition percentages and dosing regimens would be required for a complete quantitative comparison.

In-Depth Look at a Pyrrolopyridine-Based CDK8 Inhibitor: Compound 22

A notable example of a pyrrolopyridine derivative with demonstrated in vivo efficacy is compound 22, a potent inhibitor of Cyclin-Dependent Kinase 8 (CDK8).[5][6] CDK8 is a key regulator of transcription and has been identified as an oncogene in colorectal cancer.[5][6]

Mechanism of Action: WNT/β-catenin Pathway Inhibition

Compound 22 exerts its antitumor effects by targeting CDK8, which in turn leads to the indirect inhibition of β-catenin activity.[5][6] This results in the downregulation of the WNT/β-catenin signaling pathway, a critical pathway for cell proliferation and survival in colorectal cancer.[5][6] The inhibition of this pathway ultimately leads to cell cycle arrest in the G2/M and S phases, and subsequent apoptosis.[5][6]

G cluster_cell Cancer Cell Compound_22 Compound 22 (1H-pyrrolo[2,3-b]pyridine derivative) CDK8 CDK8 Compound_22->CDK8 inhibits beta_catenin β-catenin CDK8->beta_catenin activates WNT_signaling WNT Signaling Pathway beta_catenin->WNT_signaling activates Transcription Oncogenic Gene Transcription WNT_signaling->Transcription Proliferation Tumor Growth & Proliferation Transcription->Proliferation G Cell_Culture Cancer Cell Culture Tumor_Implantation Subcutaneous Implantation in Immunocompromised Mice Cell_Culture->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment & Control Groups Tumor_Growth->Randomization Compound_Admin Compound Administration Randomization->Compound_Admin Data_Collection Tumor Volume & Body Weight Measurement Compound_Admin->Data_Collection Endpoint Endpoint Analysis Data_Collection->Endpoint

Caption: Workflow for an in vivo tumor xenograft study.

In Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

  • Reagents: Prepare a kinase reaction buffer, recombinant kinase, substrate, and ATP.

  • Compound Dilution: Prepare serial dilutions of the test compound.

  • Kinase Reaction: In a microplate, combine the kinase, substrate, and test compound at various concentrations.

  • Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate the plate at a specified temperature for a set time.

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence-based assay to quantify remaining ATP).

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.

Western Blot Analysis for Target Engagement

Western blotting is used to detect changes in protein expression and phosphorylation, confirming that the compound is hitting its intended target in cells. [8][9]

  • Cell Lysis: Treat cancer cells with the test compound and then lyse the cells to extract proteins. [8]2. Protein Quantification: Determine the protein concentration in each lysate. [8]3. SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis. [8]4. Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF). [8]5. Antibody Incubation: Incubate the membrane with primary antibodies specific for the target protein and its phosphorylated form, followed by incubation with a secondary antibody conjugated to an enzyme. [1]6. Detection: Add a substrate that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence). [1]7. Analysis: Quantify the protein bands to determine the effect of the compound on protein expression and phosphorylation.

Conclusion and Future Directions

The pyrrolopyridine scaffold is a versatile platform for the development of novel anticancer agents. As demonstrated by compounds like the CDK8 inhibitor 22 and the Aurora B kinase inhibitor GSK1070916A, these derivatives can be tailored to potently and selectively inhibit key oncogenic kinases, leading to significant in vivo antitumor activity. Furthermore, the exploration of pyrrolopyridines as microtubule inhibitors opens up another promising avenue for cancer therapy.

While this guide has drawn upon data from various 7-azaindole derivatives to provide a comparative overview, there is a clear need for future studies to focus on the systematic in vivo evaluation of homologous series of compounds, such as the 5-Methoxy-2-methyl-1H-pyrrolo[2,3-C]pyridine derivatives. Such studies will be crucial for elucidating detailed structure-activity relationships and for identifying lead candidates with optimal efficacy and drug-like properties for clinical development. The continued investigation of this promising chemical class holds great potential for the future of targeted cancer therapy.

References

Sources

Side-by-side NMR analysis of 5-Methoxy-2-methyl-1H-pyrrolo[2,3-C]pyridine isomers

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to the Side-by-Side NMR Analysis of 5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine Isomers

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural elucidation of heterocyclic compounds is paramount. Pyrrolo[2,3-c]pyridines, a class of compounds also known as 6-azaindoles, are privileged scaffolds in medicinal chemistry due to their diverse biological activities. The introduction of substituents, such as methoxy and methyl groups, can lead to a variety of constitutional isomers, each potentially possessing distinct pharmacological profiles. Distinguishing between these isomers is a critical step in ensuring the synthesis of the correct therapeutic agent.

This guide provides an in-depth, side-by-side NMR analysis of two constitutional isomers: 5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine (Isomer A) and its positional isomer, 2-Methoxy-5-methyl-1H-pyrrolo[2,3-c]pyridine (Isomer B). Through a detailed examination of their predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra, we will highlight the key distinguishing features that enable unambiguous identification.

The Structural Distinction: Isomer A vs. Isomer B

The core difference between Isomer A and Isomer B lies in the placement of the methoxy (-OCH₃) and methyl (-CH₃) groups on the pyrrolo[2,3-c]pyridine core. This seemingly subtle variation induces significant changes in the electronic environment of the surrounding nuclei, which are readily detectable by NMR spectroscopy.

Figure 1. Molecular structures of the two constitutional isomers.

Comparative ¹H NMR Analysis

The proton NMR spectra are expected to show distinct differences in chemical shifts and coupling patterns for the aromatic protons, as well as for the methyl and methoxy protons, due to the varying electronic effects of the substituents.

Table 1: Predicted ¹H NMR Data for Isomer A and Isomer B (in DMSO-d₆)

Proton AssignmentIsomer A (5-Methoxy-2-methyl) Predicted δ (ppm), Multiplicity, J (Hz)Isomer B (2-Methoxy-5-methyl) Predicted δ (ppm), Multiplicity, J (Hz)Key Differentiating Features
NH (H1)~11.5, br s~11.3, br sMinor difference, broadness due to exchange.
CH₃ (on C2/C5)~2.4, s~2.3, sThe methyl group on the pyridine ring (Isomer B) is expected to be slightly more shielded.
OCH₃ (on C5/C2)~3.9, s~4.0, sThe methoxy group on the pyrrole ring (Isomer B) is anticipated to be slightly deshielded.
H3~6.2, s~6.1, sThe proximity to different substituents will cause a slight shift.
H4~7.0, d, J=~2.5~7.2, d, J=~2.5In Isomer A, H4 is ortho to the methoxy group, leading to greater shielding compared to Isomer B where it is ortho to a nitrogen and meta to the methyl group.
H7~7.8, d, J=~2.5~7.9, d, J=~2.5The electronic environment around H7 is also altered, leading to a noticeable chemical shift difference.
Key Insights from Predicted ¹H NMR:
  • Aromatic Protons (H4 and H7): The most significant differences are expected in the aromatic region. In Isomer A , the electron-donating methoxy group at C5 will shield the ortho proton H4, causing it to appear at a lower chemical shift (more upfield) compared to H4 in Isomer B . Conversely, the methyl group at C5 in Isomer B will have a weaker shielding effect on H4.

  • Methyl and Methoxy Protons: While both are singlets, their precise chemical shifts will be influenced by their position. A methyl group on the pyridine ring (Isomer B ) is generally expected at a slightly lower chemical shift than one on the pyrrole ring (Isomer A ). The methoxy protons will show a reverse trend.

Comparative ¹³C NMR Analysis

The carbon NMR spectra provide even more definitive evidence for distinguishing between the two isomers, as the chemical shifts of the carbon atoms are highly sensitive to the local electronic environment.

Table 2: Predicted ¹³C NMR Data for Isomer A and Isomer B (in DMSO-d₆)

Carbon AssignmentIsomer A (5-Methoxy-2-methyl) Predicted δ (ppm)Isomer B (2-Methoxy-5-methyl) Predicted δ (ppm)Key Differentiating Features
C2~145~158The carbon bearing the substituent will show a large difference. In Isomer A, C2 is attached to a methyl group, while in Isomer B, it is attached to a more electronegative oxygen of the methoxy group, causing a significant downfield shift.
C3~100~98Minor differences are expected.
C3a~125~123Subtle shifts based on overall electronic distribution.
C4~115~120The carbon ortho to the methoxy group (Isomer A) will be more shielded.
C5~155~135Similar to C2, the carbon directly attached to the methoxy group (Isomer A) will be significantly deshielded compared to the carbon with the methyl group (Isomer B).
C7~130~132Small predictable differences.
C7a~140~142Minor shifts.
CH₃~14~20The methyl carbon on the pyridine ring (Isomer B) is expected at a higher chemical shift.
OCH₃~55~58The methoxy carbon on the pyrrole ring (Isomer B) is expected to be slightly deshielded.
Key Insights from Predicted ¹³C NMR:
  • Substituted Carbons (C2 and C5): The most dramatic and unambiguous differences will be observed for the carbons directly bonded to the methyl and methoxy groups. In Isomer A , C5 (attached to -OCH₃) will be significantly downfield compared to C5 in Isomer B (attached to -CH₃). A similar, but reversed, large difference is expected for C2.

  • Quaternary Carbons (C3a and C7a): The chemical shifts of these carbons will also be indicative of the substitution pattern, although the differences may be less pronounced than for the directly substituted carbons.

Experimental Protocol for NMR Analysis

To obtain high-quality NMR data for the structural confirmation of these isomers, the following experimental protocol is recommended.

I. Sample Preparation
  • Sample Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities in the NMR spectra.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good starting point for many heterocyclic compounds. Other options include chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD).

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.

II. NMR Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled one-dimensional carbon spectrum.

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) may be necessary.

  • 2D NMR Experiments (for unambiguous assignment):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the overall connectivity.

G cluster_workflow NMR Analysis Workflow SamplePrep Sample Preparation (5-10 mg in 0.6-0.7 mL solvent) 1 1 SamplePrep->1 SamplePrep->1 1D_H 1D ¹H NMR Acquisition 1D_C 1D ¹³C NMR Acquisition 2D_NMR 2D NMR Acquisition (COSY, HSQC, HMBC) DataProcessing Data Processing (FT, Phasing, Baseline Correction) SpectralAnalysis Spectral Analysis & Isomer Identification DataProcessing->SpectralAnalysis D_H D_H 2 2 D_H->2 D_C D_C D_C->2 D_NMR D_NMR D_NMR->DataProcessing

A Senior Application Scientist's Guide to Statistical Validation of Preclinical Data: A Case Study with 5-Methoxy-2-methyl-1H-pyrrolo[2,3-C]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Statistical Rigor in Drug Discovery

In the high-stakes environment of drug discovery, the journey of a compound from initial hit to clinical candidate is paved with data. The quality of this data underpins every critical decision. A novel compound like 5-Methoxy-2-methyl-1H-pyrrolo[2,3-C]pyridine, a methoxy-substituted azaindole, represents a significant investment of time and resources. Derivatives of the pyrrolopyridine scaffold have been investigated for a range of biological activities, including as kinase inhibitors.[1][2] Therefore, the statistical validation of its performance data is not a mere formality; it is the fundamental process that distinguishes a promising lead from a costly dead end.

This guide is structured to mirror the preclinical data generation workflow, from initial compound characterization to comparative biological evaluation. We will focus on the "why" behind the "how," ensuring that the chosen statistical tools are not only appropriate but also build confidence and trustworthiness into your scientific narrative.

Part 1: Foundational Validation - Analytical & Physicochemical Data

Before any biological assessment, we must be certain of what we are testing. The identity, purity, and stability of 5-Methoxy-2-methyl-1H-pyrrolo[2,3-C]pyridine are critical parameters. The International Council for Harmonisation (ICH) Q2(R1) guideline provides a comprehensive framework for validating analytical procedures, which is the authoritative standard in this field.[3][4][5][6]

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

The primary goal is to quantify the analyte's purity and identify any impurities.

Experimental Protocol: HPLC Purity Assay

  • Preparation: Prepare a stock solution of 5-Methoxy-2-methyl-1H-pyrrolo[2,3-C]pyridine in a suitable solvent (e.g., DMSO or Acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Calibration: Create a calibration curve using a certified reference standard if available.

  • Injection: Perform replicate injections (n ≥ 3) of the test sample.

  • Data Acquisition: Record the chromatogram, noting the peak area of the main component and any impurities.

  • Calculation: Purity is typically expressed as a percentage of the main peak area relative to the total peak area.

Statistical Validation:

  • Precision: The precision of an analytical method expresses the closeness of agreement between a series of measurements.[6][7] It is evaluated at two levels:

    • Repeatability: The standard deviation (SD) and coefficient of variation (%CV) of peak areas from replicate injections (e.g., n=6) are calculated. A low %CV (typically <2%) indicates good repeatability.

    • Intermediate Precision: This assesses variability within the lab (different days, different analysts). Results are compared using t-tests or ANOVA to ensure no significant variation.

  • Linearity & Range: Linearity is the ability to elicit test results directly proportional to the analyte concentration.[4][6] This is assessed by linear regression of the calibration curve data. The coefficient of determination (R²) should be close to 1 (e.g., >0.995).[5]

Parameter Acceptance Criterion Statistical Metric
Purity > 95% (typical for discovery)Mean of replicate measurements
Repeatability %CV < 2%Coefficient of Variation (CV)
Linearity R² > 0.995Coefficient of Determination (R²)

Part 2: Statistical Validation of In Vitro Biological Data

This is where we evaluate the compound's biological effect. The most common in vitro experiment is the dose-response assay to determine potency, often expressed as an IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).[8][9]

Assay Quality Control: The Z-Factor

Before analyzing the effect of our test compound, we must validate the assay itself. A high-throughput screen's quality is often assessed using the Z-factor, a statistical measure of the separation between positive and negative controls.[10][11] This step is crucial for trustworthiness, as it confirms the assay can reliably detect an effect.

The Z-factor calculation incorporates the means (μ) and standard deviations (σ) of both positive (p) and negative (n) controls.

Z-Factor = 1 - (3σp + 3σn) / |μp - μn|

Z-Factor Value Interpretation
1 > Z' ≥ 0.5Excellent assay, suitable for screening.[12][13]
0.5 > Z' > 0Marginal assay; may require optimization.[12][13]
Z' < 0Assay is not suitable for screening.[12][13]
Determining Potency (IC50) with Non-Linear Regression

Dose-response data are inherently sigmoidal and should be analyzed using non-linear regression, not by linearizing the data, which can distort the error distribution.[14][15]

Experimental Protocol: Cell-Based Viability Assay

  • Cell Plating: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Dosing: Treat cells with a serial dilution of 5-Methoxy-2-methyl-1H-pyrrolo[2,3-C]pyridine (e.g., 10-point, 3-fold dilution). Include vehicle-only (negative control) and a known cytotoxic agent (positive control).

  • Incubation: Incubate for a defined period (e.g., 72 hours).

  • Readout: Add a viability reagent (e.g., CellTiter-Glo®) and measure the signal (e.g., luminescence).

  • Normalization: Normalize data to controls (% viability = (Signal_compound - Signal_bkgd) / (Signal_vehicle - Signal_bkgd) * 100).

Statistical Analysis Workflow:

G cluster_0 Data Acquisition & Pre-processing cluster_1 Modeling & Parameter Estimation cluster_2 Goodness-of-Fit & Validation cluster_3 Final Output A Raw Data (Luminescence Readings) B Normalize Data (% Viability vs. Controls) A->B C Log-transform Concentration (X-axis) B->C D Fit Non-Linear Regression Model (4-Parameter Variable Slope) C->D E Calculate IC50 with 95% Confidence Intervals D->E F Assess Goodness-of-Fit (R-squared, Sum-of-Squares) D->F G Analyze Residuals (Check for systematic errors) D->G H Report IC50 [95% CI] E->H

Caption: Workflow for IC50 determination and statistical validation.

The output of this analysis is not just a single IC50 value, but an IC50 with a 95% confidence interval (CI) .[16][17] The CI provides a range within which the true IC50 value is likely to fall, offering a crucial measure of the estimate's precision.

Part 3: Comparative Analysis - Is Your Compound Better?

Drug discovery is inherently comparative. We need to know if 5-Methoxy-2-methyl-1H-pyrrolo[2,3-C]pyridine is more potent or efficacious than an existing standard or an alternative compound from the same series.

Comparing Potency (IC50 Values)

A common mistake is to simply compare the point estimates of two IC50 values. For a statistically valid comparison, we must use appropriate tests.

Statistical Approach: The F-test for LogIC50 Comparison Most modern statistical software (e.g., GraphPad Prism) can perform a formal comparison of parameters from two or more non-linear fits. The software uses an F-test to determine if a single curve can adequately fit all data sets or if separate curves (and thus different IC50 values) are statistically justified.

  • Null Hypothesis (H0): The LogIC50 values for both compounds are the same.

  • Alternative Hypothesis (H1): The LogIC50 values are different.

A p-value < 0.05 from this test indicates a statistically significant difference in potency between the two compounds.[14]

Data Presentation for Comparison:

CompoundnIC50 (nM) [95% CI]p-value vs. Standard
5-Methoxy-2-methyl-1H-pyrrolo[2,3-C]pyridine 315.2 [12.1, 19.8]< 0.01
Reference Standard 345.8 [38.5, 55.1]-

This table clearly shows not only the superior potency of our test compound but also that this difference is statistically significant.

Comparing Efficacy in In Vivo Models

Experimental Design Principles (The 3 R's):

  • Randomization: Animals must be randomly assigned to treatment groups to prevent selection bias.[19][21]

  • Controls: Always include appropriate controls (e.g., vehicle control, positive control/standard-of-care).[21]

  • Sample Size: Calculate the required number of animals per group based on a power analysis to ensure the study can detect a meaningful effect size.[21][22]

Statistical Analysis Decision Tree:

G Start Start: Have In Vivo Data Q1 How many treatment groups? Start->Q1 TwoGroups Two Groups (e.g., Vehicle vs. Compound) Q1->TwoGroups Two MoreThanTwo > Two Groups (e.g., Vehicle, Cmpd Low, Cmpd High) Q1->MoreThanTwo More than two TTest Student's t-test (for normally distributed data) TwoGroups->TTest Parametric MannWhitney Mann-Whitney U Test (for non-parametric data) TwoGroups->MannWhitney Non-parametric ANOVA One-Way ANOVA (for normally distributed data) MoreThanTwo->ANOVA Parametric KruskalWallis Kruskal-Wallis Test (for non-parametric data) MoreThanTwo->KruskalWallis Non-parametric PostHoc Post-Hoc Tests (e.g., Dunnett's, Tukey's) To compare specific groups ANOVA->PostHoc KruskalWallis->PostHoc e.g., Dunn's test

Caption: Decision tree for selecting statistical tests in in vivo studies.

Causality: We use ANOVA for more than two groups instead of multiple t-tests to avoid inflating the probability of a Type I error (a false positive).[21] If the overall ANOVA result is significant, post-hoc tests are then used to identify which specific groups differ.

Conclusion

The statistical validation of data for a compound like 5-Methoxy-2-methyl-1H-pyrrolo[2,3-C]pyridine is a multi-faceted process that builds a foundation of trust and confidence in the data. By applying the correct statistical tools at each stage—from analytical characterization to in vivo efficacy—we move beyond simple observation to rigorous hypothesis testing. This guide provides a framework, grounded in authoritative standards, for ensuring that the data you generate is not only accurate but also statistically defensible, ultimately enabling more informed and successful drug development decisions.

References

  • BIT 479/579 High-throughput Discovery. (n.d.). Z-factors.
  • Cui, X. (2022). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, 38(11), 3024-3030. [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]

  • Wikipedia. (n.d.). Z-factor. Retrieved January 6, 2026, from [Link]

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. FAQ 1153. Retrieved January 6, 2026, from [Link]

  • Kwakwa, P. A. (2017). Statistical Considerations for Preclinical Studies. Journal of Biometrics & Biostatistics, 8(4). [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved January 6, 2026, from [Link]

  • Voelkl, B., et al. (2018). Some issues about design and statistical analysis of preclinical trials. PLoS biology, 16(2), e2003693. [Link]

  • Prisys Biotech. (2025). Designing Animal Studies: Key Considerations For Preclinical Research Success. Retrieved January 6, 2026, from [Link]

  • European Medicines Agency. (1995). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Retrieved January 6, 2026, from [Link]

  • BMG LABTECH. (2019). Relative Potency. Retrieved January 6, 2026, from [Link]

  • Lazic, S. E. (2018). General Principles of Preclinical Study Design. ILAR Journal, 59(2), 127-138. [Link]

  • Scribd. (n.d.). ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Retrieved January 6, 2026, from [Link]

  • Study.com. (n.d.). Pharmacology Terms | Potency, Efficacy & Affinity. Retrieved January 6, 2026, from [Link]

  • BioBoston Consulting. (2025). Best Practices For Preclinical Animal Testing. Retrieved January 6, 2026, from [Link]

  • Wild, D. L., et al. (2020). A statistical framework for assessing pharmacological responses and biomarkers using uncertainty estimates. eLife, 9, e58804. [Link]

  • National Center for Biotechnology Information. (2020). A statistical framework for assessing pharmacological responses and biomarkers using uncertainty estimates. eLife, 9, e58804. [Link]

  • PubChem. (n.d.). 5-methoxy-1H-pyrrolo(2,3-c)pyridine. Retrieved January 6, 2026, from [Link]

  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Journal of Medicinal Chemistry, 54(19), 7041-7048. [Link]

  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved January 6, 2026, from [Link]

  • Hartert, K. (2025). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube. Retrieved January 6, 2026, from [Link]

  • McPhee, S. (2024). High-Throughput Dose-Response Data Analysis. Medium. Retrieved January 6, 2026, from [Link]

  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved January 6, 2026, from [Link]

  • University of Bari Aldo Moro. (n.d.). Pharmacodynamics Potency and Efficacy. Retrieved January 6, 2026, from [Link]

  • Deranged Physiology. (2023). Potency and efficacy. Retrieved January 6, 2026, from [Link]

  • Cameron, C., et al. (2011). Overview of methods for comparing the efficacies of drugs in the absence of head-to-head clinical trial data. Current Medical Research and Opinion, 27(Suppl 3), 11-17. [Link]

  • Szymański, P., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(11), 3143. [Link]

  • Jin, Q., et al. (2019). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(17), 2465-2470. [Link]

  • PubChem. (n.d.). 5-methoxy-1H-pyrrolo[2,3-b]pyridine. Retrieved January 6, 2026, from [Link]

  • PubChem. (n.d.). 5-Methoxy-3-methyl-1H-pyrrolo[3,2-b]pyridine. Retrieved January 6, 2026, from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Methoxy-2-methyl-1H-pyrrolo[2,3-C]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For laboratory professionals engaged in cutting-edge research and development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a robust safety culture. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-Methoxy-2-methyl-1H-pyrrolo[2,3-C]pyridine, a heterocyclic compound with potential biological activity. By elucidating the principles behind these procedures, we aim to empower researchers to manage chemical waste with the highest degree of safety and environmental stewardship.

Foundational Safety Principles: Risk Assessment and PPE

Before commencing any disposal-related activities, a thorough risk assessment is paramount. This compound is a solid, likely a powder, which necessitates measures to prevent dust inhalation. The pyridine moiety suggests potential for harmful vapors, especially if heated[3][4].

Personal Protective Equipment (PPE):

A non-negotiable aspect of handling this and similar chemicals is the correct use of PPE.

PPE ComponentSpecificationRationale
Gloves Chemical-resistant nitrile or neoprene gloves.To prevent dermal absorption, which can be a route of exposure for pyridine and its derivatives[3][5].
Eye Protection Safety goggles or a face shield.To protect against accidental splashes or dust particles getting into the eyes[5][6].
Lab Coat Standard laboratory coat.To protect skin and personal clothing from contamination[3][5].
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.To avoid inhalation of dust or potential vapors, which can be harmful[3][5].

All handling of 5-Methoxy-2-methyl-1H-pyrrolo[2,3-C]pyridine, including preparation for disposal, must be conducted within a certified chemical fume hood to minimize inhalation exposure[7]. An emergency eyewash station and safety shower should be readily accessible[6][7].

Segregation and Collection of Waste

Proper segregation of chemical waste at the source is critical to prevent dangerous reactions and to facilitate compliant disposal.

Step-by-Step Waste Collection Protocol:

  • Container Selection: Choose a dedicated, sealable, and clearly labeled hazardous waste container. The container material should be compatible with pyridine derivatives; high-density polyethylene (HDPE) or glass containers are generally suitable[3].

  • Labeling: Immediately label the waste container with "Hazardous Waste" and the full chemical name: "5-Methoxy-2-methyl-1H-pyrrolo[2,3-C]pyridine". Include the date when the first waste is added.

  • Solid Waste:

    • For the pure compound or materials contaminated with the solid (e.g., weighing paper, contaminated gloves), place them directly into the designated solid hazardous waste container.

    • Avoid leaving residues on lab surfaces. Decontaminate surfaces with an appropriate solvent (e.g., ethanol or isopropanol) and dispose of the cleaning materials as solid waste.

  • Solution Waste:

    • If the compound is in solution, collect it in a separate, compatible liquid hazardous waste container.

    • Do not mix with other waste streams unless compatibility has been verified. Pyridine and its derivatives are incompatible with strong oxidizers and strong acids[7].

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area away from heat, sparks, or open flames[3][7]. The storage location should be a designated satellite accumulation area for hazardous waste.

Disposal Decision Workflow

DisposalWorkflow cluster_assessment Phase 1: Pre-Disposal Assessment cluster_collection Phase 2: Waste Collection & Segregation cluster_disposal Phase 3: Final Disposal RiskAssessment Conduct Risk Assessment (Review SDS of similar compounds) SelectPPE Select Appropriate PPE (Gloves, Goggles, Lab Coat) RiskAssessment->SelectPPE WasteType Solid or Liquid Waste? SelectPPE->WasteType SolidWaste Collect in Labeled Solid Waste Container WasteType->SolidWaste Solid LiquidWaste Collect in Labeled Liquid Waste Container WasteType->LiquidWaste Liquid StoreWaste Store in Designated Satellite Accumulation Area SolidWaste->StoreWaste LiquidWaste->StoreWaste ContactEHS Contact Environmental Health & Safety (EHS) for Pickup StoreWaste->ContactEHS Documentation Complete Hazardous Waste Manifest/Paperwork ContactEHS->Documentation EHS_Pickup EHS Collects Waste for Final Disposal Documentation->EHS_Pickup WasteHierarchy A conceptual hierarchy for managing laboratory chemical waste. Prevention Prevention & Minimization Reuse Reuse / Redistribution Treatment Chemical Treatment (e.g., Neutralization) Disposal Incineration / Landfill (by certified professionals)

Caption: The hierarchy of preferred chemical waste management practices.

Environmental Considerations

Pyridine and its derivatives can be released into the environment through industrial activities.[8][9] While some pyridine compounds are biodegradable, their introduction into soil and water systems should be avoided.[9][10] They are generally water-soluble and do not bind strongly to soil, which means they can be mobile in aquatic environments.[8] Adhering to the prescribed disposal protocols is a critical step in protecting our ecosystems.

By integrating these procedures into your standard laboratory operations, you contribute to a safer research environment and ensure compliance with environmental regulations. Trust in these protocols is built on the foundation of understanding the risks and the scientific rationale for each step, transforming safety from a checklist into an ingrained professional practice.

References

  • Pyridine - Some Industrial Chemicals - NCBI Bookshelf . Source: National Center for Biotechnology Information, U.S. National Library of Medicine. [Link]

  • Degradation of pyridines in the environment - Taylor & Francis . Source: Taylor & Francis Online. [Link]

  • (PDF) Degradation of Pyridines in the Environment - ResearchGate . Source: ResearchGate. [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific . Source: Post Apple Scientific. [Link]

  • Pyridine - Wikipedia . Source: Wikipedia. [Link]

  • Standard Operating Procedure for Pyridine - Washington State University . Source: Washington State University, Environmental Health & Safety. [Link]

  • Safety Data Sheet: Pyridine - Carl ROTH . Source: Carl ROTH. [Link]

  • Pyridine - Safety Data Sheet . Source: Fisher Scientific. [Link]

  • 5-methoxy-1H-pyrrolo(2,3-c)pyridine - PubChem . Source: PubChem, National Center for Biotechnology Information. [Link]

Sources

A Researcher's Guide to Handling 5-Methoxy-2-methyl-1H-pyrrolo[2,3-C]pyridine: A Protocol for Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

As a novel heterocyclic compound, 5-Methoxy-2-methyl-1H-pyrrolo[2,3-C]pyridine presents a unique set of handling challenges. While comprehensive toxicological data for this specific molecule is not widely available, its structural similarity to other pyrrolopyridines and substituted pyridines necessitates a cautious and well-defined safety protocol. This guide provides an in-depth, experience-driven approach to personal protective equipment (PPE) for researchers and drug development professionals, ensuring both personal safety and data integrity.

Foundational Safety: Hazard Assessment and Engineering Controls

Before any personal protective equipment is selected, a thorough understanding of the potential hazards is essential. Based on data from structurally related compounds, 5-Methoxy-2-methyl-1H-pyrrolo[2,3-C]pyridine should be handled as a substance that is potentially:

  • Harmful if swallowed [1][2][3].

  • A cause of skin irritation [3][4][5].

  • A cause of serious eye irritation [2][3][4][5].

  • A cause of respiratory tract irritation [2][3][4][5].

The first line of defense is always engineering controls. All work involving this compound, especially when handling the solid form or creating solutions, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][2][6] Eyewash stations and safety showers must be readily accessible.[5][7]

The Core Protocol: Selecting and Using Personal Protective Equipment

PPE is the final barrier between the researcher and the chemical. The following is a comprehensive guide to selecting and using PPE when handling 5-Methoxy-2-methyl-1H-pyrrolo[2,3-C]pyridine.

Given the high risk of serious eye irritation, robust eye protection is mandatory.

  • Minimum Requirement: Chemical splash goggles that meet ANSI Z87.1 standards are required at all times.

  • Best Practice: For procedures with a higher risk of splashes, such as transfers of larger volumes or reactions under pressure, a full-face shield should be worn in addition to safety goggles.[8][9]

Skin contact is a primary route of exposure. The choice of glove material is critical for providing an effective barrier.

  • Recommended Material: Nitrile gloves are a suitable choice for incidental contact with many solvents and solids in this chemical class.[8][10]

  • Protocol:

    • Always double-glove to provide an extra layer of protection and to allow for a clean outer glove to be removed in case of contamination.

    • Never wear compromised gloves; inspect for tears or punctures before each use.

    • Remove and replace gloves immediately if they become contaminated.

    • Wash hands thoroughly with soap and water after removing gloves.[3][4][5]

A lab coat is essential for protecting your skin and personal clothing from contamination.

  • Specifications: A long-sleeved, flame-retardant lab coat is required.[1][11] It should be fully fastened to provide maximum coverage.[11]

  • Maintenance: Lab coats should be regularly laundered and should not be taken outside of the laboratory to prevent the spread of contamination.

While all work should ideally be done in a fume hood, there may be situations where additional respiratory protection is necessary.

  • Standard Operations: For routine handling inside a certified fume hood, no additional respiratory protection is typically required.

  • High-Risk Scenarios: If there is a potential for generating dust or aerosols outside of a fume hood (e.g., during a large-scale weighing operation or a spill), a NIOSH-approved respirator is necessary. An N95 respirator can provide protection against airborne particulates.[12]

Operational Plans: Donning, Doffing, and Disposal

The order in which you put on and take off your PPE is critical to prevent cross-contamination.

  • Lab Coat: Put on your lab coat and fasten it completely.

  • Inner Gloves: Don your first pair of gloves.

  • Outer Gloves: Don your second pair of gloves, pulling the cuffs over the sleeves of your lab coat.

  • Eye Protection: Put on your safety goggles or face shield.

  • Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the outside surface.

  • Lab Coat: Unfasten and remove your lab coat, turning it inside out as you remove it.

  • Eye Protection: Remove your safety goggles or face shield.

  • Inner Gloves: Remove the inner pair of gloves.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

Disposal and Decontamination: A Clean End to the Experiment

Proper disposal is a critical final step in the safe handling of 5-Methoxy-2-methyl-1H-pyrrolo[2,3-C]pyridine.

  • Solid Waste: All contaminated solid waste, including gloves, bench paper, and disposable labware, must be collected in a clearly labeled hazardous waste container.[2][5]

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated hazardous waste container. Do not pour this chemical down the drain.[5]

  • Empty Containers: "Empty" containers of the chemical should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.

  • Professional Disposal: All waste must be disposed of through a licensed hazardous waste disposal service in accordance with local, state, and federal regulations.[10]

Visualizations and Data

PPE Selection Workflow

PPE_Workflow cluster_assessment Task Assessment cluster_controls Primary Controls cluster_ppe Personal Protective Equipment Task Handling 5-Methoxy-2-methyl- 1H-pyrrolo[2,3-C]pyridine FumeHood Work in a Chemical Fume Hood? Task->FumeHood BasePPE Mandatory PPE: - Safety Goggles - Double Nitrile Gloves - Lab Coat FumeHood->BasePPE Yes SplashRisk High Splash Risk? BasePPE->SplashRisk FaceShield Add Face Shield SplashRisk->FaceShield Yes AerosolRisk Aerosol/Dust Risk (Outside Hood)? SplashRisk->AerosolRisk No FaceShield->AerosolRisk Respirator Add N95 Respirator AerosolRisk->Respirator Yes Done Proceed with Task AerosolRisk->Done No Respirator->Done

Caption: PPE selection workflow for handling 5-Methoxy-2-methyl-1H-pyrrolo[2,3-C]pyridine.

Summary of Recommended Personal Protective Equipment
Protection Type Minimum Requirement Best Practice for High-Risk Scenarios
Eye/Face Chemical splash gogglesFace shield over chemical splash goggles
Hand Double-layered nitrile glovesDouble-layered nitrile gloves
Body Long-sleeved, flame-retardant lab coatLong-sleeved, flame-retardant lab coat
Respiratory Work within a chemical fume hoodNIOSH-approved respirator (e.g., N95) for work outside a fume hood with aerosol/dust potential

References

  • 5-Methoxy-2-(trifluoromethyl)
  • SAFETY D
  • Protective Equipment - American Chemistry Council.
  • Safety D
  • 5-Methoxy-1H-pyrrolo[2,3-c]pyridine - ChemScene.
  • Polycyclic aromatic hydrocarbons produced by electrocautery smoke and the use of personal protective equipment 1 - PMC - PubMed Central. (2017-03-09).
  • Safety D
  • Lab Safety Equipment & PPE - ChemTalk.
  • 5 Types of PPE for Hazardous Chemicals | Hazm
  • Personal Protective Equipment | Health & Safety - The University of Edinburgh. (2024-07-22).
  • SAFETY D
  • Safety Data Sheet - MedchemExpress.com. (2025-12-23).
  • Safety Data Sheet - Angene Chemical. (2025-12-27).
  • 896722-53-5|6-Methoxy-1H-pyrrolo[2,3-b]pyridine - BLDpharm.
  • Proper Disposal of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile - Benchchem.
  • US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC - PubMed Central.
  • 1190315-80-0|6-Methoxy-2-methyl-1H-pyrrolo[3,2-c]pyridine - BLDpharm.
  • Chemical Waste Name or Mixtures: Listed Characteristic Additional Info Disposal Notes (-).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.